molecular formula C9H10BrNO2 B1586502 Ethyl 2-amino-5-bromobenzoate CAS No. 63243-76-5

Ethyl 2-amino-5-bromobenzoate

Cat. No.: B1586502
CAS No.: 63243-76-5
M. Wt: 244.08 g/mol
InChI Key: PKWFESSNWKEZDP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromobenzoate is a halogenated anthranilate derivative that serves as a valuable and versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure incorporates three key functional handles: an aromatic amino group, a bromine atom, and an ethyl ester, which allow for sequential and diverse chemical transformations. The compound is especially significant in the synthesis of various heterocyclic scaffolds, such as quinolines and quinazolines, which are common cores in many bioactive compounds . The strategic placement of the bromine atom ortho to the ester group makes this compound a crucial precursor for metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig reactions . This enables researchers to efficiently create complex biaryl and aromatic amine structures. Furthermore, the amino group can be readily functionalized or serve as a directing group for further electrophilic substitutions, providing a pathway to highly decorated aromatic systems . In antifungal research, similar 5-substituted benzylidene derivatives have demonstrated significant fungicidal activities, with the introduction of halogens on the benzene ring being a key strategy to enhance potency against a broad spectrum of fungi . This highlights the potential of this compound as a starting point for developing new agrochemical or pharmaceutical agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWFESSNWKEZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363935
Record name ethyl 2-amino-5-bromobenzoate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63243-76-5
Record name 2-Amino-5-bromobenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-bromo-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-amino-5-bromobenzoate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Utility of Ethyl 2-amino-5-bromobenzoate

Introduction

This compound is a halogenated aromatic amine ester that serves as a pivotal and versatile building block in the landscape of organic synthesis.[1] With the CAS Registry Number 63243-76-5, this compound is structurally defined by a benzene ring substituted with an amino group, a bromine atom, and an ethyl ester functionality.[2][3] This unique arrangement of functional groups imparts a rich and varied reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it is instrumental in the construction of heterocyclic systems and novel pharmaceutical agents.[1][4] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular and Structural Analysis

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical behavior and synthetic potential.

Chemical Structure and Identifiers

The molecule consists of a benzoic acid ethyl ester backbone with an amino group at the C2 position (ortho to the ester) and a bromine atom at the C5 position (para to the amino group).

Caption: Chemical Structure of this compound.

IdentifierValue
IUPAC Name This compound
Synonyms 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester
CAS Number 63243-76-5
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [4]
InChI Key PKWFESSNWKEZDP-UHFFFAOYSA-N[2]
SMILES CCOC(=O)c1ccc(Br)cc1N
Physicochemical Properties

This compound is typically a crystalline solid, soluble in common organic solvents.[2] Detailed physical properties are summarized below.

PropertyValueSource
Appearance Crystalline solid[2]
Purity ≥95% to 98%[1]
Storage 2-8°C, under inert atmosphere, sealed, dark place[1][4]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a specific complete dataset is not available in the provided search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group will present as a quartet for the methylene protons (CH₂) around 4.3 ppm and a triplet for the methyl protons (CH₃) around 1.3 ppm.[5] The aromatic protons will appear in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. The two protons of the primary amine (NH₂) will typically appear as a broad singlet.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ester group (around 167 ppm), aromatic carbons (between 110-150 ppm), the methylene carbon of the ethyl group (~60 ppm), and the methyl carbon of the ethyl group (~14 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying the key functional groups. Characteristic absorption bands would include:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[6][7]

    • C=O stretching: A strong absorption band around 1685-1710 cm⁻¹ for the ester carbonyl group.[5]

    • Aromatic C=C stretching: Multiple bands in the 1450-1620 cm⁻¹ region.

    • C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through well-established organic transformations. Its rich reactivity is a direct consequence of its multiple functional groups.

Synthetic Routes

There are two primary and logical synthetic pathways to this compound:

  • Fischer Esterification of 2-amino-5-bromobenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions.[1] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

  • Bromination of Ethyl 2-aminobenzoate (Ethyl Anthranilate): An alternative route involves the electrophilic aromatic substitution of the readily available Ethyl 2-aminobenzoate. A brominating agent like N-Bromosuccinimide (NBS) can be used to selectively install the bromine atom at the para position to the activating amino group.[8]

reactant 2-Amino-5-bromobenzoic Acid reagents Ethanol (EtOH) H₂SO₄ (cat.) reactant->reagents product This compound reagents->product

Caption: Fischer Esterification: A primary synthetic route.

Experimental Protocol: Fischer Esterification

The following is a representative, self-validating protocol for the synthesis via esterification, adapted from standard laboratory procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Key Reactions and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.

  • Reactions of the Amino Group: The nucleophilic amino group is a site for numerous transformations, including acylation, sulfonylation, and alkylation.[1] Crucially, it can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.[1][8]

  • Reactions of the Bromine Atom: The bromine atom serves as an excellent "handle" for transition metal-catalyzed cross-coupling reactions.[1] This enables the formation of new carbon-carbon and carbon-heteroatom bonds through powerful reactions like the Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines or alcohols) reactions.[1]

  • Reactions of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid.[1] This transformation is often necessary when the carboxylic acid functionality is required for subsequent steps, such as amide bond formation.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it an invaluable precursor in several areas of chemical research and development.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[4] Its derivatives are actively explored as potential enzyme inhibitors and antimicrobial agents.[1]

  • Heterocyclic Chemistry: The compound is widely used to construct diverse heterocyclic scaffolds, such as quinolines and quinazolines, which are core structures in many biologically active molecules.[1]

  • Drug Discovery: Researchers utilize this compound to create large libraries of related compounds for high-throughput screening in drug discovery programs.[1] It is particularly employed in the design of novel drug candidates targeting central nervous system (CNS) disorders.[4]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is incompatible with strong acids, acid chlorides, and oxidizing agents.[9] The compound should be stored in a tightly closed container in a cool, dry place, protected from light and moisture to maintain its stability.[1][9] For detailed toxicological information, which has not been thoroughly investigated, the Material Safety Data Sheet (MSDS) should be consulted.[9]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its chemical structure, featuring an amino group, a bromine atom, and an ethyl ester on an aromatic ring, provides a versatile platform for complex molecule construction. The ability to selectively functionalize each of these sites through well-established chemical transformations underpins its widespread use in the synthesis of pharmaceuticals, heterocyclic compounds, and materials for scientific research. For drug development professionals and synthetic chemists, a comprehensive understanding of this reagent's properties and reactivity is essential for leveraging its full synthetic potential.

References

  • Isoelemicin (CAS 5273-85-8): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

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Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and accessibility. This compound is a quintessential example of such a high-value intermediate. Possessing three distinct and strategically positioned functional groups—an aromatic amine, a bromine atom, and an ethyl ester—this compound serves as a powerful and adaptable building block for the synthesis of complex molecular architectures.[1] Its utility is most pronounced in the construction of heterocyclic systems, which form the core of countless biologically active molecules and approved pharmaceutical agents.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and safe handling.

Core Chemical Identity and Physicochemical Properties

Unambiguous identification is the bedrock of reproducible science. This compound is registered under CAS Number 63243-76-5.[3][4][5] Its structural and physical characteristics are summarized below, providing the foundational data required for its use in a laboratory setting.

Identifier Value Source
CAS Number 63243-76-5[3][4][5][6]
Molecular Formula C₉H₁₀BrNO₂[2][3][5][6]
Molecular Weight 244.09 g/mol [2][3][6]
IUPAC Name This compound[1]
Synonyms Ethyl 5-bromoanthranilate, 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester[5]
Property Description Source
Appearance Typically a crystalline solid.[5]
Solubility Soluble in common organic solvents.[5]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere to ensure long-term stability.[1][2]

Synthesis Pathway: A Two-Step Approach

The most common and reliable synthesis of this compound begins with the regioselective bromination of 2-aminobenzoic acid (anthranilic acid), followed by a classic Fischer esterification. This two-step process is advantageous as it allows for the isolation and purification of the key intermediate, 2-amino-5-bromobenzoic acid.

Diagram of Synthesis Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification A 2-Aminobenzoic Acid (Anthranilic Acid) C 2-Amino-5-bromobenzoic Acid A->C Regioselective Bromination B Bromine in Glacial Acetic Acid F This compound C->F Fischer Esterification C->F D Ethanol E Acid Catalyst (e.g., H₂SO₄)

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid (Precursor)

This protocol is adapted from established methods for the bromination of anthranilic acid derivatives.[7][8]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium 2-aminobenzoate (1.0 eq) in glacial acetic acid at 15°C.

  • Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the temperature is maintained at 15°C. The controlled addition is critical to prevent over-bromination and manage the reaction exotherm.

  • Reaction Monitoring: Stir the mixture for an additional hour at the same temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Filter the resulting precipitate, wash it with a non-polar solvent like benzene or hexanes to remove impurities, and dry the solid in the dark.

  • Purification: To separate the desired 2-amino-5-bromobenzoic acid from potential di-brominated byproducts, suspend the crude solid in boiling water. Add concentrated hydrochloric acid and perform a hot filtration. The desired mono-brominated product is less soluble in the acidic aqueous solution and will precipitate upon cooling of the filtrate, while the di-bromo impurity remains in the filter cake.[7][8]

Detailed Experimental Protocol: Fischer Esterification

This procedure is a standard Fischer esterification, a robust and well-understood acid-catalyzed reaction.

  • Reaction Setup: Suspend the purified 2-amino-5-bromobenzoic acid (1.0 eq) in absolute ethanol (used in large excess, acting as both solvent and reagent).

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the solution to reflux and maintain for several hours (typically 12-24 hours). The reaction is an equilibrium, and using excess ethanol drives it towards the product.

  • Workup: After cooling, reduce the volume of ethanol via rotary evaporation. Neutralize the remaining acid by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. The ester product is significantly more organosoluble than its carboxylic acid precursor.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved via recrystallization or column chromatography.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom, the amino group, and the ester can be addressed with high selectivity, making it a cornerstone intermediate for combinatorial chemistry and targeted synthesis.

Diagram of Synthetic Utility

cluster_bromo Bromo Group (C5) cluster_amino Amino Group (C2) COMPOUND This compound B1 Suzuki Coupling COMPOUND->B1 R-B(OH)₂ Pd Catalyst B2 Buchwald-Hartwig Amination COMPOUND->B2 R₂NH Pd Catalyst B3 Sonogashira Coupling COMPOUND->B3 Alkyne Pd/Cu Catalyst A1 Acylation / Sulfonylation COMPOUND->A1 Acyl Chloride or Sulfonyl Chloride A2 Diazotization (Sandmeyer) COMPOUND->A2 NaNO₂ / H⁺ A3 Condensation Reactions COMPOUND->A3 Carbonyls

Caption: Key reactive sites and synthetic transformations of the title compound.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] This enables the facile formation of new carbon-carbon (e.g., Suzuki, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, allowing for the introduction of diverse substituents at the C5 position.[1]

  • The Amino Group: The nucleophilic amino group is a versatile reaction site. It can be readily acylated, sulfonated, or alkylated.[1] Furthermore, it can undergo condensation reactions with carbonyl compounds to form heterocyclic rings, such as quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry.[1] The amino group can also be converted into a diazonium salt, a highly valuable intermediate for introducing a wide array of other functional groups via Sandmeyer-type reactions.[1][9]

  • Applications in Drug Discovery: This compound is a documented intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[2] Its structure is also leveraged in the design of novel drug candidates targeting central nervous system (CNS) disorders and for creating large compound libraries for high-throughput screening programs.[1][2]

Spectroscopic Characterization Profile

While detailed spectra should be acquired for each synthesized batch, the following table summarizes the expected characteristic signals for verifying the structure of this compound, based on its known structure and data from close analogs.[10][11]

Technique Expected Observations
¹H NMR ~7.5-8.0 ppm: Signals for the aromatic protons. ~5.5-6.0 ppm: A broad singlet corresponding to the two amine (NH₂) protons. ~4.3 ppm: A quartet for the methylene (-OCH₂CH₃) protons. ~1.3 ppm: A triplet for the methyl (-OCH₂CH₃) protons.
¹³C NMR ~165-170 ppm: Carbonyl carbon of the ester. ~110-150 ppm: Multiple signals for the aromatic carbons. ~60 ppm: Methylene carbon of the ethyl group. ~14 ppm: Methyl carbon of the ethyl group.
FTIR (cm⁻¹) ~3300-3500: Two distinct N-H stretching bands for the primary amine. ~1680-1710: A strong C=O stretching band for the ester. ~1600: Aromatic C=C stretching bands. ~1250: C-O stretching band.
Mass Spec (MS) A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, indicative of the presence of one bromine atom.

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][12] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As noted previously, storage at 2-8°C is recommended for optimal stability.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by three orthogonally reactive functional groups, provides chemists with a reliable and versatile platform for constructing complex and high-value molecules. From fundamental organic synthesis to the front lines of pharmaceutical research, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential.

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Molecular weight of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Molecular Weight, Characterization, and Synthetic Significance

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound is a pivotal building block in organic synthesis, valued for its trifunctional nature that allows for diverse chemical transformations. This guide provides a detailed examination of its core properties, with a primary focus on its molecular weight, and delves into the scientific principles behind its synthesis, characterization, and application.

Core Molecular Profile

This compound is a halogenated aromatic amine ester. Its fundamental identity is defined by its molecular structure and resulting molecular weight.

Molecular Weight and Formula

The precise molecular weight of a compound is critical for stoichiometric calculations in synthesis and for unambiguous identification via mass spectrometry. The molecular formula for this compound is C₉H₁₀BrNO₂.[1][2][3] Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen), the calculated molecular weight is approximately 244.09 g/mol .[1][3][4] Minor variations in reported values (e.g., 244.08 g/mol ) arise from differences in the isotopic atomic weights used for calculation.[4][5]

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol [1][3]
CAS Number 63243-76-5[1][2][3]
Appearance Crystalline solid[2]
Storage 2-8°C[1]
Structural Features and Chemical Reactivity

The utility of this compound stems from its three distinct functional groups attached to a benzene ring:

  • Amino Group (-NH₂): A nucleophilic site and an activating, ortho-, para-directing group. It can be readily acylated, alkylated, or converted into a diazonium salt, a gateway to numerous other functionalities.[5]

  • Bromine Atom (-Br): An excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

  • Ethyl Ester Group (-COOCH₂CH₃): Can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.[5] The carbonyl group influences the electronic properties of the aromatic ring.

This unique combination makes it a bifunctional precursor for constructing complex molecules, particularly heterocyclic systems like quinolines and quinazolines, which are core structures in many biologically active pharmaceutical agents.[5]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). This pathway ensures regioselective bromination before the esterification of the carboxylic acid.

A 2-Aminobenzoic Acid B Bromination (Br₂ in Acetic Acid) A->B Step 1 C 2-Amino-5-bromobenzoic Acid B->C D Fischer Esterification (Ethanol, H₂SO₄ catalyst) C->D Step 2 E This compound D->E F Purification (Recrystallization/Chromatography) E->F Step 3 G Final Product F->G

Fig. 1: General two-step synthesis workflow for this compound.
Step 1: Bromination of 2-Aminobenzoic Acid

The first step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring.

  • Protocol: A solution of bromine in glacial acetic acid is added dropwise to a solution of 2-aminobenzoic acid, also in glacial acetic acid, at a controlled temperature (e.g., 15°C).[6]

  • Causality: The amino group is a strong activating group that directs electrophiles to the ortho and para positions. The para position is sterically less hindered, leading to the preferential formation of 2-amino-5-bromobenzoic acid. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.

Step 2: Fischer Esterification

With the brominated intermediate in hand, the carboxylic acid is converted to an ethyl ester.

  • Protocol: The 2-amino-5-bromobenzoic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[7]

  • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This activates the carbonyl carbon for nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using an excess of ethanol and removing the water formed drives the reaction toward the ester product.

Analytical Characterization: A Self-Validating System

Confirming the identity, structure, and purity of the synthesized this compound is crucial. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, confirming the molecular weight and structure.

cluster_0 Spectroscopic Analysis A Synthesized Product B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Infrared (IR) Spectroscopy A->D E Molecular Weight Confirmation B->E F Structural Elucidation C->F G Functional Group ID D->G

Fig. 2: Integrated workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing the most direct confirmation of its molecular weight.

  • Expected Result: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak will be observed.

  • Data Interpretation: For this compound (C₉H₁₀⁷⁹BrNO₂), the expected m/z would be ~243. The C₉H₁₀⁸¹BrNO₂ isotopologue would have an m/z of ~245. This distinctive isotopic pattern is a definitive signature for a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms and their chemical environments.

    • Ethyl Group: A characteristic triplet (3H, -CH₃) around 1.3 ppm and a quartet (2H, -CH₂) around 4.3 ppm.[7]

    • Amino Group: A broad singlet (2H, -NH₂) typically between 5.5 and 6.0 ppm.[7][8]

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), confirming the trisubstituted benzene ring pattern.[7][9]

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

    • Ethyl Group: Two signals around 14 ppm (-CH₃) and 60 ppm (-CH₂).

    • Aromatic Carbons: Six signals in the 110-150 ppm range.

    • Carbonyl Carbon: A signal for the ester carbonyl carbon around 167 ppm.[9]

Signal Source¹H NMR Expected Shift (ppm)¹³C NMR Expected Shift (ppm)
Ester Methyl (-CH₃)~1.3 (triplet)~14
Ester Methylene (-CH₂)~4.3 (quartet)~60
Amino (-NH₂)~5.8 (broad singlet)-
Aromatic (C-H)6.5 - 8.0 (multiplets)110 - 150
Carbonyl (C=O)-~167
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.

  • N-H Stretch: Two characteristic sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

  • C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O Stretch: A peak in the 1100-1300 cm⁻¹ region for the ester C-O bond.

  • Aromatic C=C: Bending peaks in the 1500-1600 cm⁻¹ range.

Applications in Drug Discovery and Development

This compound is not an end product itself but a valuable intermediate for building more complex active pharmaceutical ingredients (APIs). Its structure is a precursor for various therapeutic classes.

  • Heterocyclic Synthesis: It is a key starting material for synthesizing quinolines, quinazolines, and benzodiazepines, scaffolds found in numerous drugs.[5]

  • Lead Optimization: In medicinal chemistry, the three functional groups can be independently modified, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Specific Applications: It has been used as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[1] Its structure is also valuable for designing novel drug candidates targeting central nervous system disorders.[1]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Doron Scientific. (2023). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:63243-76-5. Retrieved from [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-bromobenzoate is a halogenated aromatic amine ester that serves as a pivotal building block in the landscape of organic synthesis and pharmaceutical research. Its unique trifunctional structure, comprising an aromatic amino group, a bromine atom, and an ethyl ester, makes it a highly versatile precursor for the construction of complex molecular architectures.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning this compound as a key intermediate in the synthesis of diverse heterocyclic systems, including quinolines and quinazolines, which are core scaffolds in many biologically active molecules and pharmaceutical agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its effective utilization in research and development.

Molecular Structure and Properties

The structural attributes of this compound are fundamental to its reactivity and physical characteristics.

Structure:

Synthesis_Workflow A 2-amino-5-bromobenzoic acid + Ethanol B Add H2SO4 (cat.) A->B C Reflux B->C D Neutralize with NaHCO3 C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I Reactivity_Diagram cluster_0 This compound A Amino Group Ester Group Bromine Atom B Acylation, Sulfonylation, Alkylation, Diazotization A:f0->B C Hydrolysis, Transesterification, Amidation, Reduction A:f1->C D Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Heck Reaction A:f2->D

Sources

Synonyms for Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the nomenclature, physicochemical properties, synthesis protocols, and significant applications of this versatile molecule, with a focus on providing practical, field-proven insights.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research. This compound is known by several synonyms, and a thorough understanding of its various identifiers is crucial.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 63243-76-5[1][2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [3]
Synonyms 2-Amino-5-bromobenzoic acid ethyl ester, 5-Bromoanthranilic acid ethyl ester, Benzoic acid, 2-amino-5-bromo-, ethyl ester, Ethyl 5-bromoanthranilate[2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

PropertyValueSource
Appearance White to light-yellow powder or crystals[4]
Boiling Point 301.2 ± 22.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2]
Storage 2-8°C, in a dark place under an inert atmosphere.[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the bromination of anthranilic acid to produce 2-amino-5-bromobenzoic acid, followed by Fischer esterification.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This step involves the electrophilic bromination of anthranilic acid. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.

  • Dissolution: In a suitable reaction vessel, dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.

  • Cooling: Cool the solution to 15 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid. Add this solution dropwise to the stirred solution of sodium 2-aminobenzoate at 15 °C.

  • Reaction: Stir the mixture for 1 hour at 15 °C.

  • Isolation: Filter the resulting precipitate, wash with benzene, and dry in a dark place to yield the crude product.

  • Purification: To purify, add the crude product mixture (0.5 g) to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. Perform a hot filtration under vacuum. The insoluble material, which contains 2-amino-3,5-dibromobenzoic acid, is discarded. 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.

Step 2: Fischer Esterification

The synthesized 2-amino-5-bromobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 4-5 drops).

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 30-60 minutes of reflux), allow the mixture to cool to room temperature.

  • Neutralization: Pour the reaction mixture into a beaker containing water and cool in an ice-water bath. Slowly add a 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 10 mL).

  • Drying and Evaporation: Wash the combined organic layers with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The product can be further purified by recrystallization from methanol or by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fischer Esterification Anthranilic_Acid Anthranilic Acid SABA Sodium 2-aminobenzoate Anthranilic_Acid->SABA NaOH Bromine_AcOH Br₂ in Acetic Acid Crude_ABBA Crude 2-Amino-5- bromobenzoic Acid SABA->Crude_ABBA 1. Br₂/AcOH, 15°C 2. Filtration Purified_ABBA Purified 2-Amino-5- bromobenzoic Acid Crude_ABBA->Purified_ABBA Recrystallization Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Final_Product This compound Purified_ABBA->Final_Product Reflux

Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives, which are prominent in medicinal chemistry.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used in the synthesis of these compounds through various cyclization reactions.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol) and a substituted aniline (1.2 mmol).

  • Solvent and Catalyst: Add dimethyl sulfoxide (DMSO) (5 mL) as the solvent and a catalytic amount of iodine (10 mol%).

  • Reaction: Stir and heat the reaction mixture at 120 °C for 8-12 hours in an open-air atmosphere. Monitor the reaction progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.

Mechanism of Action: Inhibition of EGFR Signaling

Many quinazoline-based drugs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative Quinazoline->Dimerization Inhibition

Inhibition of the EGFR Signaling Pathway.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Chemsrc. (2023, August 29). This compound | CAS#:63243-76-5. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 5, 2026, from [Link]

  • Bublil, E. M., & Yarden, Y. (2007). The EGF/EGFR signaling pathway. Current Opinion in Cell Biology, 19(2), 124-131.

Sources

An In-Depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-amino-5-bromobenzoate is a trifunctional aromatic compound of significant interest to the pharmaceutical and organic chemistry sectors. Possessing an amino group, a bromine atom, and an ethyl ester on a benzene scaffold, it serves as a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a staple intermediate in the development of heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic and purification protocols, key chemical reactivities, and its applications in modern drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its practical utility.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. This compound is a distinct chemical entity whose properties are well-defined.

Nomenclature and Structural Identifiers

The compound is systematically named based on IUPAC conventions, but it is also referenced by several synonyms and registry numbers which are crucial for database searches and procurement.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 63243-76-5[1][2][3][4]
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol [1][2]
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)Br)N[4]
InChIKey PKWFESSNWKEZDP-UHFFFAOYSA-N[4]
Synonyms 2-Amino-5-bromobenzoic acid ethyl ester, Ethyl 5-bromoanthranilate[3][4]
Physicochemical Properties

These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions. The compound is typically a crystalline solid at room temperature.[4]

PropertyValueSource
Appearance Crystalline solid[4]
Boiling Point 301.2 ± 22.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 136.0 ± 22.3 °C[1]
Solubility Soluble in organic solvents[4]
Storage 2-8°C, in a dry, well-ventilated place[2]

Synthesis and Purification

The synthesis of this compound is a robust, two-step process starting from readily available anthranilic acid. This pathway is logical and efficient, making the intermediate highly accessible.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond formations and precursor molecules. The primary disconnection is the ester linkage, leading back to 2-amino-5-bromobenzoic acid. This acid is then traced back to anthranilic acid via an electrophilic aromatic substitution (bromination).

G Target This compound Acid 2-Amino-5-bromobenzoic Acid Target->Acid Fischer Esterification Precursor Anthranilic Acid (2-Aminobenzoic Acid) Acid->Precursor Electrophilic Bromination

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is presented as a two-stage process. The first stage is the synthesis of the key acid intermediate, followed by its esterification.

Part A: Synthesis of 2-Amino-5-bromobenzoic Acid

This procedure is based on the selective bromination of anthranilic acid. The amino group is a strong ortho-, para-director, but the para-position is sterically favored and electronically activated, leading to high regioselectivity.

  • Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 40 mmol of sodium 2-aminobenzoate in 32 mL of glacial acetic acid. Cool the solution to 15°C using an ice bath.

  • Bromination: Prepare a solution of bromine (40 mmol, approx. 2 mL) in 47 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aminobenzoate solution over 1 hour, maintaining the temperature at 15°C. The causality here is critical: slow, cooled addition prevents over-bromination and controls the exothermic reaction.

  • Isolation: After the addition is complete, continue stirring for an additional hour at the same temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product using a Büchner funnel, wash it with a small amount of cold benzene or hexanes to remove acetic acid residue, and dry it in the dark to prevent photo-decomposition.[5][6] The crude product can be further purified by recrystallization from hot water after acidification.[6]

Part B: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification. The use of a large excess of ethanol serves both as the reagent and the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Reaction Setup: Suspend the synthesized 2-amino-5-bromobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the cooled solution with dry hydrogen chloride (HCl) gas.[7] This protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity for attack by the ethanol nucleophile.

  • Reflux: Heat the mixture to reflux and maintain it for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the solution and reduce the volume using a rotary evaporator. Pour the concentrated mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or chloroform.

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.

Overview of Reactive Sites

The molecule's reactivity is governed by the nucleophilic amino group, the electrophilic ester carbonyl, and the carbon-bromine bond, which is primed for metal-catalyzed cross-coupling reactions.

G cluster_0 This compound mol Structure N_Reactions Acylation, Sulfonylation, Diazotization mol->N_Reactions -NH2 (Nucleophilic) Br_Reactions Suzuki Coupling, Buchwald-Hartwig, Heck Reaction mol->Br_Reactions -Br (Coupling Handle) Ester_Reactions Hydrolysis, Amidation mol->Ester_Reactions -COOEt (Electrophilic)

Caption: Key reactive sites on this compound.

Reactions at the Amino Group

The aniline-type amino group is a potent nucleophile.

  • Acylation/Sulfonylation: It readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a common strategy to protect the amino group or to introduce new functionalities.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to form diarylamine structures.

  • Heck Reaction: Reaction with alkenes to form substituted styrenes.

These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.

Ester Group Transformations

The ethyl ester can be modified through nucleophilic acyl substitution.

  • Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup reverts the ester to the parent carboxylic acid, 2-amino-5-bromobenzoic acid.[8]

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amides.

Applications in Medicinal Chemistry and Drug Development

This building block is frequently employed in the synthesis of pharmaceuticals, particularly for creating heterocyclic scaffolds that are prevalent in bioactive molecules.[2][4] It is a key intermediate for compounds targeting central nervous system (CNS) disorders, as well as for developing anti-inflammatory agents and local anesthetics.[2]

Workflow: From Building Block to Compound Library

The logical sequence of reactions allows for the efficient generation of diverse compound libraries for high-throughput screening. A typical workflow involves an initial cross-coupling reaction at the bromine position, followed by derivatization of the amino group to explore the chemical space around the core scaffold.

G Start This compound Step1 Suzuki or Buchwald-Hartwig Coupling at C5-Br Start->Step1 Intermediate C5-Arylated/Aminated Intermediate Step1->Intermediate Step2 Acylation or Sulfonylation at C2-NH2 Intermediate->Step2 Library Diverse Compound Library Step2->Library

Caption: Workflow for generating a compound library.

Safety, Handling, and Storage

While the toxicological properties have not been exhaustively investigated, standard laboratory precautions are necessary.[9]

Hazard Identification
  • Inhalation: May cause respiratory irritation.[9]

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: For operations generating dust, use a P95 (US) or P1 (EU) particle respirator.[9]

  • First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its predictable reactivity, coupled with the orthogonal nature of its functional groups, provides chemists with a reliable platform for constructing novel and complex molecules. Its established role in the synthesis of heterocyclic systems ensures its continued relevance in drug discovery programs aimed at identifying next-generation therapeutics. Adherence to the synthetic protocols and safety guidelines outlined in this document will enable researchers to fully leverage the potential of this versatile building block.

References

  • Chemsrc. (2025). This compound | CAS#:63243-76-5. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

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The Strategic deployment of Ethyl 2-amino-5-bromobenzoate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Ethyl 2-amino-5-bromobenzoate, a seemingly unassuming anthranilate derivative, has emerged as a powerhouse building block, prized for its trifunctional nature that allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in their quest for novel bioactive molecules.

The unique architecture of this compound, featuring an amino group, a bromine atom, and an ethyl ester on a benzene ring, presents a versatile platform for molecular elaboration. The bromine atom serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nucleophilic amino group and the electrophilic ester moiety provide avenues for a rich variety of cyclization and functionalization reactions, leading to the synthesis of a vast number of heterocyclic scaffolds that form the core of many pharmaceuticals. This guide will delve into the key reactions and applications that underscore the strategic importance of this versatile molecule.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding the electronic effects and the inherent reactivity of each site is crucial for designing successful synthetic strategies. The amino group is an activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions. However, the dominant role of this molecule in synthesis is as a substrate for cross-coupling and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 5-position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of biaryl and vinyl-aryl structures, which are prevalent in medicinally active compounds.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, provides a direct route to 5-aryl-2-aminobenzoate derivatives. These products are valuable intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/water (4:1 mixture, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-amino-5-phenylbenzoate.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3] This reaction allows for the coupling of this compound with primary or secondary amines, leading to the corresponding N-substituted 5-amino-2-aminobenzoate derivatives.

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination of the often sterically hindered C-N bond. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile for the transmetalation-like step.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium tert-butoxide (1.4 mmol) and morpholine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

The Heck reaction provides a method for the palladium-catalyzed coupling of aryl halides with alkenes, forming a new C-C bond and a substituted alkene.[4] This reaction allows for the introduction of a variety of vinyl groups at the 5-position of this compound.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[4]

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound (1.0 mmol)

  • Ethyl acrylate (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cross-Coupling_Reactions_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Reaction start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents C-C bond formation buchwald_reagents Amine (R₂NH), Pd Catalyst, Base start->buchwald_reagents C-N bond formation heck_reagents Alkene, Pd Catalyst, Base start->heck_reagents C-C bond formation suzuki_product Ethyl 5-aryl-2-aminobenzoate suzuki_reagents->suzuki_product buchwald_product Ethyl 2-amino-5-(N-dialkylamino)benzoate buchwald_reagents->buchwald_product heck_product Ethyl 2-amino-5-(alkenyl)benzoate heck_reagents->heck_product

Figure 1: Key Cross-Coupling Reactions of this compound.

Cyclization Reactions: Building Heterocyclic Scaffolds

The presence of both an amino group and an ester functionality in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] A common and straightforward method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.[5]

Mechanistic Rationale: The reaction of this compound with formamide, for instance, proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization with the loss of ethanol to form the quinazolinone ring system. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this reaction and improve yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4(3H)-quinazolinone

Materials:

  • This compound (1.0 mmol)

  • Formamide (10 mmol)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, add this compound (1.0 mmol) and formamide (10 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vial to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6-bromo-4(3H)-quinazolinone.

  • The crude product can be further purified by recrystallization from ethanol.[5]

Quinazolinone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_mol This compound reaction_step Cyclocondensation (e.g., Niementowski Reaction) start_mol->reaction_step reagent Amide (e.g., Formamide) reagent->reaction_step product_mol 6-Bromo-4(3H)-quinazolinone reaction_step->product_mol Formation of heterocyclic ring

Figure 2: Synthesis of Quinazolinones from this compound.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has made it a valuable building block in the synthesis of several important pharmaceutical agents and their key intermediates.

Intermediate in the Synthesis of Trametinib (Mekinist®)

Trametinib (GSK1120212) is a highly potent and selective inhibitor of MEK1 and MEK2 kinases, used in the treatment of various cancers.[6][7] The synthesis of a key intermediate for Trametinib can involve a derivative of this compound. While the exact industrial synthesis is proprietary, published synthetic routes to related pyridopyrimidine cores often utilize substituted aminobenzoates as starting materials.[8] The core structure of Trametinib features a pyridopyrimidine dione, which can be constructed through a series of cyclization and functionalization reactions starting from an appropriately substituted anthranilate.

Precursor for the Synthesis of Linagliptin (Tradjenta®)

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9][10] The synthesis of Linagliptin involves the construction of a xanthine-based core structure. While various synthetic routes exist, some approaches utilize substituted aminobenzoic acid derivatives to build the quinazoline portion of the molecule.[9] The amino and bromo functionalities on this compound provide the necessary handles for the annulation and subsequent coupling reactions required to assemble the complex Linagliptin scaffold.

Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

ReactionCoupling PartnerCatalyst/ReagentsSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O80-10070-95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃/XPhos, NaOtBuToluene10060-90
Heck Reaction AlkenePd(OAc)₂, P(o-tol)₃, Et₃NDMF10050-85
Quinazolinone Synthesis FormamideNone (Microwave)Neat15080-95

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in the arsenal of the modern organic chemist. Its trifunctional nature allows for a remarkable degree of synthetic flexibility, enabling the efficient construction of complex molecular architectures. From the precise formation of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions to the elegant assembly of medicinally relevant heterocyclic scaffolds like quinazolinones, this versatile molecule continues to empower innovation in drug discovery and development. As the demand for novel therapeutics with intricate structures grows, the strategic application of well-designed building blocks like this compound will undoubtedly play an even more critical role in shaping the future of medicinal chemistry. The continued exploration of new catalytic systems and reaction methodologies will further expand the synthetic utility of this invaluable compound, opening doors to yet undiscovered realms of chemical space and therapeutic possibilities.

References

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The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Potential of Ethyl 2-amino-5-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Privileged Scaffolds

In the relentless pursuit of novel therapeutic agents, the concept of "privileged scaffolds" has emerged as a cornerstone of modern medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a rich foundation for the development of diverse and potent drug candidates. Ethyl 2-amino-5-bromobenzoate, a seemingly unassuming aromatic ester, represents one such versatile starting material. Its unique combination of a nucleophilic amino group, a readily displaceable bromine atom, and an ester moiety provides a trifecta of reactive sites for synthetic elaboration. This guide delves into the vast potential of this compound derivatives, offering a technical exploration of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. For researchers, scientists, and drug development professionals, this document aims to be an in-depth resource, illuminating the path from a simple building block to potentially life-changing therapeutics.

The Synthetic Versatility of this compound: A Gateway to Bioactive Heterocycles

The true power of this compound lies in its capacity to serve as a precursor for a wide array of complex heterocyclic structures.[1] The strategic positioning of its functional groups allows for a multitude of synthetic transformations, making it a valuable tool in the construction of compound libraries for high-throughput screening.[1]

The amino group is a key nucleophile, readily participating in reactions such as acylation and condensation to form new ring systems.[1] Simultaneously, the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of intricate molecular architectures.[1] This inherent reactivity has been harnessed to synthesize a variety of biologically active heterocyclic cores, including but not limited to:

  • Quinazolines and Quinazolinones: These fused heterocyclic systems are renowned for their broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[2][3][4][5]

  • Benzoxazoles: This class of compounds has garnered significant attention for its potential as anticancer agents, with some derivatives showing potent inhibitory activity against key enzymes in cancer progression.[6][7][8][9][10]

  • Benzothiazoles: Another important heterocyclic scaffold, benzothiazole derivatives have been investigated for their diverse biological activities, including antitumor and antimicrobial properties.[8]

The following diagram illustrates the pivotal role of this compound in the synthesis of these key bioactive heterocyclic systems.

G cluster_start Starting Material cluster_derivatives Bioactive Heterocyclic Derivatives This compound This compound Quinazolines Quinazolines This compound->Quinazolines Cyclization/ Condensation Benzoxazoles Benzoxazoles This compound->Benzoxazoles Cyclization/ Coupling Benzothiazoles Benzothiazoles This compound->Benzothiazoles Cyclization/ Sulfurization G cluster_protocol Antimicrobial Screening Workflow A Prepare Standardized Microbial Inoculum B Seed Nutrient Agar Plates A->B C Create Wells with Sterile Cork Borer B->C D Load Test Compounds & Controls C->D E Incubate Plates at Appropriate Temperature D->E F Measure & Record Zones of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

The Anticancer Frontier: Targeting Uncontrolled Cell Proliferation

The development of targeted cancer therapies remains a paramount goal in pharmaceutical research. Benzoxazole derivatives, which can be synthesized from this compound, have emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines. [6][7][8][9]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several benzoxazole derivatives have been shown to induce apoptosis in cancer cells. [6]Furthermore, some of these compounds act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial tyrosine kinase involved in angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. [6][7][8]By inhibiting VEGFR-2, these compounds can effectively starve tumors and impede their growth and metastasis.

Quantitative Data: In Vitro Anticancer Activity of Benzoxazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against human breast (MCF-7) and hepatocellular (HepG2) cancer cell lines.

Compound IDR GroupMCF-7 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 Inhibition IC50 (nM)
12d tert-butyl-23.61-
12f ----
12i ----
12l -15.2110.5097.38
13a 3-chlorophenyl32.47--
Sorafenib (Reference)---
Data synthesized from a study on novel benzoxazole derivatives as VEGFR-2 inhibitors.[6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [6][10] Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_protocol MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-Well Plates B Treat Cells with Test Compounds A->B C Add MTT Solution & Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance with Microplate Reader D->E F Calculate Cell Viability & IC50 Values E->F

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Modulating the Inflammatory Cascade: A Quest for Safer Anti-inflammatory Drugs

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a critical area of research.

Mechanism of Action: Targeting Key Inflammatory Mediators

The inflammatory response is a complex process involving the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. [11]Many anti-inflammatory drugs exert their effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of these mediators. [12]The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for screening potential anti-inflammatory compounds. [11][13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a method for evaluating the ability of test compounds to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells. [11][13] Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess reagent

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration.

G cluster_protocol In Vitro NO Inhibition Assay Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Stimulate with LPS to Induce NO Production B->C D Collect Supernatant & Perform Griess Reaction C->D E Measure Absorbance at 540 nm D->E F Calculate % NO Inhibition E->F

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Future Directions: The Role of In Silico Modeling and QSAR

The integration of computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is becoming increasingly indispensable in modern drug discovery. [14][15][16][17][18]QSAR models can establish mathematical relationships between the physicochemical properties of a series of compounds and their biological activities. [17]This allows for the prediction of the activity of novel, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent and selective compounds. [16] For derivatives of this compound, QSAR studies can help elucidate the key structural features that govern their antimicrobial, anticancer, and anti-inflammatory activities. For instance, parameters such as hydrophobicity (log P), molar refractivity, and the presence of specific hydrogen bond donors and acceptors can be correlated with biological activity to build predictive models. [14] Molecular docking simulations can provide insights into the binding modes of these derivatives with their respective biological targets, such as enzymes and receptors. This information is invaluable for understanding the mechanism of action at a molecular level and for designing new derivatives with improved binding affinities.

Conclusion: A Scaffold of Immense Promise

This compound is far more than a simple chemical intermediate; it is a gateway to a vast and largely unexplored chemical space teeming with therapeutic potential. The derivatives that can be accessed from this versatile starting material have already demonstrated significant promise as antimicrobial, anticancer, and anti-inflammatory agents. By combining rational synthetic design with robust biological evaluation and cutting-edge in silico modeling, the scientific community is well-positioned to unlock the full potential of this privileged scaffold. This technical guide has provided a framework for this endeavor, outlining the key synthetic strategies, biological activities, and experimental protocols that will be instrumental in transforming these promising molecules into the next generation of life-saving drugs. The journey from the bench to the bedside is long and arduous, but with foundational building blocks like this compound, the path forward is illuminated with the bright prospect of innovation and discovery.

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An In-depth Technical Guide to Ethyl 2-amino-5-bromobenzoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-amino-5-bromobenzoate, a pivotal intermediate in modern organic synthesis and drug discovery. We will delve into its historical context, synthesis, chemical properties, and its significant role as a building block for therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile compound.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound (CAS No: 63243-76-5) is a substituted anthranilate ester that has garnered significant attention in the scientific community.[1][2][3] Its molecular architecture, featuring an amino group, a bromine atom, and an ethyl ester on a benzene ring, provides multiple reactive sites.[4] This trifecta of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems that form the core of many pharmaceuticals.[3][5] The strategic placement of the bromo and amino groups allows for selective and sequential chemical transformations, a highly desirable characteristic in multi-step synthetic campaigns.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available historical records, the development of its methyl analog, Mthis compound, is noted to have occurred in the late 20th century.[6] This was part of a broader effort to create novel chemical intermediates for the burgeoning pharmaceutical and agrochemical industries. The synthesis of these halogenated aminobenzoates was a logical extension of the well-established chemistry of anthranilic acid and its derivatives, compounds that have been central to the development of dyes and pharmaceuticals for over a century.[7] The introduction of a bromine atom at the 5-position was a strategic decision to provide a handle for further molecular elaboration through cross-coupling reactions, a technology that was rapidly gaining prominence during that period.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process that begins with the bromination of 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-5-bromobenzoic acid, followed by a Fischer esterification to produce the final ethyl ester.

Step 1: Synthesis of 2-amino-5-bromobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-aminobenzoic acid. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. The para position is sterically less hindered, leading to the preferential formation of 2-amino-5-bromobenzoic acid.[1][8]

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 15°C in an ice bath.

  • Bromination: A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to the stirred solution of sodium 2-aminobenzoate over a period of one hour, maintaining the temperature at 15°C. The use of glacial acetic acid as a solvent provides a polar medium that can dissolve the reactants and facilitate the ionization of bromine.

  • Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with benzene to remove any unreacted bromine and other nonpolar impurities. For further purification, the crude material (0.5 g) is suspended in 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. The mixture is filtered while hot to remove the insoluble 2-amino-3,5-dibromobenzoic acid byproduct. The desired 2-amino-5-bromobenzoic acid crystallizes from the filtrate upon cooling.[1][8] The product is then collected by filtration and dried.

Diagram of the Synthesis of 2-amino-5-bromobenzoic Acid

2-Aminobenzoic Acid 2-Aminobenzoic Acid Sodium 2-aminobenzoate Sodium 2-aminobenzoate 2-Aminobenzoic Acid->Sodium 2-aminobenzoate NaOH 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Sodium 2-aminobenzoate->2-Amino-5-bromobenzoic Acid Br2, Acetic Acid

Caption: Synthesis of the precursor, 2-amino-5-bromobenzoic acid.

Step 2: Fischer Esterification to this compound

The second step is a classic Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of ethanol. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester.[9][10]

  • Reaction Setup: 2-amino-5-bromobenzoic acid (1.0 equivalent) is dissolved in a large excess of absolute ethanol (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Concentrated sulfuric acid (0.1-0.2 equivalents) is slowly and carefully added to the stirred mixture. The addition is exothermic, and the aminobenzoic acid salt may precipitate. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours). The progress of the reaction is monitored by TLC.

  • Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. This is followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11][12][13]

Diagram of the Fischer Esterification Workflow

cluster_0 Reaction cluster_1 Work-up & Purification 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid 2-Amino-5-bromobenzoic Acid->Protonated Carboxylic Acid H2SO4 (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate Ethanol This compound This compound Tetrahedral Intermediate->this compound -H2O Neutralization Neutralization This compound->Neutralization NaHCO3 wash Drying Drying Neutralization->Drying Na2SO4 Purification Purification Drying->Purification Column Chromatography

Caption: The Fischer esterification process for this compound.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature and should be stored in a cool, dark place to maintain its stability.[5] Its key physicochemical properties and spectroscopic data are summarized below.

PropertyValueReference
CAS Number 63243-76-5[1][2]
Molecular Formula C₉H₁₀BrNO₂[14]
Molecular Weight 244.09 g/mol [3][14]
Appearance White to off-white crystalline solid[6]
Melting Point 72-74 °C
¹H NMR (CDCl₃, ppm) δ 7.78 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.8, 2.4 Hz, 1H), 6.64 (d, J=8.8 Hz, 1H), 5.61 (br s, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H)[11][15]
¹³C NMR (CDCl₃, ppm) δ 168.1, 148.8, 137.2, 125.1, 119.3, 111.4, 109.5, 60.8, 14.4[4][15]
IR (KBr, cm⁻¹) 3470, 3366 (N-H stretching), 1695 (C=O stretching), 1626 (aromatic C=C)[4]
Mass Spectrum (EI, m/z) 243/245 (M⁺), 198/200, 170/172, 119[16]

Applications in Drug Development

The true value of this compound lies in its application as a key starting material for the synthesis of a wide range of biologically active molecules.[3] It has been instrumental in the development of local anesthetics, anti-inflammatory agents, and drugs targeting the central nervous system.[3]

A prime example of its significance is its use in the synthesis of Remimazolam , a novel ultra-short-acting benzodiazepine sedative/anesthetic.[17][18][19] The synthesis of Remimazolam involves the construction of a benzodiazepine ring system, where this compound serves as a crucial precursor.[17][20]

Mechanism of Action of Remimazolam and the GABAa Receptor Signaling Pathway

Remimazolam, like other benzodiazepines, exerts its sedative and anxiolytic effects by acting as a positive allosteric modulator of the GABAa receptor. The GABAa receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Remimazolam binds to the benzodiazepine site on the GABAa receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to enhanced neuronal inhibition.

Diagram of the GABAa Receptor Signaling Pathway

cluster_0 Neuronal Synapse GABA GABA GABAa Receptor GABAa Receptor GABA->GABAa Receptor Binds Chloride Channel Chloride Channel GABAa Receptor->Chloride Channel Opens Neuronal Inhibition Neuronal Inhibition Chloride Channel->Neuronal Inhibition Cl- influx -> Hyperpolarization Remimazolam Remimazolam Benzodiazepine Site Benzodiazepine Site Remimazolam->Benzodiazepine Site Binds Benzodiazepine Site->GABAa Receptor

Caption: Simplified signaling pathway of Remimazolam's action on the GABAa receptor.

Conclusion

This compound is a testament to the power of strategic molecular design. Its multifunctional nature has made it an indispensable tool in the arsenal of synthetic chemists, particularly those in the pharmaceutical industry. The ability to leverage its distinct reactive sites has paved the way for the efficient synthesis of complex and life-changing drug molecules like Remimazolam. As the quest for novel therapeutics continues, the demand for versatile and reliable building blocks like this compound will undoubtedly remain high, ensuring its continued relevance in the field of drug discovery and development.

References

  • Chemsrc. (2025). This compound | CAS#:63243-76-5. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • Li, W., et al. (n.d.). Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • (n.d.). Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023037237A1 - Process for the preparation of remimazolam.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-bromo-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • Google Patents. (n.d.). EP3580219B1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.
  • Google Patents. (n.d.). WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 5-amino-2-bromobenzoate, 95% Purity, C9H10BrNO2, 1 gram. Retrieved from [Link]

  • Khan, I. U., et al. (n.d.). Mthis compound. PMC - NIH. Retrieved from [Link]

  • Mannu, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN114014839A - Method for preparing key intermediate of remimazolam.

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Methodological & Application

Synthesis of Ethyl 2-amino-5-bromobenzoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the synthesis of Ethyl 2-amino-5-bromobenzoate, a key intermediate in the development of novel pharmaceutical compounds and a versatile building block in organic chemistry. The protocols described herein are designed for reproducibility and are grounded in established chemical principles, offering researchers a reliable pathway to this valuable molecule.

Introduction and Strategic Overview

This compound is a halogenated aromatic amine ester. Its structure incorporates three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an ethyl ester. This trifecta of reactivity makes it a highly sought-after precursor for constructing complex molecular architectures.

The synthesis strategy is a two-step process commencing with the commercially available 2-aminobenzoic acid (anthranilic acid). The core transformations involve:

  • Electrophilic Aromatic Substitution: Regioselective bromination of the electron-rich aromatic ring to install the bromine atom at the 5-position, yielding 2-amino-5-bromobenzoic acid.

  • Fischer-Speier Esterification: Acid-catalyzed esterification of the resulting carboxylic acid with ethanol to afford the target compound, this compound.

This guide will elucidate the mechanistic underpinnings of each step, provide detailed, field-tested protocols, and offer insights into process optimization and characterization.

G cluster_0 Overall Synthesis Workflow A 2-Aminobenzoic Acid (Starting Material) B Step 1: Bromination (Electrophilic Aromatic Substitution) A->B Br₂, Acetic Acid C 2-Amino-5-bromobenzoic Acid (Intermediate) B->C D Step 2: Fischer Esterification (Acid-Catalyzed) C->D Ethanol, H₂SO₄ (cat.) E This compound (Final Product) D->E

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of 2-Amino-5-bromobenzoic Acid (Intermediate)

Principle and Mechanism

The first step is the bromination of 2-aminobenzoic acid. The amino (-NH₂) group is a powerful activating group and is ortho-, para- directing. The carboxylic acid (-COOH) group is a deactivating group and is meta- directing. The strong activating effect of the amino group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), leading to the preferential formation of 2-amino-5-bromobenzoic acid.[1]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of anthranilic acid derivatives.[1][2]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (7.2 g, 2.0 mL, 40 mmol) in 47 mL of glacial acetic acid.

  • Reaction Execution: Cool the flask containing the sodium 2-aminobenzoate solution to 15°C using an ice bath. Begin dropwise addition of the bromine solution over 30-45 minutes, ensuring the temperature is maintained at 15°C.

  • Stirring: After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[1] A precipitate will form during the reaction.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold benzene or toluene to remove residual acetic acid and unreacted bromine.

  • Drying: Dry the product in the dark, as it can be light-sensitive.

Materials for Part 1
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Sodium 2-aminobenzoate159.126.4 g40Starting material.
Bromine159.812.0 mL (7.2 g)40Highly corrosive and toxic. Handle in a fume hood.
Glacial Acetic Acid60.0579 mL-Corrosive.
Benzene/Toluene-~20 mL-Washing solvent.
Purification and Characterization of Intermediate

The crude product contains the desired 2-amino-5-bromobenzoic acid along with some 2-amino-3,5-dibromobenzoic acid as a byproduct.[2]

  • Purification:

    • Suspend the crude product mixture (0.5 g) in 10 mL of boiling water.

    • Add 1.3 mL of concentrated hydrochloric acid and filter the hot solution under vacuum.

    • The insoluble material is the dibrominated byproduct and should be discarded.[2]

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath. The desired 2-amino-5-bromobenzoic acid will precipitate as crystals.

    • Collect the purified product by vacuum filtration and dry thoroughly.

  • Expected Characterization Data:

    • Appearance: White to pale yellow crystalline solid.[3]

    • Melting Point: 218-219°C.[3]

    • IR (cm⁻¹): 3497, 3383 (N-H stretching), 1675 (C=O stretching), 1616, 1587 (aromatic C=C).[1]

    • ¹H NMR (DMSO-d₆): Signals for aromatic protons typically appear between 6.5-8.0 ppm. A broad singlet for the amine protons and a very broad singlet for the carboxylic acid proton (>10 ppm) are also expected.[4]

Part 2: Synthesis of this compound

Principle and Mechanism: The Fischer Esterification

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[5] The reaction is reversible, and to drive it towards the product, an excess of the alcohol (ethanol) is used, effectively applying Le Châtelier's principle.[6]

The mechanism proceeds in several key steps:

  • Protonation of the Carbonyl: The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[7][8]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (like water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.[5][8]

G cluster_mech Fischer Esterification Mechanism Start Carboxylic Acid + H⁺ Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) Start->Protonated_Acid 1. Protonation Attack Nucleophilic Attack by Ethanol Protonated_Acid->Attack 2. Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate Attack->Tetrahedral_Int Proton_Transfer Proton Transfer to -OH Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Water_Leaving Formation of H₂O (Good Leaving Group) Proton_Transfer->Water_Leaving Elimination Elimination of Water Water_Leaving->Elimination 4. Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester End Ester Product + H⁺ Protonated_Ester->End 5. Deprotonation

Sources

Fischer esterification of 2-amino-5-bromobenzoic acid to produce Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-5-bromobenzoate is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules and functional materials.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for diverse subsequent chemical modifications. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-amino-5-bromobenzoic acid using the robust and classical Fischer esterification reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step procedure, and discuss critical aspects of reaction monitoring, workup, and product characterization.

Mechanistic Insight: The Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, enabling the conversion of carboxylic acids and alcohols into esters in the presence of an acid catalyst.[2] This reaction is a reversible, equilibrium-driven process.[3] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[4]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by the Alcohol: The weakly nucleophilic alcohol (ethanol in this case) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

It is important to note that in the case of aminobenzoic acids, the basic amino group will also be protonated by the strong acid catalyst. This necessitates the use of a stoichiometric amount of acid relative to the amino group, in addition to the catalytic amount required for the esterification.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeNotes
2-Amino-5-bromobenzoic acid≥98%Starting material.
EthanolAnhydrous (Absolute)Reactant and solvent. Using anhydrous ethanol helps to shift the equilibrium towards the product.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme caution in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization of the acid catalyst.
Ethyl AcetateReagent GradeFor extraction of the product.
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A 1. Combine 2-amino-5-bromobenzoic acid and excess anhydrous ethanol in a round-bottom flask. B 2. Slowly add concentrated sulfuric acid with stirring. A->B C 3. Heat the mixture to reflux for an appropriate time (e.g., 2-4 hours). B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Pour the mixture into cold water. E->F G 7. Neutralize with saturated sodium bicarbonate solution. F->G H 8. Extract the product with ethyl acetate. G->H I 9. Wash the organic layer with brine. H->I J 10. Dry the organic layer over anhydrous sodium sulfate. I->J K 11. Filter and concentrate the organic layer. J->K L 12. Purify the crude product by recrystallization. K->L M 13. Characterize the final product (NMR, IR, MP). L->M

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the application of Ethyl 2-amino-5-bromobenzoate as a key building block. Derivatives of 2-aminobenzoic acid are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[3] The protocols herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse 5-aryl-2-aminobenzoate derivatives, offering insights into reaction mechanisms, optimization strategies, and practical execution.

Principles and Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[1] The catalytic cycle is a well-established process that involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][5] The electron-donating amino group on the substrate can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this stage.[4][6] The base activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which then readily reacts with the palladium complex.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)-Ar'L₂ transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Protocol: Synthesis of Ethyl 5-phenyl-2-aminobenzoate

This section provides a detailed, step-by-step protocol for a model Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials and Reagents
  • Substrate: this compound (1.0 equiv.)

  • Boronic Acid: Phenylboronic acid (1.2 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v mixture)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Scientist's Note: While Pd(PPh₃)₄ is a reliable catalyst, other modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can offer higher activity, especially for challenging substrates.[10][11][12] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, but K₂CO₃ is a good starting point and is less likely to cause hydrolysis of the ester group.[13]

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow start 1. Reaction Setup (Add solids to flask) degas 2. Degassing (Evacuate & backfill with Ar/N₂, add solvent, sparge) start->degas catalyst 3. Catalyst Addition (Add Pd(PPh₃)₄ under inert gas) degas->catalyst reaction 4. Reaction (Heat to 80-100 °C, stir) catalyst->reaction workup 5. Aqueous Workup (Cool, dilute, extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (Characterization) purify->product

Figure 2: Experimental Workflow from Setup to Purified Product.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe. The solution should be sparged with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product, Ethyl 5-phenyl-2-aminobenzoate.

Scope and Versatility

The developed protocol is versatile and can be applied to a range of aryl- and heteroarylboronic acids. The electronic nature of the boronic acid can influence reaction times and yields.

Boronic Acid PartnerProductTypical ConditionsExpected Yield (%)
Phenylboronic acidEthyl 5-phenyl-2-aminobenzoatePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C85-95
4-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)-2-aminobenzoatePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C88-98
3-Pyridinylboronic acidEthyl 5-(pyridin-3-yl)-2-aminobenzoatePd(dppf)Cl₂, K₃PO₄, DME/H₂O, 85°C75-85
2-Thienylboronic acidEthyl 2-amino-5-(thiophen-2-yl)benzoatePd(dtbpf)Cl₂, K₃PO₄, Dioxane, 100°C80-92[14]

Table 1: Representative scope of the Suzuki-Miyaura coupling with this compound. Yields are indicative and based on literature for similar substrates.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed system.3. Poor solubility of reagents.1. Use fresh catalyst; ensure proper inert atmosphere technique.[15]2. Thoroughly degas solvents and the reaction vessel.3. Try alternative solvents like DMF, Toluene, or 2-MeTHF.[16]
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.Use anhydrous base (e.g., ground K₃PO₄), minimize water content if possible, and monitor the reaction closely to avoid unnecessarily long heating.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling of the boronic acid.[5]Ensure meticulous degassing and maintenance of an inert atmosphere throughout the reaction.
Ester Hydrolysis Base is too strong or reaction temperature is too high for prolonged periods.Use a milder base like K₂CO₃ or KF.[6][16] If a strong base is needed, consider lowering the reaction temperature or shortening the reaction time.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids can be irritants.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a well-ventilated area.

  • Procedure: Reactions should be conducted under an inert atmosphere. Heating flammable solvents requires appropriate precautions to prevent fire hazards.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The protocol detailed in this guide provides a robust starting point for the synthesis of a wide variety of 5-aryl-2-aminobenzoate derivatives. By understanding the reaction mechanism and key parameters, researchers can effectively troubleshoot and optimize conditions to achieve high yields and purity, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • Dhande, Y., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Lento, E., et al. (2020). Suzuki-Miyaura coupling revisited: an integrated computational study. Semantic Scholar. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chan, T. R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

  • Fabbrizzi, F. A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts. Available from: [Link]

  • Kwong, F. Y., et al. (2002). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using ethyl 2-amino-5-bromobenzoate as a substrate. This particular substrate presents unique challenges due to the presence of both a potentially coordinating ortho-amino group and a base-sensitive para-ester functionality. A thorough understanding of the interplay between the catalyst, ligand, base, and substrate is therefore paramount for achieving high yields and purity.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The cycle is initiated by the oxidative addition of the aryl bromide to the electron-rich Pd(0)-ligand complex, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to generate a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination R'R''NH Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+Br- Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound

The successful amination of this compound requires careful consideration of several factors to mitigate potential side reactions and ensure high product yield.

  • Choice of Base: The ethyl ester functionality is susceptible to hydrolysis under strongly basic conditions. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective in many Buchwald-Hartwig reactions, they can lead to the saponification of the ester.[4][6] Therefore, the use of milder inorganic bases is crucial. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that are sufficiently basic to facilitate the deprotonation of the coordinated amine without causing significant ester hydrolysis.[7]

  • Ligand Selection: The substrate is an electron-rich aryl bromide, which can be less reactive in the oxidative addition step compared to electron-poor counterparts. Furthermore, the ortho-amino group could potentially coordinate to the palladium center, leading to catalyst inhibition. To overcome these challenges, the use of bulky, electron-rich biaryl monophosphine ligands is highly recommended.[3] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional performance in the coupling of challenging substrates, including functionalized anilines.[8] The steric bulk of these ligands promotes the reductive elimination step and prevents the formation of inactive catalyst species.

  • Palladium Precatalyst: While the active catalyst is a Pd(0) species, Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or preformed catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.[7] When using Pd(II) sources, an in situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand or the amine. Pre-catalysts can offer better reproducibility and are often more active at lower catalyst loadings.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed in Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common choices, offering good solubility for the reagents and compatibility with the reaction conditions.[2][9] It is essential to use anhydrous solvents to prevent unwanted side reactions.

Recommended Reaction Conditions

Based on literature precedents for similar substrates and the aforementioned considerations, the following table summarizes a robust starting point for the optimization of the Buchwald-Hartwig amination of this compound.[10]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol %)Common and effective Pd(0) source.
Ligand XPhos (2-4 mol %)Bulky, electron-rich ligand for challenging substrates.
Base K₃PO₄ (1.5-2.0 equiv.)Mild base to prevent ester hydrolysis.[7]
Solvent Anhydrous Toluene or 1,4-DioxaneGood solubility and compatibility.[9]
Temperature 80-110 °CTypical temperature range for aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligand.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene (or 1,4-dioxane)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (in Schlenk tube) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) A->B C 3. Solvent & Amine Addition (via syringe) B->C D 4. Reaction (Heat with stirring) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quench, extract, dry) E->F Upon completion G 7. Purification (Column chromatography) F->G

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (e.g., 0.015 eq, 1.5 mol %), XPhos (e.g., 0.03 eq, 3.0 mol %), and finely ground K₃PO₄ (e.g., 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide) via a syringe. Then, add the amine (1.1-1.2 eq) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst or ligandEnsure reagents are pure and the reaction is set up under a strict inert atmosphere. Consider using a pre-catalyst.
Poor solubility of the baseEnsure the base is finely ground before use. Vigorous stirring is essential.
Ester Hydrolysis Base is too strong or reaction temperature is too highSwitch to a weaker base like K₃PO₄ or Cs₂CO₃. Attempt the reaction at a lower temperature for a longer duration.
Dehalogenation of Starting Material Side reactionThis can sometimes be minimized by adjusting the ligand-to-palladium ratio or by using a different ligand.
Formation of Impurities Oxidation of ligand or side reactionsEnsure a thoroughly inert atmosphere. Purification by column chromatography is typically effective in removing ligand-related byproducts.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized aniline derivatives. By carefully selecting a mild base to preserve the ester functionality and employing a bulky, electron-rich phosphine ligand to facilitate the coupling of this electron-rich aryl bromide, high yields of the desired products can be achieved. The protocols and considerations outlined in these application notes provide a robust framework for the successful implementation of this reaction in a research and development setting.

References

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  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid.
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  • PubMed. (n.d.). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry.
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Application Notes and Protocols: Ethyl 2-amino-5-bromobenzoate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-5-bromobenzoate is a highly functionalized aromatic compound that has emerged as a cornerstone in the synthesis of complex pharmaceutical intermediates. Its molecular architecture, featuring a nucleophilic amino group, an ester moiety suitable for further modification, and a strategically placed bromine atom, makes it an exceptionally versatile building block. The bromine atom serves as a reactive handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability is paramount in medicinal chemistry for accessing diverse molecular scaffolds found in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] This guide provides in-depth technical protocols and expert insights into the application of this compound, focusing on two of the most powerful transformations in the drug discovery toolkit: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties & Safety Data

Properly understanding the physical properties and safety hazards of a reagent is a prerequisite for its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 63243-76-5[3]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance Light yellow to orange crystalline powder[4]
Melting Point 72-74 °C[5]
Storage 2-8°C, Protect from moisture[2][6]

Safety & Handling Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for at least 15 minutes.[8] Always consult the full Material Safety Data Sheet (MSDS) before commencing work.[8]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it stands as one of the most utilized transformations in medicinal chemistry for the synthesis of biaryl and heteroaryl motifs.[1][9] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10] Using this compound, this reaction allows for the direct introduction of diverse aryl and heteroaryl groups at the 5-position, generating key intermediates for drugs such as kinase inhibitors and angiotensin receptor blockers.[1][11]

Catalytic Cycle Mechanism

The catalytic cycle is a well-established process involving three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arbr Ethyl 2-amino- 5-bromobenzoate (Ar-Br) arbr->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 2-amino-5-phenylbenzoate

This representative protocol details the coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acid partners.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound244.091.00 g4.101.0
Phenylboronic Acid121.930.60 g4.921.2
Pd(PPh₃)₄1155.56118 mg0.1020.025
Potassium Carbonate (K₂CO₃)138.211.69 g12.33.0
Solvent
Toluene-15 mL--
Water-5 mL--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.00 g), phenylboronic acid (0.60 g), and potassium carbonate (1.69 g).[10]

  • Solvent Addition & Degassing: Add toluene (15 mL) and water (5 mL). Seal the flask with a septum and purge the mixture with a stream of argon or nitrogen gas for 20 minutes to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 118 mg).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-amino-5-phenylbenzoate.

Experimental Workflow

Suzuki_Workflow start Reaction Setup (Add Reagents & Solvents) degas Degassing (Purge with Inert Gas) start->degas catalyst Catalyst Addition degas->catalyst reaction Heat & Stir (e.g., 90°C, 4-8h) catalyst->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS) purify->analyze

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[12] This transformation has revolutionized the synthesis of aromatic amines, which are ubiquitous in pharmaceuticals.[12][13] For this compound, this reaction allows for the introduction of a second amino group, leading to substituted phenylenediamine structures that are key intermediates in various drug classes.

Expert Insights: Causality Behind Experimental Choices
  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For electron-rich aryl bromides like this compound, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are critical.[14] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.

  • Base Compatibility: The choice of base is crucial to avoid side reactions. While strong bases like sodium t-butoxide (NaOtBu) are highly effective, they can cause hydrolysis of the ethyl ester functionality. Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the preferred choice when working with ester-containing substrates.[14]

  • Inert Atmosphere: Like the Suzuki coupling, this reaction is highly sensitive to oxygen. The Pd(0) catalyst can be easily oxidized to inactive Pd(II) species. Therefore, maintaining a strictly inert atmosphere through degassing and the use of Schlenk techniques is non-negotiable for achieving high yields and reproducibility.

Catalytic Cycle Mechanism

The mechanism mirrors the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) adds to the aryl bromide (Ar-Br).

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amide_formation Amide Formation pd_amide Ar-Pd(II)-NR₂'(L) amide_formation->pd_amide reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂' (Product) reductive_elimination->product arbr Ethyl 2-amino- 5-bromobenzoate (Ar-Br) arbr->oxidative_addition amine R₂'NH + Base amine->amide_formation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of Ethyl 2-amino-5-(morpholino)benzoate

This protocol describes the coupling of this compound with morpholine, a common secondary amine in pharmaceutical chemistry.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound244.091.00 g4.101.0
Morpholine87.120.43 mL4.921.2
Pd₂(dba)₃915.7237 mg0.0410.01
XPhos476.6549 mg0.1020.025
Cesium Carbonate (Cs₂CO₃)325.821.87 g5.741.4
Solvent
Toluene (anhydrous)-20 mL--

Procedure:

  • Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, add cesium carbonate (1.87 g), Pd₂(dba)₃ (37 mg), and XPhos (49 mg).

  • Reagent Addition: Add this compound (1.00 g), anhydrous toluene (20 mL), and morpholine (0.43 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired product.

Case Study: Relevance to Lenvatinib Synthesis

Lenvatinib is an oral multi-receptor tyrosine kinase inhibitor used in the treatment of various cancers.[15] The core structure of Lenvatinib features a complex substituted quinoline carboxamide. While specific patented routes may vary, the fundamental chemistry often involves coupling a quinoline fragment with a substituted aniline derivative.[16][17] The 2-amino-5-halobenzoate scaffold is a direct precursor to the types of substituted anilines required. For example, a key intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, is synthesized by coupling 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol.[17] This highlights the industrial importance of C-O and C-N bond-forming reactions on halogenated aniline derivatives, a class of reaction for which this compound is an ideal model substrate and starting material.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its three distinct functional groups provide a platform for a wide range of chemical transformations. As demonstrated, its utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular construction of complex molecular architectures that are central to modern drug discovery and development. The protocols and insights provided herein serve as a practical guide for researchers and scientists to leverage this valuable building block in their synthetic campaigns.

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  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Benchchem.
  • PMC - NIH.
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  • MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.
  • ACS Publications.

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Application Notes and Protocols: Ethyl 2-amino-5-bromobenzoate in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinolines and Ethyl 2-amino-5-bromobenzoate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system, a fusion of a benzene and a pyridine ring, allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[4][5] this compound has emerged as a particularly valuable and strategic starting material for the synthesis of novel quinoline derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, coupled with the presence of a bromine atom at a key position, provides a versatile handle for a variety of synthetic transformations and subsequent post-modification strategies. This bromine substituent is especially useful for introducing further complexity into the quinoline core through cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery programs.

This document provides an in-depth guide to the application of this compound in the creation of quinoline derivatives, with a focus on the well-established Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present data in a clear and actionable format for researchers in the field.

Mechanistic Insight: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related malonic esters.[6][7] The reaction proceeds through a sequence of condensation and cyclization steps.[8] When this compound is used as the aniline component, it allows for the direct construction of a 7-bromo-4-hydroxyquinoline scaffold, a key intermediate for numerous biologically active molecules.[9][10]

The causality behind the experimental choices in the Gould-Jacobs reaction is rooted in facilitating two key transformations: the initial formation of an anilinomethylenemalonate intermediate and its subsequent thermal cyclization.

  • Initial Condensation: The reaction commences with a nucleophilic attack of the amino group of this compound on the electron-deficient carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form the crucial intermediate, diethyl 2-(((3-bromo-6-ethoxycarbonyl)phenyl)amino)methylenemalonate. This step is typically performed at a moderate temperature to ensure the selective formation of this intermediate without premature cyclization.

  • Thermal Cyclization: The subsequent and critical step is an intramolecular cyclization that requires significant thermal energy.[8] The reaction is heated to high temperatures (often 250-300°C), which promotes the 6-electron cyclization onto the aromatic ring. This is followed by the elimination of a second molecule of ethanol to yield the stable aromatic quinoline ring system. The high temperature is necessary to overcome the activation energy barrier for this ring-closing step. The use of a high-boiling point solvent, such as Dowtherm A or mineral oil, is often essential to achieve and maintain these required temperatures safely and effectively.[11]

Visualizing the Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Formation A This compound C Condensation (Ethanol Elimination) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Anilinomethylenemalonate Intermediate C->D Formation E Thermal Cyclization (High Temperature) D->E Heat F Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate E->F Ring Closure & Ethanol Elimination

Sources

Derivatization of the amino group on Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of the Amino Group on Ethyl 2-amino-5-bromobenzoate

Introduction: The Versatility of a Privileged Scaffold

This compound is a highly versatile bifunctional building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its chemical architecture, featuring a nucleophilic aromatic amino group, an ethyl ester, and a bromine atom, presents a trifecta of reactive sites. The bromine atom serves as a strategic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the amino group is a key locus for a vast array of derivatization strategies, allowing for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the primary methods for derivatizing this amino group, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.

Part 1: Acylation of the Amino Group: Amide Bond Formation

The most fundamental transformation of the amino group on this compound is its acylation to form an amide bond. This reaction is pivotal for creating diverse libraries of compounds for biological screening.[2] The mechanism proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[2]

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound.

Reaction and Mechanism: The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetyl chloride. A base, such as triethylamine or aqueous sodium hydroxide, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2][3]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.[2]

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq.) dropwise to the cooled solution over 15-20 minutes, maintaining the temperature below 10 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2][3]

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[3]

Data Presentation: Acylation Reaction Parameters
ParameterDetailsReference
Substrate This compound-
Acylating Agent Acetyl Chloride or Acetic Anhydride[3]
Base Triethylamine, Pyridine, or aq. NaOH[2][3]
Solvent Dichloromethane (DCM) or Acetic Acid[3]
Temperature 0 °C to Room Temperature[3]
Reaction Time 1-4 hours[2][3]
Expected Yield >90%[3]
Workflow for N-Acylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound in DCM reaction_step Combine at 0°C, then warm to RT for 2-4h start_amine->reaction_step start_acyl Acetyl Chloride start_acyl->reaction_step start_base Triethylamine start_base->reaction_step workup_step Aqueous Wash (HCl, NaHCO3, Brine) reaction_step->workup_step Reaction Mixture purification_step Dry (Na2SO4), Concentrate & Purify workup_step->purification_step Organic Layer product Ethyl 2-acetamido-5-bromobenzoate purification_step->product Purified Product

Caption: General workflow for the N-acylation of this compound.

Part 2: Sulfonylation of the Amino Group

Sulfonylation of the amino group to form a sulfonamide is another crucial derivatization. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Protocol 2: Methanesulfonylation

This protocol provides a general method for the formation of a methanesulfonamide derivative.

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[4]

  • Addition of Sulfonyl Chloride: Add a solution of methanesulfonyl chloride (1.2 eq.) in DCM to the mixture over 10-15 minutes.[4]

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for 2-3 days.[4] The progress of the reaction should be monitored by TLC.

  • Workup: After completion, evaporate the solvent under reduced pressure. The residue can then be taken up in a suitable solvent like ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sulfonylation Reaction Parameters
ParameterDetailsReference
Substrate This compound[4]
Sulfonylating Agent Methanesulfonyl Chloride[4]
Solvent Dichloromethane (DCM)[4]
Temperature 60-70 °C[4]
Reaction Time 2-3 days[4]
Expected Yield Moderate to Good-
Workflow for N-Sulfonylation

G cluster_start Reagents cluster_reaction Reaction Conditions cluster_workup Isolation start_amine This compound reaction_step DCM, 60-70°C 2-3 days start_amine->reaction_step start_sulfonyl Methanesulfonyl Chloride start_sulfonyl->reaction_step workup_step Evaporate Solvent reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step Crude Product product Ethyl 5-bromo-2-(methylsulfonamido)benzoate purification_step->product

Caption: General workflow for the N-sulfonylation of this compound.

Part 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, effectively alkylating the amino group.[5] This reaction typically proceeds in one pot, where the amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ by a mild reducing agent.[5][6]

Protocol 3: One-Pot Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.

Reaction and Mechanism: The reaction begins with the formation of an imine between the primary amine and the aldehyde under weakly acidic conditions. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine to the corresponding secondary amine without significantly reducing the starting aldehyde.[7]

Experimental Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Data Presentation: Reductive Amination Parameters
ParameterDetailsReference
Substrate This compound-
Carbonyl Source Aldehyde or Ketone[5]
Reducing Agent Sodium Triacetoxyborohydride (STAB)[7]
Solvent 1,2-Dichloroethane (DCE), Methanol[7]
Catalyst Acetic Acid (catalytic)[6]
Temperature Room Temperature[7]
Reaction Time 12-24 hours-
Expected Yield Good to Excellent[7]
Reductive Amination Pathway

G cluster_start Reactants amine This compound imine_formation Imine Formation (cat. AcOH) amine->imine_formation aldehyde Aldehyde (R-CHO) aldehyde->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Reduction (NaBH(OAc)3) imine_intermediate->reduction product N-alkylated Product reduction->product G cluster_protection Protection cluster_deprotection Deprotection amine Free Amine protection_reagents (Boc)2O, TEA THF, RT amine->protection_reagents protected_amine N-Boc Protected Amine deprotection_reagents TFA DCM, RT protected_amine->deprotection_reagents protection_reagents->protected_amine deprotection_reagents->amine

Sources

The Strategic Utility of Ethyl 2-amino-5-bromobenzoate in High-Throughput Screening Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-amino-5-bromobenzoate is a versatile and highly valuable scaffold in modern drug discovery, serving as a cornerstone for the construction of diverse and complex small molecule libraries for high-throughput screening (HTS). Its trifunctional nature—an aromatic amine, a bromine atom, and an ethyl ester—provides a rich platform for chemical elaboration. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective use of this compound in HTS library development. We delve into the causality behind experimental choices, from compound handling and solubility assessment to library synthesis via diversity-oriented pathways and the critical implementation of counter-screening protocols to mitigate assay interference.

Introduction: The Privileged Scaffold in Drug Discovery

Anthranilic acid and its derivatives, such as this compound, represent a "privileged profile" in medicinal chemistry.[1] These structures are precursors to a wide array of pharmacologically active molecules, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][3] The strategic incorporation of this compound into screening libraries allows for the exploration of a vast and biologically relevant chemical space. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group and ethyl ester provide orthogonal sites for further derivatization, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).[4][5]

Compound Characteristics and Handling

A thorough understanding of the physicochemical properties and safe handling of this compound is foundational to its successful application.

Physicochemical Properties
PropertyValueSource
CAS Number 63243-76-5[6]
Molecular Formula C₉H₁₀BrNO₂[6][7]
Molecular Weight 244.09 g/mol [7]
Appearance Crystalline solid[6]
Storage 2-8°C, under inert atmosphere[7]
Safety and Handling

This compound, like many aromatic amines, requires careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[10]

  • Health Hazards: May cause skin, eye, and respiratory irritation.[11][12] The toxicological properties have not been thoroughly investigated, so it should be handled with care.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

High-Throughput Screening (HTS) Library Preparation

The quality and reliability of HTS data are directly dependent on the proper preparation of compound plates. This section provides detailed protocols for solubility assessment and plate preparation.

Solubility Assessment in DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for storing and testing compounds in HTS.[12] Ensuring the solubility of this compound and its derivatives is a critical first step.

Protocol: Kinetic Solubility Assessment in DMSO

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. Vortex or sonicate until the compound is fully dissolved.[14]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

  • Aqueous Buffer Addition: In a 96-well plate, add a fixed volume of aqueous assay buffer (e.g., 190 µL) to each well.

  • Compound Addition: Add a small volume of each DMSO stock concentration (e.g., 10 µL) to the corresponding wells containing aqueous buffer.[15] This will result in a final DMSO concentration of 5%.

  • Equilibration and Observation: Seal the plate and shake for 1.5-2 hours at room temperature.[15] Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • Quantitative Analysis (Optional): For more precise measurements, filter the solutions through a MultiScreen Solubility filter plate and quantify the concentration of the soluble compound via HPLC or UV-Vis spectroscopy.[15]

Compound Plate Preparation for HTS

This protocol outlines the steps for creating "ready-to-screen" plates from a powdered sample.

Protocol: Preparation of 384-Well Compound Plates

  • Weighing and Dissolving: Accurately weigh the desired amount of this compound powder. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (typically 10 mM for primary screening).[14]

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator to ensure complete dissolution.[14] Visually inspect for any undissolved particulate matter.

  • Source Plate Preparation: Using an automated liquid handler or a manual multichannel pipette, dispense the stock solution into a 384-well source plate.

  • Assay Plate Stamping: Transfer a small volume (e.g., 100 nL) of the compound stock from the source plate to the 384-well assay plates containing the assay components.[16]

  • Sealing and Storage: Seal the source and assay plates with foil seals to prevent evaporation and contamination. Store at -20°C or -80°C. Before use, thaw plates for at least 2 hours to allow them to equilibrate to room temperature.[16]

Application in Diversity-Oriented Synthesis (DOS) for Library Generation

The true power of this compound lies in its utility as a starting scaffold for DOS, enabling the rapid generation of a diverse library of compounds.[4][5] The bromine and amino functionalities are prime reaction handles for creating complexity.

Caption: Diversity-Oriented Synthesis (DOS) workflow.

Protocol: Parallel Synthesis of a Bi-aryl Library via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a small library of compounds where various aryl groups are introduced at the 5-position of the scaffold.

  • Reaction Setup: In a 96-well reaction block, add this compound (1.0 eq), a diverse set of arylboronic acids (1.2 eq per well), and a base such as potassium carbonate (2.0 eq) to each well.[17]

  • Inert Atmosphere: Seal the reaction block and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a degassed solvent (e.g., 1,4-dioxane/water 4:1).[17] Add the catalyst solution to each well under a positive pressure of inert gas.

  • Reaction: Heat the reaction block to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by LC-MS analysis of a few representative wells.

  • Workup: After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Purify the products using high-throughput parallel purification techniques (e.g., preparative HPLC). Characterize the final compounds by LC-MS and NMR.

Protocol: Parallel Synthesis of a Di-aryl Amine Library via Buchwald-Hartwig Amination

This protocol outlines the coupling of various amines to the aryl bromide.

  • Reaction Setup: In a 96-well reaction block under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).[9][18]

  • Amine Addition: Add a diverse set of primary or secondary amines (1.2 eq) dissolved in an anhydrous solvent (e.g., toluene or dioxane) to each well.[18]

  • Reaction: Seal the reaction block and heat to 80-110°C for 12-24 hours, with stirring. Monitor the progress by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction block, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Purify the products using parallel chromatography.

Counter-Screening for Assay Interference

Compounds containing halogen atoms or aromatic amine moieties can sometimes interfere with HTS assays, leading to false positives.[19][20] It is crucial to perform counter-screens to identify and triage these artifacts.

Caption: HTS hit triage and counter-screening workflow.

Protocol: Fluorescence Quenching Counter-Screen

Bromo-substituted compounds can act as fluorescence quenchers.[11] This counter-screen helps to identify compounds that non-specifically decrease the fluorescence signal in an assay.

  • Assay Setup: In a 384-well plate, add the fluorescent probe used in the primary HTS assay at the same concentration.

  • Compound Addition: Add the "hit" compounds from the primary screen to the wells at the same final concentration.

  • Incubation and Reading: Incubate for the same duration as the primary assay and read the fluorescence intensity on a plate reader.

  • Data Analysis: Compounds that cause a significant decrease in fluorescence in the absence of the biological target are flagged as potential quenchers and should be deprioritized.

Protocol: Reactive Compound Counter-Screen using Glutathione (GSH)

Aromatic amines can sometimes be metabolically activated to reactive species. A GSH trapping assay can identify compounds that form covalent adducts with this nucleophilic tripeptide, indicating potential reactivity.[1][3]

  • Incubation Mixture: Prepare an incubation mixture containing the test compound, human liver microsomes (as a source of metabolic enzymes), and a high concentration of glutathione (GSH).[1][2]

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.[1]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Analysis by LC-MS/MS: Quench the reaction and analyze the sample by LC-MS/MS. Screen for the formation of GSH-compound adducts by looking for specific mass shifts and characteristic fragmentation patterns (e.g., a neutral loss of 129 Da corresponding to the pyroglutamic acid moiety of GSH).[3][10]

  • Interpretation: Compounds that readily form GSH adducts are flagged as potentially reactive and may be promiscuous binders in biological assays.

Conclusion

This compound is a powerful and versatile building block for the creation of high-quality screening libraries. Its strategic use, however, requires a comprehensive understanding of its properties and potential liabilities. By implementing robust protocols for compound handling, solubility assessment, diversity-oriented synthesis, and proactive counter-screening, researchers can fully leverage the potential of this scaffold to uncover novel, biologically active molecules. The methodologies outlined in this guide provide a framework for the rational and efficient application of this compound in modern drug discovery campaigns.

References

  • Chattopadhyay, K., Saffie, C., & London, E. (1995). Quenching of tryptophan fluorescence by brominated phospholipid. Biophysical Journal, 69(4), 1499–1506.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Chem-space.com. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • Singh, G., Kumar, D., & Singh, J. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 907-927.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5581-5583.
  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved January 7, 2026, from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]

  • Investigating Methods of Detection of Glutathione Adducts. (n.d.). Sygnature Discovery. Retrieved January 7, 2026, from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved January 7, 2026, from [Link]

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2021). RSC Medicinal Chemistry, 12(10), 1709-1717.
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021, March 19). STAR Protocols. Retrieved January 7, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 40-52.
  • Diversity-oriented synthesis encoded by deoxyoligonucleotides. (2022).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6695.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). Journal of Biomolecular Screening, 16(6), 587-602.
  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2024). Bio-protocol, 14(12), e4999.
  • The Basics of Diversity-Oriented Synthesis. (2013). In A. Trabocchi (Ed.), Diversity-Oriented Synthesis: Basics and Applications in Organic Synthesis, Drug Discovery, and Chemical Biology (pp. 1-28). John Wiley & Sons, Inc.

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Troubleshooting & Optimization

Purification methods for crude Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-amino-5-bromobenzoate.

Introduction: The Critical Role of Purity

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials.[1][2] Its trifunctional nature—possessing an amino group, a bromine atom, and an ethyl ester—allows for diverse and sequential chemical modifications.[2] However, the synthetic routes to this intermediate, often involving electrophilic aromatic bromination and Fischer esterification, can introduce a variety of impurities.[3][4] These include starting materials, over-brominated side products, and hydrolyzed acid derivatives, which can interfere with subsequent reactions and compromise the integrity of the final product.

This technical support center provides a comprehensive guide to the purification of crude this compound. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a deeper understanding of the principles behind each technique, empowering you to troubleshoot and optimize your purification strategies effectively.

Technical Support Center

This center is structured to address your needs logically, from general strategy selection to specific, hands-on troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial approach.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Starting Materials: Unreacted ethyl anthranilate or 2-amino-5-bromobenzoic acid.[3][4]

  • Over-brominated Species: Primarily ethyl 2-amino-3,5-dibromobenzoate, which forms if the bromination reaction is not carefully controlled.[3][5]

  • Hydrolysis Product: 2-Amino-5-bromobenzoic acid, which can form if the ester is exposed to harsh acidic or basic conditions during workup.[6]

  • Colored Impurities: Often arise from oxidation or degradation of the aromatic amine.

Q2: How do I choose the best primary purification method?

A2: The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • For highly crystalline crude product with minor impurities: Recrystallization is often the most efficient and scalable method.

  • For separating structurally similar, non-ionizable impurities (e.g., di-brominated product): Column chromatography is the most powerful technique.

  • For removing acidic or basic impurities (e.g., unreacted starting acid): A preliminary acid-base extraction during the workup is highly effective and can simplify subsequent purification steps.[6][7]

The following decision tree can guide your choice:

G start Assess Crude Product tlc Run TLC Analysis start->tlc purity_check What is the impurity profile? tlc->purity_check acid_base Acidic/Basic Impurities Present? purity_check->acid_base Major Spots crystalline_check Is the product a solid? purity_check->crystalline_check Minor Spots extraction Perform Acid-Base Extraction acid_base->extraction Yes acid_base->crystalline_check No extraction->crystalline_check recrystallize Recrystallization crystalline_check->recrystallize Yes chromatography Column Chromatography crystalline_check->chromatography No (Oily) similar_rf Impurities have similar Rf? recrystallize->similar_rf similar_rf->chromatography Yes end_pure High Purity Product similar_rf->end_pure No chromatography->end_pure end_still_impure Still Impure? Re-evaluate.

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide by Technique

This guide tackles specific problems you may encounter during your experiments.

Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice.[8] This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture or excessively rapid cooling.

Causality & Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of your compound.

    • Solution: Try a preliminary purification step like a quick filtration through a short plug of silica gel or an acid-base wash to remove gross contaminants.

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Inappropriate Solvent Choice:

    • Solution: Re-evaluate your solvent system. Try a solvent with a lower boiling point or switch to a mixed-solvent system. For a mixed system, dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise while hot until turbidity persists, then add a drop or two of the good solvent to clarify before slow cooling.

Solvent SystemPolarityBoiling Point (°C)Suitability Notes
Ethanol/WaterHigh/High78-100Good for moderately polar compounds. Product is likely soluble in hot ethanol and less soluble in water.
Ethyl Acetate/HexanesMedium/Low69-77An excellent and common choice for aromatic esters. Provides a wide polarity range for fine-tuning solubility.[9]
TolueneLow111Can be effective, but the high boiling point may increase the risk of oiling out.
IsopropanolMedium82A good alternative to ethanol with slightly different solubility characteristics.

Table 1: Potential Recrystallization Solvent Systems for this compound.

Q4: My final product yield after recrystallization is very low. What are the likely causes?

A4: Low yield is typically a result of either using too much solvent or the product having significant solubility in the cold solvent.

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a larger amount of your product dissolved even after cooling.

    • Solution: Use the minimum volume of boiling solvent to just dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent and attempt to cool and crystallize again.

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask and keep the solution at or near its boiling point during filtration.

  • Incomplete Crystallization:

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal recovery.

Q5: My compound is streaking badly on the silica gel TLC plate and column. How can I get clean separation?

A5: Streaking of basic amines on standard silica gel is a classic problem. It is caused by a strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[10][11] This leads to irreversible adsorption, slow elution, and broad, tailing peaks.

Causality & Solutions:

  • Acid-Base Interaction: The lone pair on the amino group binds strongly to acidic sites on the silica.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase to neutralize the acidic sites. A common choice is 0.5-1% triethylamine (TEA) in your ethyl acetate/hexane solvent system. This "masks" the acidic silanols, allowing your compound to elute cleanly.[10][11]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic or basic stationary phase. Basic alumina can be effective, but an even better choice is an amine-functionalized silica (NH-silica) column, which provides a much more inert surface for amine purification.[11]

Stationary PhaseMobile Phase System (Starting Point)Rationale
Silica Gel10-20% Ethyl Acetate in Hexanes + 0.5% TriethylamineTEA acts as a competing base to prevent streaking.[10]
Basic Alumina5-15% Ethyl Acetate in HexanesAlumina is less acidic than silica, reducing tailing for basic compounds.
Amine-Functionalized Silica10-30% Ethyl Acetate in HexanesProvides an inert, slightly basic surface ideal for amine purification, often yielding sharper peaks.[11]

Table 2: Recommended Starting Conditions for Column Chromatography.

Q6: I suspect my ester is being hydrolyzed during the acid-base extraction workup. How can I prevent this?

A6: Ester hydrolysis is a significant risk when using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the acidic wash.[6] The hydroxide ion can act as a nucleophile, attacking the ester carbonyl and cleaving it to the corresponding carboxylate (2-amino-5-bromobenzoic acid).

Causality & Solutions:

  • Use of Strong Base: NaOH and KOH are strong enough to saponify the ester.

    • Solution: After extracting your amine into the aqueous layer with a dilute acid (e.g., 1M HCl), use a weaker base to regenerate the free amine. Saturated sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution is typically sufficient to deprotonate the ammonium salt without significantly hydrolyzing the ester.[6][7] Perform the basification and subsequent extraction with an organic solvent promptly and at a low temperature (e.g., in an ice bath) to further minimize hydrolysis risk.

G start Crude Mixture in Organic Solvent (EtOAc) wash_acid Wash with 1M HCl start->wash_acid org_layer1 Organic Layer: Neutral Impurities (e.g., Di-bromo product) wash_acid->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product (Ammonium Salt) wash_acid->aq_layer1 Separate basify Add NaHCO3 (aq) until pH ~8 aq_layer1->basify extract_org Extract with EtOAc basify->extract_org aq_layer2 Aqueous Layer: Inorganic Salts extract_org->aq_layer2 Separate org_layer2 Organic Layer: Purified Product extract_org->org_layer2 Separate

Caption: Workflow for a mild acid-base extraction procedure.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform a small-scale trial first.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying several grams of crude product that is already substantially pure.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in 0.5 mL of a solvent system (e.g., 4:1 hexanes:ethyl acetate). The ideal system will dissolve the product when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., hexanes:ethyl acetate) in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is for separating mixtures with closely related components.

  • TLC Analysis: Develop a TLC method to separate the components of your crude mixture. A good starting mobile phase is 15% ethyl acetate in hexanes with 0.5% triethylamine. The target compound should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel using the "wet" or "slurry" method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or your mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. You can use isocratic (constant solvent mixture) or gradient elution (gradually increasing the polarity, e.g., from 10% to 30% ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Google Patents.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). [Link]

  • PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). [Link]

  • Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Google Patents.
  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • National Institutes of Health. This compound | C9H10BrNO2 | CID 1515283 - PubChem. [Link]

  • CP Lab Safety. Ethyl 5-amino-2-bromobenzoate, 95% Purity, C9H10BrNO2, 1 gram. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [Link]

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Technical Support Center: Recrystallization of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of Ethyl 2-amino-5-bromobenzoate. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, you will find a detailed recrystallization protocol, extensive troubleshooting guides in a direct question-and-answer format, and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting considerations for recrystallizing this compound?

A1: Success begins with understanding the solute and selecting an appropriate solvent. This compound is a moderately polar molecule, featuring a polar amine (-NH₂) and ester (-COOEt) group, a non-polar ethyl chain and benzene ring, and a polarizable bromine atom. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, ensuring high recovery.[1][2] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[3]

Q2: Which solvent is recommended for the recrystallization of this compound?

A2: Based on its molecular structure, ethanol or an ethanol/water mixture is an excellent starting point. The compound's methyl ester analog, Mthis compound (melting point 72-74 °C), is known to be recrystallized effectively from ethanol.[4] Given the similar structure, ethanol is a strong candidate. An ethanol/water system, where water acts as an anti-solvent, can also be highly effective. The general principle is to dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy, then clarify with a drop or two of hot ethanol before cooling.[3]

Q3: What is "oiling out," and why does it happen with compounds like this?

A3: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid oil rather than solid crystals.[5] This typically happens if the boiling point of the solvent is higher than the melting point of the solute, causing the solution to become supersaturated while still above the compound's melting point. It can also be caused by high levels of impurities which depress the melting point of the mixture.[6] Slow, controlled cooling and ensuring the solution is not overly concentrated can help prevent this.[7]

Q4: How can I confirm the purity of my recrystallized product?

A4: The primary indicator of purity is the melting point range. A pure crystalline solid will have a sharp, narrow melting point range that corresponds to the literature value. Crude, impure material typically melts over a broader and lower temperature range.[8] For this compound, while a specific melting point is not consistently reported in the search results, its structural analog Mthis compound has a reported melting point of 72-74 °C.[4] Techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more definitive purity assessment.

Recommended Recrystallization Protocol

This protocol details a single-solvent recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask (for vacuum filtration)

  • Ice bath

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and begin heating on a hot plate with gentle stirring. Continue adding ethanol in small increments until the solid just dissolves at or near the boiling point. Use the minimum amount of hot solvent necessary to avoid poor recovery.[9]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Preheat a second Erlenmeyer flask and a short-stem funnel with hot ethanol vapor. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.[5]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step by "shock cooling" can cause the solid to precipitate, trapping impurities.[8]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. Using room temperature or warm solvent will redissolve some of your product.[9]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the solid to a watch glass and let it air dry or place it in a desiccator. Ensure the solid is completely dry before measuring the final weight and melting point.[9]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [7]2. The solution is supersaturated.[9]1. Gently heat the solution to boil off some of the solvent to increase concentration, then attempt to cool again.[10]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9][10]
Product "Oils Out" 1. The solution is too concentrated.2. The cooling rate is too fast.3. High levels of impurities are present.[5]1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5][7]2. Insulate the flask to ensure a very gradual temperature drop.
Very Low Recovery / Yield 1. Too much solvent was used during dissolution. 2. The crystals were washed with too much cold solvent or with solvent that was not cold enough.[9]3. Premature crystallization during hot filtration.1. Next time, use less solvent. For the current batch, you can try to recover more product by evaporating some solvent from the mother liquor.2. Always use a minimal volume of ice-cold solvent for washing.3. Ensure the filtration apparatus is pre-heated and the transfer is done quickly. Use a slight excess of solvent before hot filtration and evaporate it afterward.[5]
Crystals are Still Colored Colored impurities are co-crystallizing with the product.Before the hot filtration step, add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[6] Filter the hot solution through celite or filter paper to remove the charcoal. A second recrystallization may be necessary.
Crystallization Happens Too Quickly The solution is too concentrated or cooling too rapidly. Rapid crystallization can trap impurities.[10]Reheat the solution, add a small amount (1-2 mL) of extra hot solvent to slightly decrease the saturation, and cool more slowly.[10]

Data & Visualization

Solvent Selection Properties

The choice of solvent is critical. An ideal solvent has a steep solubility curve with respect to temperature for the target compound.[11]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticRecommended. Good balance of polarity. Dissolves many organics when hot but less so when cold. Volatile and easy to remove.[12]
Water 100Very Polar ProticLikely a poor single solvent due to low solubility of the organic compound, but excellent as an anti-solvent with ethanol.[12]
Ethyl Acetate 77Polar AproticA possible alternative. Its ester group is similar to the product's, which can be a good indicator of solubility.[12]
Heptane/Hexane 98 / 69Non-polarUnlikely to be a good primary solvent but could be used as an anti-solvent with a more polar solvent like ethyl acetate.
Recrystallization Workflow

G Figure 1. General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Cool Solution Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath D->E F 5. Collect Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Crystallization Failure action action outcome outcome Start Solution Cooled, No Crystals? A Scratch Flask or Add Seed Crystal Start->A B Crystals Formed? A->B C Too Much Solvent Used? B->C No Success Success! B->Success Yes D Boil Off Excess Solvent C->D Likely Failure Re-evaluate Solvent Choice C->Failure Unlikely E Cool Again D->E E->B

Caption: Decision tree for inducing crystallization when no solid forms.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:63243-76-5. Retrieved from [Link]

  • Doron Scientific. (2023). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]

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Identification and removal of impurities in Ethyl 2-amino-5-bromobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered problems, focusing on the identification and removal of critical impurities.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-5-bromobenzoic acid precursor is impure. What is the likely contaminant and how can I purify it before esterification?

A1: This is a crucial first step, as the purity of your starting material dictates the success of the subsequent esterification. The most common impurity encountered during the bromination of 2-aminobenzoic acid is the over-brominated byproduct, 2-amino-3,5-dibromobenzoic acid .[1]

Causality: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, making the aromatic ring highly susceptible to bromination. While the reaction is intended to be a monosubstitution at the para-position (position 5), a second bromine atom can add at the ortho-position (position 3), leading to the dibrominated impurity.[2]

Identification: The presence of this impurity can be confirmed by comparing the crude material to a pure standard using TLC, HPLC, or NMR spectroscopy.

Removal Protocol: A highly effective method for removing the dibrominated acid relies on its lower solubility in acidic water compared to the desired monobrominated product.[1]

Experimental Protocol: Purification of 2-amino-5-bromobenzoic Acid

  • Dissolution: In a fume hood, add the crude brominated acid mixture (e.g., 10 g) to boiling deionized water (e.g., 200 mL).

  • Acidification: While the water is boiling, carefully add concentrated hydrochloric acid (e.g., ~26 mL for 10g crude) dropwise.

  • Hot Filtration: Immediately perform a hot filtration under vacuum. The insoluble material collected on the filter paper is predominantly the undesired 2-amino-3,5-dibromobenzoic acid. This should be discarded.[2][1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the precipitated crystals, which are the purified 2-amino-5-bromobenzoic acid, by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold water and dry them thoroughly in a vacuum oven.

Q2: My Fischer esterification is not going to completion. TLC analysis shows a significant amount of the starting carboxylic acid remaining. What are the causes and how can I drive the reaction forward?

A2: This is the most common issue in this synthesis. The Fischer esterification is a reversible, equilibrium-driven reaction.[2] The presence of unreacted 2-amino-5-bromobenzoic acid indicates that the equilibrium is not sufficiently shifted towards the product side.

Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials.

Troubleshooting Workflow:

G start Incomplete Esterification: High SM in Crude Product q1 Is the ethanol used anhydrous and in large excess? start->q1 a1_no Use anhydrous ethanol (at least 10-20 equivalents) and ensure dry glassware. q1->a1_no No q2 Is the acid catalyst (e.g., H₂SO₄) concentration sufficient? q1->q2 Yes a1_no->q2 a2_no Increase catalyst loading (typically 5-10 mol%). q2->a2_no No q3 Was the reaction refluxed for an adequate amount of time? q2->q3 Yes a2_no->q3 a3_no Increase reflux time. Monitor reaction progress by TLC every 1-2 hours. q3->a3_no No end_node Outcome: Reaction driven to completion. q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for incomplete Fischer esterification.

Key Solutions:

  • Use a Large Excess of Alcohol: Employing ethanol as both the reactant and the solvent shifts the equilibrium towards the ester product.

  • Ensure Anhydrous Conditions: Use anhydrous ethanol and dry all glassware thoroughly before starting. Any water present will inhibit the reaction.

  • Sufficient Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is necessary to protonate the carbonyl group, making it more electrophilic.[3]

  • Increase Reaction Time: These reactions can be slow. Monitor the reaction by TLC until the starting material spot has disappeared or is very faint.[3][4]

Q3: I see multiple spots on my TLC plate after the reaction and workup. How do I identify the product, starting material, and potential byproducts?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for qualitatively assessing your reaction. A typical TLC plate of the crude reaction mixture will help you visualize the different components.

Identification Strategy:

  • Co-spotting: The most reliable method is to spot your crude reaction mixture in one lane, the pure 2-amino-5-bromobenzoic acid starting material in another lane, and then "co-spot" (apply both the crude mixture and the starting material on the same spot) in a third lane.

    • The spot corresponding to the starting material will have the same retention factor (Rf) as your standard and will appear more intense in the co-spotted lane. Carboxylic acids are typically more polar and will have a lower Rf value (travel less distance up the plate) than their corresponding esters.

    • The product , this compound, will be less polar and have a higher Rf value.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be used.[5]

Data Summary: Common Species in Crude Product

Compound NameExpected Rf ValueIdentification Method
This compound Higher Rf (Less Polar)UV visualization, isolation, and characterization (NMR, MS).
2-amino-5-bromobenzoic acid Lower Rf (More Polar)Co-spotting with starting material standard.
2-amino-3,5-dibromobenzoic acid Very Low Rf (Very Polar)Carryover from impure starting material.

Advanced Characterization: For definitive identification of unknown spots, the components must be isolated via column chromatography and then analyzed using spectroscopic methods like NMR, FTIR, and Mass Spectrometry.[4][6]

Q4: What is the most effective protocol for purifying the final product, this compound, and removing the unreacted starting acid?

A4: A standard liquid-liquid extraction followed by recrystallization is typically sufficient to obtain a high-purity product. The key is to leverage the difference in acidity between the starting material and the final ester.

Experimental Protocol: Workup and Purification

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the resulting residue in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[4][5]

  • Acid Wash (Neutralization): Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Be cautious , as this will neutralize the sulfuric acid catalyst and cause CO₂ evolution (gas).[4][7] Swirl gently and vent the funnel frequently.

    • Scientific Rationale: The basic bicarbonate solution will deprotonate the unreacted 2-amino-5-bromobenzoic acid, forming its sodium salt. This salt is highly water-soluble and will be extracted from the organic layer into the aqueous layer. The ester product, being neutral, will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash with sodium bicarbonate solution, followed by a wash with water and then a final wash with saturated brine to remove residual water.[4][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and concentrate the solvent under reduced pressure to yield the crude ester.[4]

  • Recrystallization: For final purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a crystalline solid.[5]

Purification Workflow Diagram:

G A Crude Product in Organic Solvent (Ester + Acid SM) B Wash with NaHCO₃ (aq) A->B C1 Organic Layer: Pure Ester B->C1 Remains C2 Aqueous Layer: Deprotonated Acid SM (Sodium Salt) B->C2 Extracted D Dry & Concentrate C1->D E Recrystallize D->E F Pure this compound E->F

Caption: Purification workflow for this compound.

References

  • A Comparative Guide to the Synthesis of Mthis compound: Reproducibility and Protocol Analysis. Benchchem,
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem,
  • Synthesis of ethyl 2-amino-4-bromobenzo
  • Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzo
  • A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzo
  • Technical Support Center: Mthis compound in Altern
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure,
  • 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook,
  • Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzo
  • Methyl 2-amino-5-bromobenzo
  • Ethyl 2-amino-5-bromobenzo
  • Technical Support Center: Safely Scaling Up Methyl 2-amino-5-bromobenzo
  • 2-Amino-5-bromobenzoic acid. ChemicalBook,

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Technical Support Center: Optimizing Yield in the Fischer Esterification of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-5-bromobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific Fischer esterification. Here, we move beyond basic protocols to address the underlying chemical principles, troubleshoot common issues, and provide actionable strategies to maximize your reaction yield and purity.

Introduction: The Challenge of Esterifying an Aminobenzoic Acid

The Fischer esterification is a classic, acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] While fundamentally straightforward, the synthesis of this compound presents unique challenges. The presence of the basic amino group on the aromatic ring complicates the acid catalysis, and the equilibrium nature of the reaction demands careful control of conditions to achieve high yields.[3][4] This guide provides in-depth solutions to overcome these hurdles.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My reaction yield is consistently low (<50%). What are the most critical factors I need to address?

Answer: Low yield in this Fischer esterification almost always stems from the reaction's reversible nature and the unique properties of the substrate. The reaction between the carboxylic acid and alcohol exists in an equilibrium with the ester and water.[5] To achieve a high yield, you must shift this equilibrium to the product side, a principle described by Le Châtelier.[6]

Here are the primary levers you can pull:

  • Molar Ratio of Alcohol: The most common and effective strategy is to use a large excess of the alcohol (ethanol).[5][6] By using ethanol as the reaction solvent, its high concentration drives the equilibrium toward the formation of the ethyl ester. A 5- to 10-fold molar excess (or more) is recommended.[7]

  • Water Removal: Water is a byproduct of the reaction. Its presence allows the reverse reaction, ester hydrolysis, to occur, thus lowering your net yield.[5] There are two effective methods for water removal:

    • Dehydrating Agent: The acid catalyst itself, particularly concentrated sulfuric acid (H₂SO₄), acts as a powerful dehydrating agent, sequestering the water as it is formed.[6][8]

    • Azeotropic Distillation: For larger-scale reactions or when a milder catalyst is used, a Dean-Stark apparatus is highly effective.[5][9][10] The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water. This azeotrope distills into the Dean-Stark trap, where the denser water separates and is removed, while the toluene is returned to the reaction flask.[5][10]

  • Insufficient Catalyst: The amino group (-NH₂) on your starting material is basic and will neutralize a portion of the acid catalyst, rendering it inactive.[4][7] Therefore, you must use at least a stoichiometric amount of acid relative to the 2-amino-5-bromobenzoic acid to ensure enough free acid is available to catalyze the reaction.[4]

Question: My reaction mixture turns dark brown or black upon reflux. What is causing this, and how can I prevent it?

Answer: Significant color change to dark brown or black is indicative of decomposition or side reactions, which are often promoted by high temperatures in the presence of a strong, oxidizing acid like H₂SO₄.[7] The electron-rich aminobenzoic ring is susceptible to oxidation and other side reactions under harsh conditions.

Solutions:

  • Control Temperature: Avoid excessively high temperatures. Maintain a gentle reflux and do not overheat the reaction mantle.

  • Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with p-toluenesulfonic acid (p-TsOH).[8] It is a strong acid but is generally less oxidizing than H₂SO₄.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[11][12] Once the starting material is gone, proceed with the workup. Prolonged heating will only increase the likelihood of degradation.[7]

Question: During workup, I'm having trouble separating my product from unreacted starting material. What is the correct neutralization and extraction procedure?

Answer: A proper workup is critical for isolating a pure product. The key is to manipulate the solubility of the different components based on their acidic/basic properties.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour it slowly into a beaker containing ice water.[4] This will precipitate the crude product, which exists as its ammonium salt in the acidic solution.[12]

  • Neutralization: Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring.[1][4][9] You will observe CO₂ gas evolution as the acid is neutralized.[4][12] Continue adding the base until the gas evolution ceases and the pH of the solution is basic (pH > 8).[12] This step is crucial as it deprotonates the ammonium salt of your ester product, converting it to the free base form, which is insoluble in water but soluble in organic solvents. It also converts the unreacted carboxylic acid into its water-soluble carboxylate salt.

  • Extraction: The precipitated, water-insoluble free base of your ester can now be collected by vacuum filtration and washed with cold water.[4] Alternatively, it can be extracted into an organic solvent like ethyl acetate or dichloromethane.[9][13] The unreacted carboxylic acid will remain in the aqueous layer as its sodium salt.

  • Washing and Drying: Wash the combined organic extracts with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and removing the solvent under reduced pressure.[9][13]

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst required for Fischer esterification? The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[7][14] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1][15] The catalyst is regenerated at the end of the reaction cycle.[1]

Q2: What are the best acid catalysts for this reaction? Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[5][8] H₂SO₄ has the dual benefit of acting as a dehydrating agent.[8][16] Hydrochloric acid (HCl), often generated in-situ by bubbling HCl gas through the alcohol, is also used.[1][17]

Q3: Can I use a tertiary alcohol like t-butanol instead of ethanol? It is not recommended. Tertiary alcohols are prone to elimination (dehydration) to form alkenes in the presence of strong acids and heat, which are the conditions for Fischer esterification.[3][18] The reaction is also highly sensitive to steric hindrance, and bulky tertiary alcohols react much more slowly than primary alcohols like ethanol.[3][11]

Q4: How does the electron-donating amino group affect the reaction? The amino group has two opposing effects. As a Lewis base, it neutralizes the acid catalyst, which is detrimental.[4][7] However, as an electron-donating group, it increases the electron density on the carbonyl oxygen, making it more basic and more readily protonated by the acid catalyst. This can potentially increase the rate of the forward reaction.[11] The primary practical consideration is the need to use a sufficient quantity of acid to overcome the basicity of the amino group.

Optimizing Reaction Parameters

For successful synthesis, careful control of reaction parameters is essential. The following table summarizes the recommended conditions.

ParameterRecommended Value/ConditionRationale & Key Considerations
Substrate 2-amino-5-bromobenzoic acidEnsure starting material is pure and dry.
Alcohol Anhydrous Ethanol (EtOH)Use as the solvent (large excess, >10 equivalents) to drive equilibrium.[5][6]
Catalyst Conc. H₂SO₄ or p-TsOHUse at least 1.0-1.2 equivalents to account for neutralization by the amino group.[4][7]
Temperature Reflux (approx. 78 °C for EtOH)Provides the necessary activation energy. Avoid excessive heating to prevent degradation.[7]
Reaction Time 2-10 hoursMonitor by TLC until starting material is consumed.[11][12]
Water Removal H₂SO₄ or Dean-Stark TrapCritical for preventing the reverse reaction and maximizing yield.[5][8][10]

Visualized Guides and Protocols

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination of Water cluster_regeneration Catalyst Regeneration A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B + H⁺ C Tetrahedral Intermediate B->C + R'-OH (Ethanol) D Protonated Intermediate C->D H⁺ transfer E Protonated Ester D->E - H₂O F Water (H₂O) G Final Ester (R-COOR') E->G - H⁺

Caption: Step-wise mechanism of Fischer Esterification.

General Experimental Workflow

This flowchart outlines the critical stages of the synthesis from start to finish.

Experimental_Workflow start Start reagents 1. Charge Reagents - 2-amino-5-bromobenzoic acid - Anhydrous Ethanol start->reagents catalyst 2. Add Catalyst - Slowly add conc. H₂SO₄ - Stir continuously reagents->catalyst reflux 3. Reaction - Heat to a gentle reflux - Monitor by TLC catalyst->reflux cool 4. Cool & Quench - Cool to room temperature - Pour into ice water reflux->cool neutralize 5. Neutralize - Add NaHCO₃ solution until pH > 8 - Precipitate forms cool->neutralize isolate 6. Isolate Product - Vacuum filtration or - Extraction with Ethyl Acetate neutralize->isolate purify 7. Purify - Recrystallize from Ethanol/Water isolate->purify finish End (Pure this compound) purify->finish

Caption: Workflow for this compound synthesis.

Troubleshooting Low Yield: A Decision Tree

Use this diagram to diagnose and solve issues related to poor reaction yields.

Troubleshooting_Tree start Problem: Low Yield q1 Is starting material consumed (by TLC)? start->q1 sol1 Issue: Product loss during workup. Solution: 1. Ensure pH is fully basic (>8) before extraction. 2. Perform multiple extractions (3x). 3. Check for emulsion; if so, add brine. q1->sol1 Yes q2 Did the reaction mixture decompose (darken)? q1->q2 No sol2 Issue: Incomplete reaction due to equilibrium. Solution: 1. Increase excess of ethanol. 2. Increase reaction time (monitor). 3. Ensure sufficient catalyst (>1 eq). 4. Use a Dean-Stark trap to remove H₂O. q2->sol2 No sol3 Issue: Decomposition of starting material. Solution: 1. Reduce reaction temperature. 2. Use a milder catalyst (p-TsOH). 3. Reduce reaction time. q2->sol3 Yes

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory scale and safety assessments.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (e.g., 2.16 g, 10 mmol). Add 25 mL of anhydrous ethanol. Stir the mixture.[4]

  • Catalyst Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 0.6 mL, ~11 mmol) dropwise to the stirring mixture. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[4]

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. The precipitate should dissolve as the reaction proceeds.[4]

  • Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.[12]

  • Workup - Quenching and Neutralization: Once complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 50 mL of ice water.[4] Slowly add a saturated sodium bicarbonate solution in small portions with stirring until gas evolution ceases and the solution is basic (confirm with pH paper, pH > 8).[12]

  • Isolation: Collect the white precipitate (the crude ester) by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.[4]

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Fischer Esterification. University of Michigan-Dearborn. [Link]

  • Esterification - Concept. (2020, March 26). JoVE. [Link]

  • Esterification. (2022, April 6). Sciencemadness Wiki. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson. [Link]

  • The Fischer Esterification. St. Olaf College. [Link]

  • In Fischer esterification, is the presence of an acid necessary? (2019, September 1). Quora. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020, March 24). Sciencemadness.org. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Controlling Exothermic Reactions During Bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The introduction of bromine into a molecular scaffold is a cornerstone of organic synthesis, particularly within pharmaceutical development where it serves as a key handle for further functionalization.[1][2] However, bromination reactions are frequently characterized by significant exothermicity, posing substantial safety risks and challenges to selectivity and yield.[2][3] A reaction that proceeds safely at a 1-gram scale can become a dangerous runaway process at a 100-gram scale if the heat generated exceeds the system's capacity for removal.[4]

This guide provides practical, in-depth troubleshooting advice and protocols to help you safely manage and control these energetic reactions. It is structured to provide quick answers through FAQs and detailed, systematic guidance for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction temperature is spiking unexpectedly. What is the immediate first step?

A1: Immediately stop the addition of the brominating agent. If the temperature continues to rise rapidly, and you have a pre-prepared quench solution on standby, slowly introduce the quencher while ensuring maximum cooling is applied to the reactor. A runaway reaction is an accelerating process where heat is generated faster than it can be removed, creating a dangerous positive feedback loop.[4] Rapid addition of the brominating agent is a primary cause.[4]

Q2: What are the most common causes of a runaway bromination reaction?

A2: The most frequent causes include:

  • Rapid Addition of Brominating Agent: Adding the reagent too quickly leads to a massive, instantaneous release of energy.[4]

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryocooler) is insufficient for the scale of the reaction or is not making efficient contact with the reaction vessel.[4]

  • High Reactant Concentration: Overly concentrated solutions lead to faster reaction rates and more intense heat generation per unit volume.[4]

  • Poor Stirring: Inefficient mixing creates localized hot spots where the reaction can accelerate uncontrollably.

Q3: Which is generally "safer" or less exothermic: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: N-Bromosuccinimide (NBS) is generally considered a milder and safer alternative to molecular bromine.[1][5] Br₂ is a volatile, highly corrosive liquid that can be difficult to handle.[1][5][6] NBS is a crystalline solid, which is easier to handle.[5] It typically provides a slow, low-level concentration of Br₂ in the reaction mixture, which helps to moderate the reaction rate and control the exotherm.[5] However, some reactions involving NBS are still exothermic, and its decomposition can be autocatalytic, especially in certain solvents like DMF, requiring significant caution.[1][7]

Q4: How do I properly quench a bromination reaction to neutralize excess bromine?

A4: The standard procedure is to cool the reaction mixture (typically to 0-5 °C) and slowly add a reducing agent.[8] Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8][9][10] The disappearance of bromine's characteristic reddish-brown color is a visual cue that the quench is complete.[8] Be aware that the quenching process itself can be exothermic, so slow, controlled addition to a cooled reaction mixture is critical.[8][11]

Q5: Can my choice of solvent affect the reaction's exothermicity?

A5: Yes, absolutely. The solvent plays a critical role in heat dissipation. Solvents with higher heat capacities can absorb more energy for a given temperature increase. Furthermore, the solvent's boiling point sets an upper limit on the reaction temperature under atmospheric pressure. A solvent with a low boiling point can begin to boil, which, while dissipating heat via enthalpy of vaporization, can also lead to dangerous pressure buildup in a closed system. Solvent polarity can also influence the reaction rate, thereby affecting the rate of heat generation.[12][13]

Troubleshooting Guides

This section provides a systematic approach to common problems encountered during exothermic bromination reactions.

Issue 1: Runaway Reaction or Uncontrolled Temperature Spike

A rapid, uncontrolled increase in temperature is the most critical safety issue.

Systematic Troubleshooting Steps:

  • Cease Reagent Addition: Immediately stop the flow of the brominating agent.

  • Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. For larger vessels, confirm that the coolant is circulating effectively.

  • Verify Stirring: Check that the stirring is vigorous and creating a good vortex. Poor mixing is a primary cause of localized "hot spots."

  • Prepare for Emergency Quench: If the temperature continues to rise after stopping addition and maximizing cooling, be prepared to add a pre-chilled quenching agent (e.g., sodium thiosulfate solution) slowly to regain control.

  • Post-Incident Analysis: After stabilizing the reaction, conduct a thorough review. Was the addition rate too fast? Was the starting temperature too high? Was the concentration of reactants appropriate for the scale?

Workflow for Runaway Reaction Triage:

G start Temperature Spike Detected! stop_add Stop Addition of Brominating Agent start->stop_add max_cool Maximize Cooling & Stirring stop_add->max_cool is_controlled Is Temperature Stabilizing? max_cool->is_controlled prepare_quench Prepare Emergency Quench Solution is_controlled->prepare_quench  No controlled Reaction Under Control (Resume with Caution) is_controlled->controlled  Yes add_quench Slowly Add Quench Solution prepare_quench->add_quench add_quench->is_controlled review Post-Incident Review: Analyze Root Cause controlled->review

Figure 1. Decision workflow for managing a temperature spike.
Issue 2: Poor Selectivity and Byproduct Formation

Excessive heat can provide the activation energy for undesired side reactions, such as poly-bromination or decomposition.

Systematic Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the addition at a lower temperature. Many brominations proceed smoothly even at 0 °C or below.[11][14]

  • Slow the Addition Rate: A slower addition rate keeps the instantaneous concentration of the brominating agent low, which can significantly improve selectivity.

  • Choose a Milder Reagent: If using elemental bromine, consider switching to NBS, which often provides higher selectivity by maintaining a very low concentration of Br₂ throughout the reaction.[4][5]

  • Dilute the Reaction Mixture: Reducing the concentration of the substrate can slow the reaction rate, allowing heat to be dissipated more effectively and preventing over-reaction.[4]

  • Protect Sensitive Functional Groups: For complex molecules, electron-donating groups can activate aromatic rings towards unwanted nuclear bromination.[4] Protecting these groups may be necessary.

Issue 3: Quenching is Violently Exothermic

Adding a quenching agent to a large excess of unreacted, hot bromine can itself be a hazardous exothermic event.[8]

Systematic Troubleshooting Steps:

  • Cool Before Quenching: Always cool the completed reaction mixture to 0-5 °C in an ice bath before beginning the quench.[8]

  • Add Quencher Slowly: Add the quenching solution dropwise or in small portions, monitoring the temperature of the reaction mixture, not just the bath.[8]

  • Use a Dilute Quenching Solution: A highly concentrated quenching solution can react too quickly. A 5-10% (w/v) aqueous solution of sodium thiosulfate is a common choice.[8]

  • Ensure Good Mixing: Vigorous stirring is essential to disperse the quencher and prevent localized heat and gas evolution.

Protocols and Methodologies

Protocol 1: General Procedure for Safe Cooled Addition of Bromine

This protocol outlines a foundational approach for controlling an exothermic bromination.

  • Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal reaction temperature, a pressure-equalizing dropping funnel for the bromine, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to trap any evolved HBr or bromine vapors.

  • Pre-Cooling: Dissolve the substrate in an appropriate solvent in the flask. Cool the solution to the target starting temperature (e.g., 0 °C) using an ice-water bath. Ensure the cooling bath is large enough to act as an effective heat sink.

  • Reagent Preparation: Prepare a solution of molecular bromine in the same reaction solvent in the dropping funnel. Diluting the bromine helps control the reaction rate.

  • Slow Addition: Begin adding the bromine solution dropwise to the vigorously stirred substrate solution.[11]

  • Temperature Monitoring: Carefully monitor the internal temperature. The rate of addition should be controlled such that the internal temperature does not rise more than a few degrees above the target.[11] A common rule of thumb is to maintain a temperature differential (ΔT) of at least 20-30 °C between the reaction temperature and the boiling point of the solvent.

  • Completion and Quenching: Once the addition is complete, allow the reaction to stir at the cooled temperature for a designated period. Then, proceed with a controlled, slow quench as described in the troubleshooting guide.

Data Reference Table: Comparison of Brominating Agents
PropertyMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical Form Dense, reddish-brown fuming liquid[1]White/off-white crystalline solid[5][7]
Handling Difficult; highly corrosive and toxic.[1][6] Requires specialized equipment.[15]Easier and safer to handle as a solid.[5]
Reactivity High; can lead to aggressive, highly exothermic reactions and lack of selectivity.[3]Milder; provides a low, steady concentration of Br₂, often improving control and selectivity.[5][16][17]
Common Use Case Addition to alkenes, aromatic bromination (with catalyst).[18]Allylic and benzylic bromination; bromohydrin formation.[5][19]
Primary Hazard Runaway reactions, severe chemical burns, toxic vapor inhalation.[4][20]Exothermic decomposition, especially with certain solvents (e.g., DMF).[1] Can cause runaway reactions if not controlled.[21]
Protocol 2: Using Reaction Calorimetry for Scale-Up Safety Assessment

For drug development professionals moving towards pilot plant or manufacturing scales, understanding the reaction's thermal profile is not just best practice—it's essential. Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction under controlled conditions.[22][23]

  • Objective: To determine the total heat of reaction (ΔH), the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) to assess the risk of a thermal runaway.

  • Methodology (Isothermal Reaction Calorimetry):

    • A small-scale, highly instrumented reactor is used. The reactor temperature is kept constant by manipulating the temperature of a surrounding jacket.[22]

    • The brominating agent is added at a defined, controlled rate that mimics the planned large-scale process.

    • The calorimeter measures the temperature difference between the reactor and the jacket, and along with the heat transfer coefficient, calculates the real-time heat flow (power output) of the reaction.[22]

  • Data Analysis & Safety Implications:

    • Heat of Reaction (ΔH): The total integrated heat flow gives the total energy released. A large negative ΔH indicates a highly exothermic process.

    • Heat Flow Profile: This shows when the heat is released. A sharp spike at the beginning of the addition indicates a very fast reaction, while a profile that mirrors the addition rate suggests the reaction is controlled by the dosing rate.

    • Adiabatic Temperature Rise (ΔT_ad): Calculated from the heat of reaction and the heat capacity of the reaction mass. This value predicts how high the temperature would rise if all cooling were lost.

    • Criticality Assessment: The data allows engineers to ensure that the production-scale reactor's cooling capacity is sufficient to handle the heat output and to design emergency cooling or quenching systems effectively.[22]

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Process Safety Decision exp_setup Setup Isothermal Reaction Calorimeter run_rxn Run Reaction with Controlled Addition exp_setup->run_rxn measure_q Measure Heat Flow (q) vs. Time run_rxn->measure_q calc_dh Calculate Total Heat of Reaction (ΔH) measure_q->calc_dh calc_dt Calculate Adiabatic Temperature Rise (ΔT_ad) calc_dh->calc_dt assess_risk Assess Runaway Potential (MTSR) calc_dt->assess_risk decision Cooling Capacity > Max Heat Output? assess_risk->decision safe Process is Safe for Scale-Up unsafe Unacceptable Risk: Re-evaluate Process decision->safe  Yes decision->unsafe  No

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-5-bromobenzoate. This document is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and outline the critical safety considerations inherent in this process. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring a robust and reproducible synthesis.

This compound and its methyl analog are valuable intermediates in the pharmaceutical industry, serving as building blocks for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory agents and heterocyclic compounds.[1][2] The synthesis, however, presents significant challenges, particularly concerning reaction control, impurity profiles, and the safe handling of hazardous reagents at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main stages?

A1: The most prevalent and economically viable route is a two-step process starting from 2-aminobenzoic acid (anthranilic acid).[3] The synthesis involves:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the 5-position of the 2-aminobenzoic acid ring. This step is highly regioselective due to the directing effects of the amino and carboxylic acid groups.

  • Fischer-Speier Esterification: Conversion of the resulting 2-amino-5-bromobenzoic acid into its ethyl ester using ethanol in the presence of an acid catalyst.[4]

An alternative route involves first esterifying 2-aminobenzoic acid to produce ethyl anthranilate, followed by bromination. However, controlling the bromination on the more activated ester can sometimes be more challenging.

Q2: Why is temperature control so critical during the bromination step when scaling up?

A2: Temperature control is arguably the single most critical parameter for both safety and product quality. The electrophilic bromination of an activated aromatic ring is a highly exothermic reaction.[5] As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation significantly more challenging. Failure to manage this exotherm can lead to:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, posing a severe safety hazard.

  • Formation of Impurities: Higher temperatures promote the formation of over-brominated side products, most notably 2-amino-3,5-dibromobenzoic acid, which can be difficult to remove in downstream purification.[3][5]

Q3: What are the primary impurities I should expect and how can I minimize them?

A3: The primary impurities are typically the starting material (2-aminobenzoic acid) and the di-brominated analog (2-amino-3,5-dibromobenzoic acid).[6]

  • Unreacted Starting Material: This is usually due to an incomplete reaction. Minimization involves ensuring sufficient reaction time and proper stoichiometry. Monitoring the reaction by TLC or LC-MS is crucial.[7]

  • 2-amino-3,5-dibromobenzoic acid: This side product forms when the reaction temperature is too high or if an excess of bromine is used.[5] To minimize its formation, use a stoichiometric amount of bromine, add it slowly and controllably to the reaction mixture, and maintain a consistently low temperature (e.g., 15°C or as optimized in your system).[3][6]

Q4: What are the most significant safety hazards to consider when moving from bench to pilot scale?

A4: The primary hazard is the handling of large quantities of liquid bromine. Bromine is extremely corrosive, toxic if inhaled, and causes severe burns on skin contact.[8][9] It is also a powerful oxidizing agent that can react violently with organic materials.[8][10] Key scale-up safety considerations include:

  • Engineering Controls: Use of a closed system (e.g., jacketed glass reactor) for the reaction, dedicated bromine storage with scrubber facilities, and ensuring all transfer lines are made of compatible materials like borosilicate glass or PVDF.[10]

  • Personal Protective Equipment (PPE): Standard PPE is insufficient. Full respiratory protection with air supply, chemical-resistant suits, and heavy-duty gloves are mandatory.[10]

  • Emergency Preparedness: An emergency plan must be in place, including access to neutralizing agents, emergency dump tanks, and trained response personnel.[10]

Process Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-amino-5-bromobenzoic acid (Step 1) 1. Incomplete reaction.2. Loss of bromine vapor from the system.3. Sub-optimal reaction temperature.1. Monitor reaction completion via TLC/LC-MS before proceeding with workup.[7]2. Ensure the reaction vessel is well-sealed. Consider using a scrubber containing a sodium thiosulfate solution to trap escaping bromine.[5]3. Optimize the reaction temperature. While low temperatures are needed for selectivity, too low a temperature can stall the reaction.[5]
Significant formation of 2-amino-3,5-dibromobenzoic acid impurity 1. Reaction temperature too high.2. Bromine addition was too fast, creating localized "hot spots."3. Excess bromine was used.1. Maintain strict temperature control using an efficient cooling system (e.g., jacketed reactor with a chiller).[5]2. Add bromine dropwise via an addition funnel below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion.[3]3. Use a stoichiometric amount of bromine. Perform small-scale optimization studies to determine the ideal molar ratio.[5]
Esterification (Step 2) is slow or incomplete 1. Insufficient acid catalyst.2. Presence of water in the reagents (especially ethanol).3. Equilibrium not driven to completion.1. Ensure a catalytic amount of a strong acid like H₂SO₄ is used.[7]2. Use anhydrous ethanol and dry equipment. The presence of water will inhibit Fischer esterification.3. Use a large excess of ethanol to shift the equilibrium towards the product. Reflux for an adequate amount of time (monitor by TLC).[11]
Final product is difficult to purify and has a persistent color 1. Presence of colored impurities from the bromination step.2. Degradation of the product during workup or isolation.1. Purify the intermediate 2-amino-5-bromobenzoic acid before esterification. A hot filtration method can be effective at removing the less soluble di-bromo impurity.[3][6]2. Consider recrystallization of the final product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[12] Avoid unnecessarily high temperatures during solvent removal.
Exotherm observed during quenching of the bromination reaction A significant amount of unreacted bromine remains in the mixture.This is a critical safety issue. Always quench slowly by adding the reaction mixture to a cooled quenching solution (e.g., 10% aqueous sodium sulfite or sodium thiosulfate) with vigorous stirring. Never add the quenching solution directly to the reaction vessel at a fast rate.[5]
Visualizing the Troubleshooting Process

The following diagram outlines a decision pathway for addressing low product yield, a common and multifaceted problem.

G start Low Final Yield Detected check_step1 Analyze Purity of Intermediate Acid start->check_step1 check_step2 Analyze Purity of Crude Ester check_step1->check_step2 Acceptable Purity step1_impure Intermediate is Impure. Problem is in Step 1. check_step1->step1_impure High Impurity (e.g., Di-bromo) step1_pure Intermediate is Pure. Problem is in Step 2. check_step2->step1_pure Low Conversion troubleshoot_step2 Troubleshoot Esterification: - Use Anhydrous Reagents - Increase Reflux Time - Optimize Catalyst Load step1_pure->troubleshoot_step2 troubleshoot_step1 Troubleshoot Bromination: - Check Temp Control - Verify Stoichiometry - Improve Purification step1_impure->troubleshoot_step1

Caption: Decision pathway for troubleshooting low yield in the synthesis.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific equipment and scale.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This procedure is adapted from established literature methods.[3][6]

Materials:

  • 2-Aminobenzoic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% w/v aqueous sodium sulfite solution

  • Deionized Water

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor is vented through a scrubber containing a sodium thiosulfate or sodium sulfite solution.

  • Reagent Preparation: In the reactor, dissolve 2-aminobenzoic acid in glacial acetic acid. Cool the solution to 15°C using a circulating chiller.

  • Bromine Addition: Prepare a solution of one molar equivalent of bromine in glacial acetic acid in the dropping funnel.

  • Controlled Reaction: Add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over 1-2 hours. Crucially, maintain the internal temperature at 15-17°C throughout the addition. A significant exotherm indicates the addition is too fast.

  • Reaction Monitoring: After the addition is complete, stir the mixture at the same temperature for an additional hour. Monitor the reaction's progress by taking a sample, quenching it, and analyzing it via TLC or LC-MS.

  • Workup: Once the reaction is complete, slowly transfer the reaction mixture into a separate vessel containing chilled water to precipitate the product.

  • Isolation: Filter the resulting solid product, wash it thoroughly with cold water to remove acetic acid, and then with a cold 10% sodium sulfite solution until the filtrate is colorless (to remove any unreacted bromine). Finally, wash again with water.

  • Drying: Dry the solid product under vacuum at a moderate temperature (e.g., 50-60°C).

Step 2: Synthesis of this compound (Fischer Esterification)

This procedure follows the principles of a classic Fischer esterification.[4][7]

Materials:

  • 2-Amino-5-bromobenzoic acid (from Step 1)

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To the reactor (or a new one) equipped with a stirrer, condenser, and temperature probe, add the dried 2-amino-5-bromobenzoic acid and a significant excess of anhydrous ethanol.

  • Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain it for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing a stirred, saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified further by recrystallization, typically from an ethanol/water mixture or another suitable solvent system.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Purification a Charge Reactor: 2-Aminobenzoic Acid + Acetic Acid b Cool to 15°C a->b c Slowly Add Br₂ in Acetic Acid (Maintain T < 17°C) b->c d Stir 1h & Monitor (TLC) c->d e Precipitate in Water d->e f Filter & Wash Solid e->f g Charge Reactor: Intermediate Acid + Anhydrous EtOH f->g Dried Intermediate h Add H₂SO₄ (cat.) i Reflux 2-4h & Monitor (TLC) j Cool & Quench (NaHCO₃ solution) k Extract with Ethyl Acetate l Wash, Dry, Concentrate m Recrystallize Crude Product l->m n Filter, Dry, Characterize m->n

Caption: Overall workflow for the synthesis of this compound.

Safety at Scale: Handling Bromine

Scaling up the use of bromine requires a dedicated and rigorous safety protocol. Do not attempt to scale this reaction without the proper engineering controls and training.

Hazard Category Risk Mitigation Strategy & Engineering Control
Chemical Reactivity Violent oxidizer; can cause fire with organic materials.[8] Highly corrosive to most metals.[8]Use non-aqueous heat transfer fluids. Ensure all equipment (reactor, pipes, packing) is made of compatible materials like borosilicate glass or PVDF.[10]
Exposure (Inhalation) Fatal if inhaled.[8] Causes severe irritation to the nose, throat, and lungs, potentially leading to delayed pulmonary edema.[9]Conduct all operations in a closed system. Use a dedicated storage room with a scrubber facility. Install bromine detectors and alarms.[10] Mandatory use of hoods with a dedicated air supply for operators.[10]
Exposure (Dermal) Causes severe skin burns and slow-healing ulcers.[9][13]Use flange guards and splash guards on all transfer lines.[10] Wear appropriate PPE, including chemical-resistant gloves, boots, and a full chemical suit.[10]
Spills & Leaks Release of toxic fumes, posing a risk to personnel and the environment.[10]Have an emergency response plan. Install a dump tank for safe containment. Provide dedicated cleaning areas with neutralizing agents (e.g., sodium thiosulfate) and catch pots.[10]
References
  • Bromination safety - YouTube . (2024). This source provides a detailed overview of safety protocols for bromination processes, including equipment selection, engineering controls, and emergency response. 10

  • BROMINE FOR SYNTHESIS MSDS . (2019). Loba Chemie. This Material Safety Data Sheet outlines the hazards of bromine, including its properties as a powerful oxidant, its corrosivity, and its severe health effects upon contact or inhalation. 8

  • A Comparative Guide to the Synthesis of Mthis compound: Reproducibility and Protocol Analysis . Benchchem. This guide details the two-step synthesis process, including the bromination of 2-aminobenzoic acid and subsequent esterification, highlighting potential challenges like dibromination. 3

  • Ethyl 5-Amino-2-bromobenzoate | CAS 208176-32-3 . Benchchem. This product page describes the compound as a versatile building block in organic synthesis and pharmaceutical research, particularly for creating heterocyclic compounds. 2

  • Bromine - Hazardous Substance Fact Sheet . New Jersey Department of Health. This fact sheet provides comprehensive information on the health hazards of bromine, including acute and chronic effects of exposure. 9

  • Bromine (PIM 080) . Inchem.org. This monograph describes the main risks and target organs associated with bromine exposure, emphasizing its irritant nature and potential for severe tissue injury. 13

  • Bromine | Journal of Chemical Education . ACS Publications. This article discusses the proper handling and safety tips for working with bromine in a chemical context. 14

  • Technical Support Center: Safely Scaling Up Mthis compound Reactions . Benchchem. This document provides a generalized protocol for Fischer esterification and highlights the need for anhydrous conditions. 4

  • 2-Amino-5-bromobenzoic acid synthesis . ChemicalBook. This source provides a specific protocol for the bromination of sodium 2-aminobenzoate and a method for purifying the product from the di-bromo impurity. 6

  • Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes . ResearchGate. This article mentions 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid) as a starting material for more complex ligands. 15

  • A Comparative Guide to the Synthesis of 2-Amino-5-bromobenzoyl chloride . Benchchem. This guide mentions the synthesis of the precursor, 2-amino-5-bromobenzoic acid, via the bromination of 2-aminobenzoic acid. 16

  • This compound . MySkinRecipes. This source notes the use of the compound as an intermediate in pharmaceuticals, including local anesthetics and anti-inflammatory agents. 1

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure . Organic Syntheses. This procedure describes the reduction of 2-amino-5-bromobenzoic acid and mentions recrystallization as a purification method. 12

  • A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor . Benchchem. This guide provides a general procedure for Fischer esterification and notes that reaction progress can be monitored by TLC. 7

  • Technical Support Center: Synthesis of Mthis compound . Benchchem. This document provides a troubleshooting guide for the bromination step, discussing issues like low yield, side product formation, and managing exotherms. 5

  • Synthesis of ethyl 2-amino-4-bromobenzoate . PrepChem.com. This source describes a procedure for synthesizing a related compound via Fischer esterification, involving refluxing with ethanol and an acid catalyst. 11

Sources

Technical Support Center: Green & Alternative Solvents for Reactions Involving Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals seeking to integrate greener and more sustainable practices into their synthetic workflows. We will move beyond traditional, often hazardous solvents, and explore effective, environmentally benign alternatives. This resource provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The push towards sustainability is a necessary evolution in chemical manufacturing, driven by stricter regulations and a collective responsibility to protect our environment and personnel.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound with a focus on green solvent selection.

Q1: What are the critical chemical properties of this compound for solvent selection?

This compound is a crystalline solid with several key features that dictate solvent choice.[3] Its structure contains three distinct functional groups: an aromatic amino group, a bromine atom, and an ethyl ester.[4]

  • Polarity & Solubility : The presence of the amino and ester groups provides polarity. While sparingly soluble in water, it has moderate solubility in polar organic solvents like ethanol and acetone.[5] This moderate aqueous solubility can be leveraged in certain green protocols.

  • Reactivity : The nucleophilic amino group and the bromine atom, which is ideal for cross-coupling reactions, are the primary sites of reactivity.[4] The chosen solvent must be compatible with these groups and the reagents used. For instance, highly protic solvents at elevated temperatures could potentially lead to the hydrolysis of the ester.[6]

Q2: Which green or alternative solvents are recommended for reactions with this compound?

Replacing conventional solvents like DMF, DCM, and toluene is a key goal of green chemistry.[7][8] Several greener alternatives have proven effective for reactions involving aryl halides like this compound:

  • Water/Aqueous Mixtures : As the most environmentally benign solvent, water is an excellent choice, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][6]

  • Bio-based Solvents : Ethanol, often in combination with water, is a readily available and less toxic option.[6] 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, is a superb substitute for THF and dioxane in cross-coupling reactions.[6]

  • Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors (e.g., urea) and acceptors (e.g., choline chloride) that form a liquid at a lower temperature than the individual components.[6] They can act as both the solvent and catalyst, are often biodegradable, and have low toxicity.[6][9]

  • Supercritical CO₂ : This non-toxic, non-flammable, and recyclable solvent is a prime choice for cleaner chemical synthesis and extractions.[10]

Q3: What common reaction types are performed with this compound in green solvents?

This versatile building block is primarily used in the synthesis of complex organic molecules and heterocyclic ring systems.[4][11]

  • Palladium-Catalyzed Cross-Coupling : The bromine atom serves as an excellent handle for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4] These are frequently performed in aqueous ethanol or 2-MeTHF.[6]

  • Amide Coupling : The amino group is nucleophilic and can be acylated to form amide bonds, a cornerstone of pharmaceutical chemistry.[2] Greener solvents are actively being evaluated to replace traditional ones like DCM and DMF in these reactions.[7][8]

  • Cyclization Reactions : this compound is a key precursor for synthesizing heterocyclic structures like quinazolinones, often achievable in Deep Eutectic Solvents.[4][6]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to resolving issues when using green solvents with this compound.

Solvent Selection & Reaction Setup Workflow

This diagram outlines a logical workflow for choosing an appropriate green solvent and setting up a successful reaction.

G cluster_0 Phase 1: Solvent Selection cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Monitoring & Work-up A Identify Reaction Type (e.g., Suzuki, Amide Coupling) B Consult Green Solvent Guide A->B Input C Evaluate Solvent Properties (Polarity, BP, Water Miscibility) B->C D Consider Reagent Solubility & Stability (e.g., Base, Catalyst) C->D E Degas Solvent Thoroughly (Crucial for Pd-Catalysis) D->E Solvent Selected F Ensure Inert Atmosphere (N2 or Ar) E->F G Charge Reagents (Substrate, Base, etc.) F->G H Add Catalyst/Ligand Last Under Positive Pressure G->H I Monitor by TLC/GC/HPLC H->I Start Reaction J Choose Appropriate Work-up (e.g., Extraction, Precipitation) I->J Reaction Complete K Purify Product (Column Chromatography, Recrystallization) J->K G Start Reaction Problem Observed (Low Yield, Side Products, No Reaction) Check_SM Starting Materials (SM) and Reagents OK? Start->Check_SM Check_Cond Reaction Conditions OK? (Temp, Time, Atmosphere) Check_SM->Check_Cond Yes SM_Bad Verify Purity/Activity of SM. Use Fresh Reagents. Check_SM->SM_Bad No Check_Solv Solvent Appropriate & Pure? Check_Cond->Check_Solv Yes Cond_Bad Optimize Temperature/Time. Ensure Inert Atmosphere. Check_Cond->Cond_Bad No Solv_Bad Use Anhydrous/Degassed Solvent. Consider Alternative Green Solvent. Check_Solv->Solv_Bad No Analyze Analyze Crude Mixture (NMR, LC-MS) to ID byproducts. Check_Solv->Analyze Yes SM_Bad->Start Cond_Bad->Start Solv_Bad->Start Optimize Redesign Experiment Based on Analysis Analyze->Optimize

Caption: A systematic flowchart for troubleshooting failed reactions.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is likely required.

Protocol 1: Suzuki-Miyaura Coupling in Ethanol/Water

This protocol describes the C-C bond formation between this compound and a generic arylboronic acid.

  • Reagent Preparation : In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition : Add a degassed 3:1 (v/v) mixture of ethanol and water.

  • Inert Atmosphere : Fit the flask with a condenser and purge the system with argon or nitrogen for at least 30 minutes. A continuous positive pressure should be maintained.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction : Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC. [12]6. Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. [6][13]

Protocol 2: Amide Coupling using 2-MeTHF

This protocol provides a greener alternative to DCM or DMF for forming an amide bond.

  • Reagent Preparation : In a flask under an inert atmosphere, dissolve a carboxylic acid (1.0 equiv.) in 2-MeTHF. Add your preferred coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.). Stir for 10 minutes at room temperature to form the activated ester.

  • Amine Addition : Add a solution of this compound (1.05 equiv.) in 2-MeTHF to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature. Monitor for the consumption of the starting materials by TLC or HPLC. Reactions are typically complete within 2-24 hours. 4. Work-up : Quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and separate the layers. Extract the aqueous layer with 2-MeTHF.

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References
  • ALT LABS. (n.d.). Green Solvents: Safe Choices for Chemical Processes & Manufacturing.
  • Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
  • BenchChem. (2025). Technical Support Center: Mthis compound in Alternative Solvents.
  • PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
  • PubMed. (n.d.). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). green solvents.
  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Guidechem. (n.d.). Mthis compound 52727-57-8 wiki.
  • Benchchem. (n.d.). Ethyl 5-Amino-2-bromobenzoate|CAS 208176-32-3.
  • University of Strathclyde. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Pure And Applied Chemistry.
  • Benchchem. (2025). Technical Support Center: Safely Scaling Up Mthis compound Reactions.
  • ResearchGate. (2013). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • Cymit Química S.L. (n.d.). CAS 63243-76-5: 2-Amino-5-bromobenzoic acid ethyl ester.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Synthesis of Mthis compound.
  • Benchchem. (2025). Application Notes and Protocols for the Quantification of Mthis compound.
  • MySkinRecipes. (2026). This compound.
  • MDPI. (2019). A Review on the Use of Deep Eutectic Solvents in Protection Reactions.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-amino-5-bromobenzoate (E2A5B). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this critical reagent. As a substituted aromatic amine, E2A5B requires specific storage and handling procedures to prevent degradation and ensure experimental reproducibility. This document provides in-depth answers to frequently asked questions and troubleshooting guidance based on established chemical principles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container at 2-8°C .[1] The primary concerns for this compound are oxidation and hydrolysis, which are significantly mitigated at refrigerated temperatures. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

Several factors contribute to this recommendation:

  • Susceptibility to Oxidation: Aromatic amines are prone to oxidation, which can be initiated by light and air.[2] This process often leads to the formation of colored impurities, causing the typically off-white or light-yellow solid to darken over time.

  • Hydrolytic Stability: The ester functional group in E2A5B can be susceptible to hydrolysis, particularly in the presence of moisture. Storing at low temperatures and in a desiccated environment minimizes this risk.

  • General Recommendations: While comprehensive long-term stability data for E2A5B is not extensively published, the storage recommendations from various suppliers and the known chemical behavior of aromatic amines and benzoate esters support these conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation pathways like oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.
Light Protect from Light (Amber Vial)Prevents photo-degradation. Aromatic amines can be light-sensitive.[2]
Moisture Tightly Sealed Container, DesiccatorPrevents hydrolysis of the ester and degradation of the amine.[3]
Q2: I've noticed the color of my solid this compound has changed from off-white to a brownish tint. Is it still usable?

A2: A change in color is a visual indicator of potential degradation. The brownish tint is likely due to the formation of oxidation products. While a slight color change may not significantly impact the outcome of all synthetic procedures, it is crucial to verify the purity of the material before use, especially in sensitive applications like drug development.

Recommended Actions:

  • Purity Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will quantify the amount of the parent compound and detect the presence of impurities. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

  • Functional Test: If a quantitative analysis is not feasible, a small-scale functional test (e.g., a test reaction) can be performed to see if the material still provides the desired outcome.

  • Purification: If the purity is found to be compromised, recrystallization can be a viable method to purify the compound. A general recrystallization protocol is outlined below.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of aromatic amines are generally less stable than the solid material.[4][5] If a solution must be stored, it is recommended to do so for the shortest possible time.

Recommended Storage for Solutions:

  • Temperature: Store solutions at -20°C or -70°C . Studies on other aromatic amines have shown good stability at these temperatures for extended periods.[4][6]

  • Solvent: The choice of solvent can impact stability. Aprotic solvents are generally preferred. If using protic solvents, ensure they are anhydrous.

  • Degassing: Degassing the solvent before preparing the solution can help to remove dissolved oxygen and improve stability.

  • Container: Use amber vials or wrap the container in aluminum foil to protect from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of this compound.1. Verify the purity of the starting material using HPLC or GC-MS. 2. If purity is low, purify by recrystallization. 3. Always use freshly opened or properly stored material.
Appearance of unexpected side products in a reaction Presence of impurities in the starting material.1. Characterize the side products to understand their origin. 2. Review the storage conditions of your this compound. 3. Implement a routine purity check for this reagent before use.
Solid material is clumpy or appears wet Absorption of moisture.1. Dry the material under vacuum. 2. Store the material in a desiccator over a suitable drying agent. 3. Ensure the container is sealed tightly after each use.

Potential Degradation Pathway

The primary degradation pathway for this compound is oxidation of the amino group. This can lead to the formation of various colored byproducts, including nitroso and nitro compounds, as well as polymeric materials.

G E2A5B This compound Oxidation Oxidation (O2, Light, Metal Ions) E2A5B->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base) E2A5B->Hydrolysis Degradation_Products Colored Impurities (Nitroso, Nitro, Polymers) Oxidation->Degradation_Products Hydrolysis_Product 2-amino-5-bromobenzoic acid Hydrolysis->Hydrolysis_Product

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method validation according to ICH guidelines is recommended for GMP applications.[7]

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrument and Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the prepared sample.

  • Integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized.

1. Materials:

  • Impure this compound

  • Ethanol or Methanol

  • Deionized water

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely. Add the solvent dropwise near its boiling point.

  • Once dissolved, remove the flask from the heat.

  • Slowly add deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation). If too much water is added, add a small amount of hot alcohol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • For maximum yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Decision Workflow for Material Usability

G start Start: Received or Stored This compound visual_inspection Visual Inspection: Color Change or Clumping? start->visual_inspection no_change No Change visual_inspection->no_change No change Change Observed visual_inspection->change Yes use_material Proceed with Experiment no_change->use_material purity_check Perform Purity Check (e.g., HPLC) change->purity_check purity_ok Purity > 98%? purity_check->purity_ok yes_purity Yes purity_ok->yes_purity Yes no_purity No purity_ok->no_purity No yes_purity->use_material purify Purify Material (e.g., Recrystallization) no_purity->purify discard Discard Material no_purity->discard recheck_purity Re-check Purity purify->recheck_purity recheck_purity->purity_ok

Caption: Decision workflow for assessing the usability of this compound.

References

  • Vertex AI Search, MSDS of Ethyl 2-amino-5-bromobenzo
  • Holland, N., et al. (2023).
  • Langer, S., et al. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • Poças, M. F., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • MySkinRecipes. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Structures of six aromatic amines assayed for stability testing.
  • European Medicines Agency. (2023). ICH Q2(R2)

Sources

Technical Support Center: Accelerating Ethyl 2-amino-5-bromobenzoate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction rate and success of palladium-catalyzed cross-coupling reactions involving Ethyl 2-amino-5-bromobenzoate. This versatile building block, while valuable, possesses distinct electronic and steric characteristics that can present unique challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Understanding the Substrate: The "Push-Pull" Effect and Steric Considerations

This compound is an electron-rich aryl bromide. The ortho-amino group is a strong electron-donating group (EDG), which increases the electron density of the aromatic ring. This, in turn, strengthens the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more challenging. Conversely, the para-ester group is an electron-withdrawing group (EWG), which can partially mitigate the effect of the amino group. This "push-pull" electronic nature requires careful optimization of reaction conditions to achieve efficient coupling.

Furthermore, the ortho-amino group can chelate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. This steric and electronic influence necessitates the use of specific ligands and reaction conditions to overcome these hurdles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.

General Issues

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no conversion is a frequent challenge and can stem from several factors:

  • Inefficient Oxidative Addition: As mentioned, the electron-rich nature of the substrate can slow down the oxidative addition of the palladium catalyst to the C-Br bond.

  • Catalyst Deactivation: The presence of the ortho-amino group can lead to the formation of inactive palladium complexes. Additionally, oxygen can irreversibly oxidize the active Pd(0) catalyst.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate.

  • Incorrect Base Selection: The base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions. The strength and nature of the base must be carefully chosen.

  • Poor Reagent and Solvent Quality: Water and oxygen are detrimental to most cross-coupling reactions. Solvents must be anhydrous and thoroughly degassed. Reagents, particularly boronic acids, can degrade upon storage.

Q2: I'm observing a significant amount of debrominated starting material (Ethyl 2-aminobenzoate). How can I prevent this?

A2: The formation of the hydrodehalogenated product is a common side reaction. It can occur when the palladium-aryl intermediate reacts with a hydride source. Potential sources of hydrides include certain solvents (like isopropanol), water, or the boronic acid itself. To minimize this:

  • Use Anhydrous and Degassed Solvents: Rigorously exclude water and oxygen from your reaction.

  • Choose a Non-Protic Base: Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides that can contain or generate water.

  • Use High-Purity Boronic Acids: Older or impure boronic acids can be a source of side reactions.

Q3: Homocoupling of my boronic acid is a major byproduct in my Suzuki reaction. What are the causes and solutions?

A3: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.

  • Use a Pd(0) Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

Reaction-Specific Troubleshooting and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For this compound, the key is to select a catalyst system that can overcome the challenge of oxidative addition.

Q: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A: A good starting point is to use a palladium catalyst with an electron-rich, bulky phosphine ligand. These ligands promote oxidative addition and stabilize the active catalytic species.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands that are known to be effective for challenging substrates.
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases that are effective in Suzuki couplings.
Solvent 1,4-Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.

This protocol is a general guideline and may require optimization for specific arylboronic acids.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂, Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The success of this reaction with this compound is highly dependent on the choice of ligand and base.

Q: I am attempting to couple a primary/secondary amine with this compound and observing low yields. What should I try?

A: For Buchwald-Hartwig aminations with this substrate, it is crucial to use a catalyst system that is both highly active and resistant to inhibition by the amino group of the substrate.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and reliable palladium sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for coupling with electron-rich aryl bromides and preventing catalyst inhibition.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ may be used.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are preferred.
Temperature 80-110 °CHeating is generally necessary to achieve a good reaction rate.

This protocol is a general starting point and should be optimized for the specific amine.[2]

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under an argon or nitrogen atmosphere.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and quench with a saturated aqueous solution of ammonium chloride. Extract the product, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-Br(L)(R₂NH)] OxAdd->AmineCoord Amine Coordination (R₂NH) Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[3][4]

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. For this compound, achieving high regioselectivity and avoiding side reactions are the main challenges.

Q: My Heck reaction is giving a mixture of regioisomers and some reduced starting material. How can I improve the outcome?

A: Regioselectivity in Heck reactions can be influenced by the catalyst, ligands, and reaction conditions. The formation of reduced starting material is often due to the presence of protic impurities.

Table 3: Recommended Starting Conditions for Heck Reaction

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium catalysts for the Heck reaction.
Ligand PPh₃, P(o-tol)₃Triphenylphosphine is a standard ligand. For more challenging substrates, bulkier phosphines can be beneficial. Phosphine-free conditions can sometimes improve regioselectivity.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often necessary for the Heck reaction.

This protocol is a general guideline and may require optimization for the specific alkene.[5][6]

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if used, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Inert Atmosphere: Purge the tube with argon or nitrogen.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (1.1-1.5 equiv.).

  • Reaction: Seal the tube and heat to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 3: Troubleshooting Workflow for Sluggish Reactions

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Screen_Ligand Screen Different Ligands (Bulky, Electron-Rich) Check_Inert->Screen_Ligand Screen_Base Screen Different Bases (Strength, Solubility) Screen_Ligand->Screen_Base Increase_Temp Increase Reaction Temperature Screen_Base->Increase_Temp Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst) Increase_Temp->Check_Catalyst Check_Catalyst->Screen_Ligand Re-optimize Success Improved Conversion Check_Catalyst->Success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is a cornerstone of rigorous scientific practice. Ethyl 2-amino-5-bromobenzoate, a versatile building block in the synthesis of pharmaceuticals, serves as an excellent case study for the application of modern spectroscopic techniques. This guide provides an in-depth interpretation of its ¹H NMR spectrum, a comparative analysis with other common analytical methods, and a field-proven protocol for data acquisition.

Part 1: Decoding the ¹H NMR Spectrum of this compound

The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a detailed roadmap of the proton environments within a molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals distinct signals for the aromatic protons, the amine protons, and the ethyl ester protons. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are dictated by the electronic environment of each proton.

Predicted ¹H NMR Data and Interpretation

Based on established principles of NMR spectroscopy and data from analogous compounds, the following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound.

Signal Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
AH-6~7.8Doublet (d)~2.5 (meta)1H
BH-4~7.2Doublet of doublets (dd)~8.7 (ortho), ~2.5 (meta)1H
CH-3~6.6Doublet (d)~8.7 (ortho)1H
D-NH₂~4.5 (variable)Broad Singlet (br s)-2H
E-OCH₂CH₃~4.3Quartet (q)~7.12H
F-OCH₂CH₃~1.3Triplet (t)~7.13H

Causality Behind the Chemical Shifts and Multiplicities:

  • Aromatic Region (δ 6.5-8.0 ppm): The benzene ring protons are subject to the cumulative effects of three different substituents.

    • The amino group (-NH₂) is a strong electron-donating group, which increases electron density on the ring, particularly at the ortho and para positions. This shielding effect shifts the signals of nearby protons upfield (to lower ppm values).

    • The ester group (-COOEt) and the bromine atom (-Br) are both electron-withdrawing groups, which decrease electron density on the ring and deshield the protons, shifting their signals downfield (to higher ppm values).

    • Signal C (H-3): This proton is ortho to the strongly electron-donating amino group, and is therefore the most shielded of the aromatic protons, appearing at the highest field (~6.6 ppm). It is split into a doublet by its ortho-coupling with H-4.

    • Signal A (H-6): This proton is ortho to the electron-withdrawing ester group, making it the most deshielded aromatic proton, appearing at the lowest field (~7.8 ppm). It is split into a doublet by its meta-coupling with H-4.

    • Signal B (H-4): This proton is influenced by all three substituents. It is ortho to the bromine, meta to the amino group, and meta to the ester. Its chemical shift is intermediate (~7.2 ppm). It is split into a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.

  • Amine Protons (Signal D): The two protons of the amino group typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Ethyl Ester Protons (Signals E and F):

    • Signal E (-OCH₂CH₃): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift to around 4.3 ppm. They are split into a quartet by the three neighboring methyl protons.

    • Signal F (-OCH₂CH₃): The methyl protons are further from the deshielding oxygen and appear further upfield at approximately 1.3 ppm. They are split into a triplet by the two neighboring methylene protons.

Below is a diagram illustrating the proton assignments on the molecular structure of this compound.

Caption: Proton assignments for this compound.

Part 2: A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Number of unique proton environments, their chemical environment, and connectivity.Provides detailed information about the substitution pattern on the aromatic ring and the structure of the ethyl ester group.The amine proton signal can be broad and its chemical shift variable.
¹³C NMR Number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).Confirms the number of carbons in the molecule and provides clear signals for the carbonyl carbon of the ester and the aromatic carbons.Does not provide information about proton connectivity.
IR Spectroscopy Presence of specific functional groups.Clearly shows the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O and C-Br stretches.Provides limited information about the overall molecular framework and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular weight and the presence of bromine through the characteristic isotopic pattern of the molecular ion peak.Does not provide detailed structural information on its own.

A Synergistic Workflow for Structural Confirmation:

A robust workflow for the structural confirmation of a synthesized compound like this compound would involve these techniques in a complementary fashion.

Spectroscopic_Workflow Synthesis Synthesis of Ethyl 2-amino-5-bromobenzoate Purification Purification Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the structural elucidation of a synthesized organic compound.

Part 3: Field-Proven Experimental Protocol for ¹H NMR Spectroscopy

The quality of an NMR spectrum is highly dependent on proper sample preparation and instrument parameter selection. The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. The deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons, and TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial to the NMR tube. This filtration step is critical to remove any dust or undissolved particles that can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, and number of scans). For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

By following this comprehensive guide, researchers and professionals can confidently interpret the ¹H NMR spectrum of this compound, understand its spectroscopic properties in the context of other analytical techniques, and acquire high-quality data for unambiguous structural confirmation.

References

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-bromo-, ethyl ester. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1753. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

A Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2-amino-5-bromobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for Ethyl 2-amino-5-bromobenzoate, a key intermediate in the synthesis of various biologically active molecules. By integrating experimental data from closely related analogs, established substituent effects, and predictive principles, this document aims to equip researchers with a robust reference for spectral interpretation and compound verification.

The precise assignment of 13C NMR signals is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the confirmation of molecular identity. The narrative that follows is built upon the foundational principles of chemical shift theory, offering a logical framework for understanding the electronic environment of each carbon atom within this compound.

Methodology: A Predictive and Comparative Approach

  • Analog Data Cross-Referencing: Leveraging a comprehensive dataset for Mthis compound, a structurally proximal analog.[1] The electronic effects of the methyl versus ethyl ester group on the aromatic ring are considered negligible for the purpose of predicting the aromatic and carbonyl carbon chemical shifts.

  • Substituent Effect Analysis: A thorough examination of the well-documented substituent chemical shift (SCS) effects of the amino (-NH2) and bromo (-Br) groups on the benzene ring.[2][3][4]

  • Reference Compound Comparison: Incorporating spectral data from ethyl benzoate to establish the characteristic chemical shifts for the ethyl ester moiety.[5][6][7]

This self-validating system ensures that the predicted chemical shifts are grounded in empirical data and established spectroscopic principles.

Structural and Electronic Considerations

The structure of this compound, with its distinct electronic landscape, dictates the resonance frequencies of its carbon atoms. The interplay of the electron-donating amino group and the electron-withdrawing bromo and ethyl ester groups creates a unique pattern of shielding and deshielding across the aromatic ring.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C_carbonyl C=O C2->C_carbonyl C4 C4 C3->C4 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 C6->C1 NH2 NH₂ C6->NH2 O_ester O C_carbonyl->O_ester CH2 CH₂ O_ester->CH2 CH3 CH₃ CH2->CH3

Figure 1. Structure of this compound with carbon numbering.

Analysis of Expected 13C NMR Chemical Shifts

The predicted chemical shifts for each carbon atom in this compound are detailed below, with a rationale based on the aforementioned methodology.

Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the amino, bromo, and ethyl ester substituents. Aromatic carbons typically resonate in the 110-150 ppm range.[8]

  • C2 (ipso-carbon to the ester): This carbon is deshielded by the electronegative oxygen of the ester group. Based on data for the methyl analog, this signal is expected around 148.8 ppm .[1]

  • C6 (ortho to the amino group): The strongly electron-donating amino group exerts a significant shielding effect (upfield shift) on the ortho and para carbons.[3][4] Consequently, C6 is expected to be one of the more upfield aromatic signals, predicted around 125.1 ppm .[1]

  • C4 (para to the amino group): Similar to the ortho position, the para carbon experiences strong shielding from the amino group. This would place its resonance upfield. Data from the methyl analog suggests a chemical shift of approximately 137.2 ppm .[1]

  • C5 (ipso-carbon to the bromine): The "heavy atom effect" of bromine causes a shielding of the directly attached (ipso) carbon, resulting in an upfield shift compared to what would be expected based on electronegativity alone.[9][10] This leads to a predicted chemical shift around 109.5 ppm .[1]

  • C3 (meta to the amino group, ortho to the bromine): This carbon is meta to the strongly donating amino group, which has a weaker effect at this position. It is also ortho to the deshielding bromine atom. The methyl analog data places this signal at approximately 119.3 ppm .[1]

  • C1 (para to the bromine, ortho to the ester): This carbon is influenced by the deshielding effects of the adjacent ester group and the para bromine atom. Its predicted chemical shift is around 111.4 ppm .[1]

Carbonyl Carbon (C=O)

The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance significantly downfield. Based on data for ethyl benzoate (around 166.4 ppm) and mthis compound (168.1 ppm), the expected chemical shift for the carbonyl carbon in the target molecule is approximately 168.1 ppm .[1][6]

Ethyl Group Carbons (-OCH2CH3)

The chemical shifts of the ethyl group carbons are well-established from the spectra of numerous ethyl esters.

  • Methylene Carbon (-OCH2-): This carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift. Data for ethyl benzoate shows this signal at approximately 60.8-61.1 ppm.[5][6][11] A similar value of around 61.0 ppm is expected here.

  • Methyl Carbon (-CH3): This terminal carbon is in a more shielded environment. Its resonance is consistently found upfield, typically around 14.1-17.3 ppm in ethyl esters.[5][6][11] We can confidently predict this signal to appear at approximately 14.2 ppm .

Data Summary and Comparison

The following table provides a comprehensive summary of the predicted 13C NMR chemical shifts for this compound, benchmarked against experimental data for its methyl analog and ethyl benzoate.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Data (ppm) for Mthis compound[1]Rationale for Prediction
C=O ~168.1168.1Carbonyl carbon of an ester, highly deshielded. Minimal difference expected between methyl and ethyl esters.
C2 ~148.8148.8ipso-carbon to the ester group, deshielded.
C4 ~137.2137.2para to the electron-donating amino group, experiencing moderate shielding.
C6 ~125.1125.1ortho to the electron-donating amino group, experiencing strong shielding.
C3 ~119.3119.3meta to the amino group and ortho to the bromine.
C1 ~111.4111.4ortho to the ester and para to the bromine.
C5 ~109.5109.5ipso-carbon to bromine, shielded by the "heavy atom effect".[9][10]
-OCH2- ~61.0N/ABased on typical values for ethyl esters (e.g., ethyl benzoate at ~61.0 ppm).[6] Deshielded by the adjacent oxygen.
-CH3 ~14.2N/ABased on typical values for ethyl esters (e.g., ethyl benzoate at ~14.1 ppm).[6] Shielded aliphatic carbon.

Experimental Protocol for Verification

To experimentally validate the predicted chemical shifts, the following standard protocol for 13C NMR spectroscopy is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or higher to achieve adequate signal-to-noise ratio, particularly for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Perform baseline correction.

Figure 2. Workflow for experimental verification of 13C NMR data.

Conclusion

This guide provides a robust and scientifically grounded prediction of the 13C NMR chemical shifts for this compound. By systematically integrating experimental data from close analogs with fundamental principles of substituent effects, we have established a reliable reference for researchers in the field. The provided data table and analysis will aid in the rapid and accurate identification of this compound, thereby streamlining synthetic workflows and ensuring the integrity of research outcomes. The outlined experimental protocol offers a clear path for the empirical validation of these predictions.

References

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel compounds and intermediates is paramount. Ethyl 2-amino-5-bromobenzoate, a substituted anthranilate derivative, serves as a crucial building block in the synthesis of various heterocyclic compounds and potential drug candidates. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for its identification and characterization. The pattern of fragmentation following ionization provides a molecular fingerprint, offering profound insights into the compound's structure.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the theoretical fragmentation pathways, compare them against experimental data from structurally analogous compounds, and provide a robust experimental protocol for acquiring high-quality mass spectra. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine analysis and structural confirmation.

The Logic of Fragmentation: A Predictive Analysis

The fragmentation of a molecule under electron ionization is not a random process; it is governed by the principles of chemical stability.[1][2] Energetically unstable molecular ions, formed by the impact of high-energy electrons, will break apart at their weakest bonds and in ways that form the most stable possible fragment ions and neutral radicals.[3]

For this compound (Molecular Weight: 244.08 g/mol [4]), we can predict several high-probability fragmentation pathways based on its constituent functional groups: the ethyl ester, the aromatic amine, and the bromine substituent.

Key Predicted Fragmentation Pathways:
  • Isotopic Signature of the Molecular Ion: The most immediate diagnostic feature is the presence of bromine. Naturally occurring bromine is a near 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for the molecular ion (M•+) at m/z 244 and m/z 246, with nearly equal intensity. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.

  • α-Cleavage of the Ester (Loss of Ethoxy Radical): Esters frequently undergo cleavage at the bond between the carbonyl carbon and the alkoxy oxygen.[5][6] For this compound, this involves the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This fragmentation is highly favorable as it results in a resonance-stabilized acylium cation. This should produce a prominent ion cluster at m/z 199/201.

  • Loss of Ethylene via McLafferty Rearrangement: A common rearrangement in esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[6][7] In this case, it would lead to the loss of ethylene (CH₂=CH₂, 28 Da) and the formation of the 2-amino-5-bromobenzoic acid radical cation, with an expected m/z of 216/218.

  • Cleavage of the C-Br Bond: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would result in a fragment ion at m/z 165, corresponding to the ethyl aminobenzoate cation.

  • Further Fragmentation of the Acylium Ion: The primary acylium ion fragment (m/z 199/201) can undergo subsequent fragmentation, typically by losing carbon monoxide (CO, 28 Da), to yield a brominated aminophenyl cation at m/z 171/173.

The following diagram illustrates these predicted primary fragmentation pathways.

Fragmentation_Pathways M This compound (M•+) m/z 244/246 F1 [M - C2H5O]⁺ m/z 199/201 (Acylium Ion) M->F1 - •OC2H5 (45 Da) F2 [M - C2H4]•+ m/z 216/218 M->F2 - C2H4 (28 Da) (McLafferty) F3 [M - Br]⁺ m/z 165 M->F3 - •Br (79/81 Da) F4 [M - C2H5O - CO]⁺ m/z 171/173 F1->F4 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

A Comparative Analysis with Structural Analogues

While no public mass spectrum for this compound is readily available in major databases like the NIST WebBook[4], we can validate our predictions by examining the experimental spectra of closely related compounds. This comparative approach is a powerful tool in analytical chemistry, allowing us to piece together a fragmentation puzzle.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Inferred Neutral Loss Source
Ethyl 2-aminobenzoate (Non-brominated analogue)165120 ([M-OC₂H₅]⁺), 92 ([M-OC₂H₅-CO]⁺), 137 ([M-C₂H₄]•+)[8][9]
Ethyl 4-aminobenzoate (Isomeric analogue)165120 ([M-OC₂H₅]⁺), 92 ([M-OC₂H₅-CO]⁺), 137 ([M-C₂H₄]•+), 65[10][11]
2-Amino-5-bromobenzoic acid (Carboxylic acid analogue)216/218198/200 ([M-H₂O]•+), 170/172 ([M-H₂O-CO]•+), 137 ([M-Br-CO]⁺)[12]
Ethyl 2-bromobenzoate (Deaminated analogue)228/230183/185 ([M-OC₂H₅]⁺), 155/157 ([M-OC₂H₅-CO]⁺), 150 ([M-Br-CO]⁺)[13]

Analysis of Comparative Data:

  • Confirmation of Ester Fragmentation: Both Ethyl 2-aminobenzoate and its isomer, Ethyl 4-aminobenzoate, show a very strong peak corresponding to the loss of the ethoxy group (-45 Da) to form an ion at m/z 120.[8][10][11] This strongly supports our prediction that the primary fragmentation for this compound will be the formation of the m/z 199/201 acylium ion.

  • Carbon Monoxide Loss: The subsequent loss of CO (-28 Da) from the acylium ion is also observed in the analogues, with a fragment at m/z 92 for the non-brominated esters and m/z 155/157 for Ethyl 2-bromobenzoate.[9][13] This validates the predicted secondary fragmentation to m/z 171/173 for our target compound.

  • Role of the Bromine Atom: The spectrum of 2-Amino-5-bromobenzoic acid clearly shows the characteristic M/M+2 isotopic pattern.[12] Its fragmentation confirms that the bromine atom remains on the aromatic ring during the initial fragmentation steps. The spectrum of Ethyl 2-bromobenzoate further reinforces the fragmentation patterns associated with a brominated aromatic ester.[13]

This comparative analysis provides high confidence in the predicted fragmentation pattern summarized in the table below.

Predicted Fragment Ion m/z (⁷⁹Br/⁸¹Br) Proposed Structure / Neutral Loss
Molecular Ion [M]•+244 / 246C₉H₁₀BrNO₂•+
[M - C₂H₄]•+216 / 218Loss of ethylene (McLafferty Rearrangement)
[M - OC₂H₅]⁺199 / 201Loss of ethoxy radical (α-cleavage)
[M - Br]⁺165Loss of bromine radical
[M - OC₂H₅ - CO]⁺171 / 173Loss of ethoxy radical followed by loss of CO

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

To obtain a reliable mass spectrum for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended. The volatility and thermal stability of the compound make it an ideal candidate for this technique.

Step-by-Step GC-MS (EI) Methodology:
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless or split (e.g., 50:1) injection mode. The choice depends on the sample concentration.

    • Causality: Splitless injection is preferred for trace analysis to ensure maximum analyte transfer to the column, while a split injection prevents overloading the column and detector with more concentrated samples.

  • Gas Chromatography Separation:

    • GC Column: Utilize a standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Causality: This temperature program ensures good separation from any residual solvent or impurities while allowing the target analyte to elute with a sharp, symmetrical peak shape.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

      • Causality: 70 eV is the industry standard for EI-MS.[14] It provides sufficient energy to cause reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST, Wiley).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Scan from m/z 40 to 400. This range will capture all predicted fragments as well as the molecular ion cluster.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

      • Causality: The source and transfer line temperatures must be high enough to prevent condensation of the analyte but not so high as to cause thermal degradation before ionization.

The following diagram outlines the complete experimental workflow.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Preparation (1 mg/mL in Ethyl Acetate) Inject 2. GC Injection (1 µL, Split/Splitless) Sample->Inject Separate 3. Chromatographic Separation (DB-5ms Column, Temp. Program) Inject->Separate Ionize 4. Electron Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 40-400) Ionize->Analyze Detect 6. Detection & Data Acquisition Analyze->Detect

Sources

A Comparative Guide to the Reactivity of Ethyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Ethyl 2-amino-5-bromobenzoate and Mthis compound are two closely related and highly valuable building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] Both molecules offer a trifunctional scaffold: a nucleophilic aromatic amine, an aryl bromide for cross-coupling reactions, and an ester group for further derivatization.

While structurally similar, the seemingly minor difference between the ethyl and methyl ester moieties can impart subtle yet significant differences in reactivity. This guide provides an in-depth comparison of these two reagents, drawing upon fundamental principles of organic chemistry and supporting experimental data to inform your selection process. We will dissect the reactivity at each functional site to provide a clear, evidence-based rationale for choosing the optimal building block for your specific application.

Structural and Physicochemical Properties

At a glance, the two compounds differ only by a single methylene (-CH₂) group in the ester functionality. This variation, however, is the root of the differences in their chemical behavior, primarily through steric and electronic effects.

Caption: Chemical structures of the two benzoate derivatives.

The core aniline structure is influenced by three substituents:

  • Amino Group (-NH₂): An activating, ortho-, para- directing group due to its strong +M (mesomeric) effect.

  • Bromo Group (-Br): A deactivating, ortho-, para- directing group due to its -I (inductive) and +M effects.

  • Ester Group (-COOR): A deactivating, meta- directing group due to its -I and -M effects.

The primary distinction arises from the alkyl portion of the ester:

  • Electronic Effect: An ethyl group is slightly more electron-donating via induction (+I effect) than a methyl group.[3][4] This makes the carbonyl carbon of the ethyl ester marginally less electrophilic.

  • Steric Effect: The ethyl group is bulkier than the methyl group, creating more steric hindrance around the carbonyl center.[5]

These differences are most pronounced in reactions directly involving the ester carbonyl and less so for transformations at the more distant amino and bromo functionalities.

Comparative Reactivity Analysis

We will now examine the reactivity at the three key functional groups.

Reactivity of the Amino Group (e.g., N-Acylation)

The nucleophilicity of the aromatic amino group is a key factor in reactions such as acylation, sulfonylation, and alkylation.[2] In both molecules, the amine's reactivity is primarily dictated by the electronic effects of the substituents on the aromatic ring. Since the ester group is positioned meta to the amine, its electronic influence is less pronounced than that of the para-bromo group.

The difference in the inductive effect between a methyl and an ethyl ester is minimal and unlikely to significantly alter the electron density on the distal amino group. Therefore, for most practical purposes, the reactivity of the amino group in both compounds can be considered virtually identical.

Experimental Insight: Standard N-acylation protocols, such as those using acyl chlorides or anhydrides, can be applied to both substrates with an expectation of similar reaction kinetics and yields.[6] The choice between the two reagents for an N-acylation reaction would not typically be based on the reactivity of the amine.

Reactivity of the Aryl Bromide (e.g., Suzuki-Miyaura Cross-Coupling)

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthesis for creating C-C bonds.[7][8] The success of this reaction hinges on the oxidative addition of the aryl bromide to the Pd(0) catalyst, a step influenced by the electronic properties of the C-Br bond.[9]

As with the amino group, the ester is meta to the bromine atom. The subtle difference in the +I effect between the methyl and ethyl groups has a negligible impact on the polarization and reactivity of the C-Br bond. Steric hindrance from the distant ester group does not play a role in the accessibility of the C-Br bond to the palladium catalyst. Consequently, both Ethyl and Mthis compound are excellent substrates for Suzuki coupling and are expected to perform comparably.[2][7]

workflow setup Reaction Setup (Substrate, Boronic Acid, Base, Solvent) degas Degas System (Inert Atmosphere) setup->degas catalyst Add Pd Catalyst degas->catalyst heat Heat & Stir (e.g., 80-100 °C, 4-12h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ester Group (e.g., Saponification)

The most significant difference in reactivity between the two molecules is observed in transformations involving the ester functional group itself, such as hydrolysis (saponification).[10] This reaction proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., hydroxide ion) attacks the electrophilic carbonyl carbon.

Here, both steric and electronic factors come into play:

  • Steric Hindrance: The larger ethyl group presents a greater steric barrier to the approaching nucleophile compared to the methyl group. This slows down the formation of the tetrahedral intermediate, a key step in the hydrolysis mechanism.[11]

  • Electronic Effects: The slightly stronger electron-donating nature of the ethyl group reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophilic attack.

Caption: Steric hindrance at the carbonyl carbon during nucleophilic attack.

Supporting Experimental Data: While direct kinetic studies on these specific molecules are not widely published, the trend is well-established across a range of esters. Studies on the alkaline hydrolysis of various homologous esters consistently show that methyl esters react faster than their ethyl counterparts.[12][13] For example, in rat plasma, methyl benzoate was found to be significantly more stable to hydrolysis than ethyl benzoate, indicating a slower intrinsic reactivity for the latter under those conditions.[13]

FeatureMthis compoundThis compoundRationale
N-Acylation Reactivity HighHighReactivity is governed by the amine, which is electronically distant from the ester. Performance is comparable.
Suzuki Coupling Reactivity HighHighReactivity is governed by the C-Br bond, which is electronically distant from the ester. Performance is comparable.
Ester Hydrolysis Rate FasterSlowerLess steric hindrance and a more electrophilic carbonyl carbon lead to faster nucleophilic attack.[11][12]
Ester Stability LowerHigherThe ethyl ester is more resistant to cleavage under hydrolytic (acidic or basic) conditions.

Experimental Protocols

The following are representative protocols that are generally applicable to both substrates for key transformations.

Protocol 1: N-Acetylation using Acetyl Chloride[7]

This protocol describes a standard Schotten-Baumann N-acetylation.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-bromobenzoate substrate (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate).

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling[8]

This protocol describes a typical Suzuki coupling with an arylboronic acid.

  • Inert Atmosphere: To a round-bottom flask, add the 2-amino-5-bromobenzoate substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion and Recommendations

The choice between this compound and Mthis compound should be guided by the specific transformation planned in your synthetic route.

  • For reactions involving the amino group or the aryl bromide (N-acylation, Suzuki coupling, etc.), both reagents exhibit nearly identical reactivity. The choice can be based on commercial availability, cost, or the desired physical properties of downstream intermediates.

  • For reactions involving the ester functionality, or if the ester's stability is a concern during other reaction steps, a clear distinction emerges.

    • Mthis compound is the preferred substrate for transformations where the ester needs to be cleaved (e.g., hydrolysis to the carboxylic acid), as it will react more readily.

    • This compound offers greater stability for the ester group. It is the superior choice when the ester must be preserved as a protecting group or as part of the final molecular scaffold during reactions that might otherwise compromise a more labile methyl ester (e.g., reactions requiring strongly basic or acidic conditions).

By understanding these nuanced differences in reactivity, researchers can make a more informed and strategic choice, optimizing their synthetic pathways for efficiency and success.

References

  • Benchchem. A Comparative Guide to the Synthesis of Mthis compound: Reproducibility and Protocol Analysis.

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of Mthis compound.

  • Benchchem. Application Note: Protocol for N-acylation of Mthis compound.

  • Benchchem. Ethyl 5-Amino-2-bromobenzoate | CAS 208176-32-3.

  • Fisher, B. R., et al. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing, 1957.

  • Benchchem. A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2.

  • ChemicalBook. Mthis compound | 52727-57-8.

  • Pinto, M., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry, 2022.

  • Sigma-Aldrich. Mthis compound 96.

  • Wikipedia. Sandmeyer reaction.

  • Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry.

  • ChemicalBook. 2-Amino-5-bromobenzoic acid synthesis.

  • PHARMD GURU. 32. SANDMEYERS REACTION.

  • BYJU'S. Sandmeyer Reaction Mechanism.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.

  • YouTube. 37.01 Sandmeyer Reactions.

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine.

  • Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

  • PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate.

  • Chemguide. hydrolysis of esters.

  • PubMed Central. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

  • Organic Chemistry Portal. Suzuki Coupling.

  • NCERT. Amines.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Quora. What is the basicity order of ethyl amine methyl amine and propyl amine?.

  • Wikipedia. Suzuki reaction.

  • Difference Between. Difference Between Electronic and Steric Effects.

  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure.

  • PubMed Central. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2.

  • PubMed. A Conventional New Procedure for N-acylation of Unprotected Amino Acids.

  • Benchchem. Reactivity Face-Off: Methyl Formimidate vs. Ethyl Formimidate in Synthetic Chemistry.

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A Senior Application Scientist's Guide to Quinazoline Synthesis: Moving Beyond Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. While Ethyl 2-amino-5-bromobenzoate has traditionally been a reliable starting material, the modern synthetic landscape offers a diverse array of alternatives, each with unique advantages in terms of efficiency, cost, and versatility. This guide provides an in-depth, objective comparison of these alternative starting materials, supported by experimental data and protocols, to empower you in making informed decisions for your quinazoline synthesis endeavors.

The Enduring Importance of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for diverse interactions with biological targets. This has led to the development of numerous FDA-approved drugs for a range of indications, including cancer, hypertension, and microbial infections. The strategic choice of starting materials is paramount in efficiently accessing novel quinazoline derivatives with desired substitution patterns.

The Classical Workhorse: Anthranilic Acids in the Niementowski Synthesis

The thermal condensation of an anthranilic acid with an amide, known as the Niementowski quinazolinone synthesis, is a foundational method for constructing the quinazolinone core.[1][2] This approach is valued for its operational simplicity and the ready availability of a wide range of substituted anthranilic acids.

Causality in Experimental Choices

The classical Niementowski reaction often requires high temperatures (130–150 °C) and long reaction times, which can be a limitation for sensitive substrates.[1] The use of microwave irradiation has emerged as a significant improvement, dramatically reducing reaction times and often increasing yields.[3][4] The choice between conventional heating and microwave assistance often depends on the desired throughput and the thermal stability of the reactants.

Experimental Protocol: Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Benzamide

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of anthranilic acid (1.37 g, 10 mmol) and benzamide (2.42 g, 20 mmol) is thoroughly mixed in a round-bottom flask.

  • Polyphosphoric acid (10 g) is added to the mixture.

  • The reaction mixture is heated to 150 °C with stirring for 4 hours.

  • The hot mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with a cold 5% sodium bicarbonate solution, and then with cold water until the washings are neutral.

  • The crude product is dried and can be further purified by recrystallization from ethanol to yield 2-phenylquinazolin-4(3H)-one.

Mechanistic Pathway

The Niementowski synthesis proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone product.

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acylanthranilic_Acid Acylation Amide Amide Amide->N_Acylanthranilic_Acid Quinazolinone Quinazolinone N_Acylanthranilic_Acid->Quinazolinone Cyclization & Dehydration

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

The Versatile Precursor: Isatoic Anhydride

Isatoic anhydride is a highly valuable and versatile alternative to anthranilic acid derivatives.[5][6] Its reactivity with a wide range of nucleophiles allows for the efficient one-pot, multi-component synthesis of a diverse library of quinazolinones and related heterocycles.[7]

Advantages in Multi-Component Reactions

The key advantage of isatoic anhydride lies in its ability to generate a 2-aminobenzoyl intermediate in situ upon reaction with an amine. This intermediate can then react with a third component, such as an aldehyde or orthoester, to construct the quinazoline ring in a single pot. This approach enhances atom economy and reduces the number of synthetic steps and purification procedures.[2]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Materials:

  • Isatoic anhydride

  • Primary amine (e.g., aniline)

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of isatoic anhydride (1.63 g, 10 mmol) in ethanol (30 mL), add the primary amine (10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (10 mmol) and a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

The Modern Contender: 2-Aminobenzonitriles

For the synthesis of quinazolines bearing diverse substituents, particularly at the 2- and 4-positions, 2-aminobenzonitriles have emerged as a powerful and flexible starting material.[8] Their utility is often showcased in transition-metal-catalyzed reactions, which allow for the construction of complex quinazoline derivatives under relatively mild conditions.

The Power of Transition Metal Catalysis

Palladium- and copper-catalyzed reactions are frequently employed with 2-aminobenzonitriles.[8][9][10] These methods often involve cascade reactions where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. For example, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can efficiently generate 2,4-diarylquinazolines.[9]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,4-Diarylquinazolines

Materials:

  • 2-Aminobenzonitrile

  • Arylboronic acid

  • Aldehyde

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Xantphos (ligand)

  • K₂CO₃ (base)

  • 1,4-Dioxane (solvent)

Procedure:

  • In a flame-dried Schlenk tube, combine 2-aminobenzonitrile (1 mmol), arylboronic acid (1.2 mmol), aldehyde (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2,4-diarylquinazoline.

Mechanistic Insights

The copper-catalyzed synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols likely proceeds through a tandem oxidative process. The benzyl alcohol is first oxidized to the corresponding aldehyde. This is followed by the formation of an imine with the 2-aminobenzonitrile, which then undergoes intramolecular cyclization and subsequent oxidation to the quinazolinone.

Copper_Catalyzed_Mechanism 2-Aminobenzonitrile 2-Aminobenzonitrile Imine Intermediate Imine Intermediate 2-Aminobenzonitrile->Imine Intermediate Condensation Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate Intramolecular Cyclization Benzyl Alcohol Benzyl Alcohol Aldehyde Aldehyde Benzyl Alcohol->Aldehyde Cu-catalyzed Oxidation Aldehyde->Imine Intermediate Quinazolinone Quinazolinone Cyclized Intermediate->Quinazolinone Oxidation

Caption: Proposed mechanism for the copper-catalyzed synthesis of quinazolinones.

The Friedländer Annulation with 2-Aminobenzaldehydes and Ketones

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings, and by extension, can be adapted for quinazolines.[11][12][13] It involves the reaction of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing an α-methylene group, such as a ketone.[11]

Mechanism of the Friedländer Annulation

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[11] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinazoline ring.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol Adduct Ketone Ketone Ketone->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Cyclization Quinazoline Quinazoline Cyclized Intermediate->Quinazoline Dehydration 2-Aminobenzaldehyde_2 2-Aminobenzaldehyde Schiff Base Schiff Base 2-Aminobenzaldehyde_2->Schiff Base Ketone_2 Ketone Ketone_2->Schiff Base Cyclized Adduct Cyclized Adduct Schiff Base->Cyclized Adduct Intramolecular Aldol-type Reaction Quinazoline_2 Quinazoline Cyclized Adduct->Quinazoline_2 Dehydration

Caption: Two plausible mechanistic pathways for the Friedländer synthesis.

Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

This method utilizes molecular iodine as a catalyst for the oxidative amination of a C(sp³)-H bond.[14]

Materials:

  • 2-Aminobenzophenone

  • Benzylamine

  • Molecular Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon)

Procedure:

  • A mixture of 2-aminobenzophenone (1 mmol), benzylamine (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%) in DMSO (3 mL) is placed in a round-bottom flask.

  • The flask is fitted with a condenser and an oxygen-filled balloon.

  • The reaction mixture is heated at 130 °C for 3-8 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-arylquinazoline.

Comparative Performance Analysis

The choice of starting material for quinazoline synthesis is a multi-faceted decision that depends on the desired substitution pattern, scalability, cost, and desired "greenness" of the synthetic route. The following tables provide a comparative overview of the key performance indicators for each class of starting material.

Table 1: General Comparison of Starting Materials

Starting MaterialKey AdvantagesCommon LimitationsTypical Reaction Types
Anthranilic Acids Readily available, wide substitution patterns, well-established chemistry.[15][16]Often requires harsh conditions (high temp.), can have moderate yields.[2]Niementowski synthesis (thermal, microwave).[3][4]
Isatoic Anhydrides Highly versatile, ideal for multi-component reactions, good for library synthesis.[6][7]Can be more expensive than anthranilic acids.One-pot multi-component reactions.[2][5]
2-Aminobenzonitriles Excellent for accessing diverse 2,4-disubstituted quinazolines, mild reaction conditions with catalysis.[8]Often requires transition metal catalysts, which can be costly and require removal.[9][10]Pd/Cu-catalyzed cascade reactions.[8][9][10]
2-Aminobenzaldehydes/ Ketones Direct route to quinazolines, classic and reliable methods.[11]Starting materials can be less readily available than anthranilic acids.[13]Friedländer annulation, iodine-catalyzed C-H amination.[9][14][17]

Table 2: Quantitative Comparison of Representative Synthetic Routes

Starting MaterialCo-reactant(s)Product TypeConditionsTime (h)Yield (%)Reference
Anthranilic AcidFormamideQuinazolin-4(3H)-one130-135 °C, neat296[3]
Anthranilic Acid2-Chlorobenzaldehyde, 2-Aminobenzohydrazide3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneReflux, Ethanol, Pyridine (cat.)10-[1]
Isatoic AnhydrideAniline, Benzaldehyde2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-oneReflux, Ethanol, Acetic Acid (cat.)6-8~85-95[2]
2-AminobenzonitrileArylboronic acid, Aldehyde2,4-DiarylquinazolinePd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 100 °C12-2470-90[9]
2-AminobenzophenoneBenzylamine2-PhenylquinazolineI₂, O₂, DMSO, 130 °C3-868-92[17]

Cost and Availability

A crucial consideration for any synthetic campaign is the cost and availability of starting materials. The following is a general guide to the relative cost of the discussed precursors.

Starting MaterialRelative CostGeneral Availability
Anthranilic Acid LowWidely available from major suppliers.
Isatoic Anhydride Low to ModerateReadily available.
2-Aminobenzonitrile ModerateAvailable, but can be more expensive than anthranilic acid.
2-Aminobenzaldehyde HighLess common and more expensive.
2-Aminobenzophenone Moderate to HighAvailable, but generally more costly than the nitrile or acid.

Note: Prices are subject to change and depend on the supplier, purity, and quantity. A search on Sigma-Aldrich and TCI websites in early 2026 indicated that while quinazoline itself is relatively expensive for research quantities (e.g., ~$60-80 for 1g), its precursors like anthranilic acid are significantly more affordable.[18]

Conclusion and Future Perspectives

The synthesis of quinazolines has evolved significantly from the classical, high-temperature methods to a sophisticated array of catalytic and multi-component strategies. While this compound remains a useful starting material, researchers now have a powerful toolkit of alternatives at their disposal.

  • For straightforward, large-scale synthesis of quinazolinones , anthranilic acids and isatoic anhydrides remain excellent choices, with microwave-assisted methods offering significant advantages in terms of reaction time and energy efficiency.

  • For the construction of complex, highly substituted quinazolines , 2-aminobenzonitriles in conjunction with transition metal catalysis provide unparalleled flexibility and efficiency.

  • For specific substitution patterns , the Friedländer annulation and related reactions using 2-aminobenzaldehydes and ketones offer direct and reliable routes.

The future of quinazoline synthesis will likely focus on the development of even more efficient, sustainable, and atom-economical methods. The exploration of novel catalytic systems, the use of greener solvents, and the application of flow chemistry are all promising avenues for further innovation in this vital area of medicinal chemistry. By carefully considering the factors outlined in this guide, researchers can select the optimal synthetic strategy to accelerate their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Darwish, K. M., & Abd-Elhafez, Y. G. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
  • Asian Journal of Chemistry. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. The Journal of Organic Chemistry, 80(13), 6915–6921.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Sciforum. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2. Retrieved from https://sciforum.net/paper/ecsoc-6/a013
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Synfacts. (2016).
  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • PMC. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the iodine-catalyzed synthesis of 2-substituted.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • NIH. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]

  • Green Chemistry Conferences 2026. (n.d.). Quinazolines: Green synthesis, characterization and biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

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  • Pharmaceutical Chemistry Of Anthranilic Acid Deriv

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Comparative yield analysis of different synthetic routes to Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Yield Analysis of Synthetic Routes to Ethyl 2-amino-5-bromobenzoate

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and local anesthetics.[1] Its molecular structure is amenable to further functionalization, rendering it a valuable building block in the development of novel drug candidates. The efficiency of its synthesis is therefore a critical factor for researchers and drug development professionals. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, with a focus on reaction yields, procedural complexities, and scalability. The methodologies described are grounded in established literature to ensure technical accuracy and reproducibility.

Overview of Synthetic Strategies

The preparation of this compound can be broadly categorized into two primary strategies, which differ in the sequence of the key bromination and esterification steps:

  • Route A: Direct Bromination of Ethyl Anthranilate. This approach involves the direct electrophilic bromination of a pre-existing ester, ethyl 2-aminobenzoate (ethyl anthranilate).

  • Route B: Esterification of 2-amino-5-bromobenzoic Acid. This two-step pathway begins with the bromination of 2-aminobenzoic acid, followed by the esterification of the resulting brominated carboxylic acid.

The choice between these routes often depends on the availability of starting materials, desired purity, reaction scale, and the equipment at hand.

G cluster_0 Synthetic Approaches cluster_1 Route A cluster_2 Route B Start Starting Material Selection Ethyl Anthranilate Ethyl Anthranilate Start->Ethyl Anthranilate 2-Aminobenzoic Acid 2-Aminobenzoic Acid Start->2-Aminobenzoic Acid Bromination_A Direct Bromination (e.g., NBS) Ethyl Anthranilate->Bromination_A Bromination_B Bromination (e.g., Br2 in Acetic Acid) 2-Aminobenzoic Acid->Bromination_B Step 1 Target_A This compound Bromination_A->Target_A Single Step Intermediate 2-amino-5-bromobenzoic acid Bromination_B->Intermediate Esterification Fischer Esterification (EtOH, H2SO4) Target_B This compound Esterification->Target_B Intermediate->Esterification Step 2

Caption: High-level overview of the two primary synthetic routes to this compound.

Route A: Direct Bromination of Ethyl Anthranilate

This route is often favored for its directness, proceeding in a single synthetic step from a commercially available starting material.[2][3][4][5]

Principle & Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution. The amino group (-NH₂) on the anthranilate ring is a potent activating group, directing the incoming electrophile (Br⁺) to the ortho and para positions. Due to steric hindrance from the adjacent ethyl ester group, the bromine atom is predominantly directed to the para position (C-5). N-Bromosuccinimide (NBS) is a preferred brominating agent in this context as it provides a low, steady concentration of bromine, which helps to minimize the formation of dibrominated byproducts.

Discussion: The primary advantage of this route is its atom economy and reduced number of synthetic and purification steps. A patent for the preparation of related compounds describes a method where N-bromosuccinimide is added in batches to ethyl 2-aminobenzoate in tetrahydrofuran, indicating a viable pathway for this transformation.[6] However, controlling the regioselectivity can be challenging. Even with a mild brominating agent like NBS, the formation of isomeric and poly-brominated impurities can occur, potentially complicating the purification process. The reaction must be carefully monitored to prevent over-bromination.

Route B: Esterification of 2-amino-5-bromobenzoic Acid

This two-step approach is a classic and robust method that offers excellent control over the final product's purity. It involves the initial synthesis of the key intermediate, 2-amino-5-bromobenzoic acid, followed by its conversion to the corresponding ethyl ester.

Principle & Mechanistic Insight:

  • Step 1: Bromination of 2-Aminobenzoic Acid: Similar to Route A, this is an electrophilic aromatic substitution. Brominating anthranilic acid directly with bromine in a solvent like glacial acetic acid is a common procedure.[7][8][9] A significant challenge in this step is the potential for the formation of 2-amino-3,5-dibromobenzoic acid as a major byproduct.[8][9] Careful control of stoichiometry and reaction temperature is crucial. Purification is often achieved by leveraging differences in solubility between the mono- and di-brominated products in acidified hot water.[9]

  • Step 2: Fischer-Speier Esterification: This is a classic acid-catalyzed esterification. The carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[10][11] The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (ethanol) is used, which also serves as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the ethanol.

Discussion: While this route involves an additional step, it can offer a purer final product. The intermediate, 2-amino-5-bromobenzoic acid, can be isolated and purified to a high degree before proceeding to the esterification step.[9] This minimizes the presence of isomeric impurities in the final product. The Fischer esterification itself is a well-established and scalable reaction, although it requires anhydrous conditions and the removal of water to achieve high yields.[11] The strong acidic conditions will protonate the amino group, which can slightly decrease the reactivity of the carboxylic acid, but the reaction proceeds effectively under reflux.[11]

Comparative Data Summary

The following table summarizes the key differences between the two synthetic routes, providing a basis for selecting the most appropriate method for a given research or production context.

FeatureRoute A: Direct BrominationRoute B: Esterification of Precursor
Number of Steps 12
Starting Material Ethyl Anthranilate2-Aminobenzoic Acid
Key Reagents N-Bromosuccinimide (NBS), THF[6]1. Bromine, Acetic Acid[9] 2. Ethanol, H₂SO₄[10]
Reported Yield (%) Yields can be high but are process-dependent; often not publicly reported in detail.Step 1: Variable, up to 96% reported for a similar transformation.[7] Step 2: Typically high (80-95%).
Key Advantages - Fewer synthetic steps - Potentially faster overall process- High purity of final product - Well-established and reliable reactions - Easier to control side reactions
Key Challenges - Potential for isomeric & poly-brominated byproducts - Purification can be difficult- Two separate reaction and workup steps - Formation of dibromo-byproduct in Step 1[8][9] - Requires anhydrous conditions for esterification

Experimental Protocols

Route A: Protocol for Direct Bromination of Ethyl Anthranilate

This protocol is adapted from analogous procedures described in the literature.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (nitrogen or argon), dissolve ethyl 2-aminobenzoate (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to a controlled temperature, typically between 10-35°C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains within the desired range.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Route B: Protocol for Esterification of 2-amino-5-bromobenzoic Acid

This protocol is a standard Fischer-Speier esterification procedure.[10][12]

G start Start: Charge Reactor charge 1. 2-Amino-5-bromobenzoic acid 2. Anhydrous Ethanol (excess) start->charge catalyst Catalyst Addition: Slowly add conc. H₂SO₄ charge->catalyst reflux Reaction: Heat to reflux (approx. 78°C) catalyst->reflux monitor Monitor by TLC reflux->monitor reflux->monitor cool Cooling: Cool reaction to room temp. monitor->cool neutralize Quenching & Neutralization: Pour into water, then slowly add aq. Sodium Bicarbonate (pH ~8) cool->neutralize extract Extraction: Extract with Ethyl Acetate (3x) neutralize->extract wash Wash Organic Layer: 1. Water 2. Brine extract->wash dry Drying: Dry over Na₂SO₄ wash->dry concentrate Concentration: Remove solvent under reduced pressure dry->concentrate purify Purification: Recrystallization concentrate->purify end End Product purify->end

Caption: Experimental workflow for the Fischer esterification of 2-amino-5-bromobenzoic acid.

  • Preparation: To a round-bottom flask containing 2-amino-5-bromobenzoic acid (1 eq.), add a significant excess of anhydrous ethanol (e.g., 10-20 eq.).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq.).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 1-4 hours. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume by removing excess ethanol under reduced pressure.

  • Neutralization: Slowly pour the residue into a beaker of cold water. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 portions).

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). After filtering, remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[10]

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route A (Direct Bromination) is more streamlined and may be preferable for rapid synthesis, provided that the purification challenges associated with potential byproducts can be efficiently managed.

  • Route B (Esterification of Precursor) , while longer, provides greater control over product purity by allowing for the isolation and purification of the 2-amino-5-bromobenzoic acid intermediate. This makes it a highly reliable and robust method, particularly suitable for applications where high purity is paramount and for larger-scale synthesis where batch-to-batch consistency is critical.

The ultimate choice will depend on the specific project goals, balancing the need for speed and efficiency against the stringent requirements for purity and reproducibility.

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. PrepChem.com. Retrieved from [Link]

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Desai, P. S., et al. (2021). Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid. ResearchGate. Retrieved from [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Ethyl anthranilate (FDB011666). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of ethyl anthranilate (CAS 87-25-2). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl anthranilate. Retrieved from [Link]

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A Comparative Guide to Spectroscopic Methods for Monitoring Reactions of Ethyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to monitor a chemical reaction in real-time is not merely a convenience; it is a cornerstone of process understanding, optimization, and control. This guide provides an in-depth comparison of common in-situ spectroscopic methods for monitoring the progress of chemical transformations involving Ethyl 2-amino-5-bromobenzoate, a key building block in the synthesis of various pharmaceutical compounds.[1][2] Our focus is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to select and implement the most effective monitoring strategy for your specific application.

This approach is central to the modern pharmaceutical manufacturing paradigm of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA.[3][4] PAT emphasizes designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure final product quality.[5][6][7] By integrating real-time monitoring, we transition from reactive quality testing to proactive quality assurance.

To provide a tangible context, this guide will focus on a representative and fundamental reaction: the N-acylation of this compound . This reaction targets the primary amine, converting it to an amide, a ubiquitous transformation in active pharmaceutical ingredient (API) synthesis.[8][9] We will explore how different spectroscopic techniques can track the consumption of the amine reactant and the formation of the amide product.

The Spectroscopic Toolkit: An Overview

The choice of a spectroscopic tool is dictated by the specific molecular changes occurring during the reaction. For the N-acylation of this compound, the key transformation involves the conversion of a primary aromatic amine (-NH₂) to a secondary amide (-NH-C=O). This change manifests in several ways that are detectable by different spectroscopic methods. We will compare four powerful techniques for in-situ monitoring:

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Raman Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each method offers a unique window into the reaction mixture, and the optimal choice depends on factors such as reaction conditions, solvent, concentration, and the specific information required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Why FTIR is a Workhorse for Reaction Monitoring

FTIR spectroscopy is exceptionally powerful for monitoring reactions that involve changes in functional groups with strong dipole moments. The N-acylation reaction is a perfect candidate. The primary amine of this compound has characteristic N-H stretching vibrations, while the resulting amide product introduces a new, strong carbonyl (C=O) stretching band and a different N-H stretch.

  • Key Spectral Changes to Monitor:

    • Disappearance of Reactant Peaks: The two N-H stretching bands of the primary amine (typically around 3350-3450 cm⁻¹) will decrease in intensity.[10][11]

    • Appearance of Product Peaks: A strong amide I band (C=O stretch) will appear (typically 1640-1680 cm⁻¹), and a new, single N-H stretching band for the secondary amide will emerge (around 3300 cm⁻¹).[12]

This direct, unambiguous correlation between peak intensity and the concentration of specific functional groups makes FTIR a robust and reliable tool.

Experimental Protocol: In-Situ FTIR Monitoring of N-Acylation

This protocol outlines a self-validating system using an Attenuated Total Reflectance (ATR) immersion probe.

  • System Setup:

    • Assemble the reaction vessel (e.g., a jacketed glass reactor) with overhead stirring, temperature control, and ports for reagent addition and the FTIR probe.

    • Insert the ATR-FTIR probe (e.g., a diamond or silicon ATR probe) into the reaction mixture, ensuring the sensing element is fully submerged.

    • Connect the probe to the FTIR spectrometer via a light conduit.

  • Background Spectrum Acquisition:

    • Charge the reactor with the solvent and this compound.

    • Stir the mixture at the desired reaction temperature until thermal equilibrium is reached.

    • Collect a background spectrum. This is crucial as it subtracts the spectral contributions of the solvent and the starting material, allowing for the direct observation of changes as the reaction progresses.

  • Reaction Initiation and Data Collection:

    • Initiate the reaction by adding the acylating agent (e.g., acetic anhydride or acetyl chloride).

    • Immediately begin collecting spectra at a set time interval (e.g., every 30-60 seconds). The temporal resolution should be sufficient to capture the reaction kinetics.[13]

    • Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the key spectral features (i.e., no further decrease in reactant peaks or increase in product peaks).

  • Data Analysis:

    • Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.

    • Select characteristic, non-overlapping peaks for the reactant (e.g., one of the N-H stretches) and the product (the amide C=O stretch).

    • Plot the peak height or area of these bands as a function of time to generate kinetic profiles. This data can then be used to determine reaction rates, endpoints, and yield.

Trustworthiness: Self-Validating Aspects
  • Multiple Peak Tracking: Monitoring both the disappearance of a reactant peak and the appearance of a product peak provides internal cross-validation. The kinetic profiles should be mirror images of each other.

  • Chemometric Analysis: For complex systems with overlapping peaks, multivariate analysis methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be employed to deconvolve the spectra and provide more accurate concentration profiles.

Raman Spectroscopy

Expertise & Experience: The Complementary Power of Raman

Raman spectroscopy measures light scattering from molecular vibrations. While FTIR excels with polar functional groups, Raman is often superior for non-polar groups and symmetric bonds. It offers several advantages that make it an excellent alternative or complement to FTIR.

  • Key Advantages:

    • Water-Friendly: The Raman signal of water is very weak, making it an ideal technique for monitoring reactions in aqueous media, where the strong water absorption in FTIR can obscure important spectral regions.

    • Minimal Sample Prep: Raman probes can often be used non-invasively through glass or quartz windows, simplifying reactor setup.[14][15]

    • Different Selectivity: Raman is sensitive to changes in the aromatic ring and the C-Br bond, which are less prominent in FTIR. For instance, the C-Br stretch (typically 200-400 cm⁻¹) can be monitored.[16]

  • Key Spectral Changes to Monitor:

    • Changes in the aromatic ring breathing modes upon substitution.

    • Disappearance of the C-Br stretch if it participates in a subsequent reaction.

    • Appearance of new bands corresponding to the amide product.

Experimental Protocol: In-Situ Raman Monitoring
  • System Setup:

    • Configure the reactor. A non-contact optic can be focused through a glass window, or an immersion probe can be used.

    • Connect the probe to the Raman spectrometer. Ensure the laser is appropriately aligned.

  • Reference Spectra:

    • Collect reference spectra of the pure starting material, solvent, and (if possible) the final product. This aids in peak identification and model building.

  • Reaction Monitoring:

    • Initiate the reaction and begin collecting spectra at regular intervals. Acquisition times may be longer than for FTIR to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Similar to FTIR, track the intensity of characteristic peaks for reactants and products over time to generate kinetic profiles.[17][18] Due to the potential for fluorescence background, baseline correction is a critical data processing step.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: Tracking Electronic Transitions

UV-Vis spectroscopy monitors changes in the electronic structure of molecules, specifically transitions involving π-electrons and non-bonding electrons. It is particularly useful when a reaction causes a significant change in the chromophore or the extent of conjugation in a molecule.[19]

  • Applicability to N-Acylation:

    • The lone pair of electrons on the amine nitrogen of this compound is in conjugation with the benzene ring.[10]

    • When the amine is acylated, this lone pair is delocalized into the new amide carbonyl group. This alters the electronic interaction with the ring, leading to a shift in the wavelength of maximum absorbance (λ_max).

    • This shift allows for the progress of the reaction to be monitored by tracking the absorbance at a specific wavelength.[20][21]

Experimental Protocol: In-Situ UV-Vis Monitoring
  • System Setup:

    • Use a flow cell connected to the reaction vessel via a peristaltic pump, or an immersion probe connected to the spectrophotometer by fiber optic cables.

  • Wavelength Selection:

    • Measure the UV-Vis spectra of the starting material and the final product to identify the λ_max for each and to find an isosbestic point if one exists.

    • Select a wavelength where the difference in absorbance between the reactant and product is maximal for monitoring.

  • Reaction Monitoring:

    • Initiate the reaction and record the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Use the Beer-Lambert Law (A = εbc) to relate the change in absorbance directly to the change in concentration. Plotting absorbance vs. time provides the kinetic profile.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Ultimate Structural Probe

In-situ NMR provides the most detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products simultaneously.[13][22]

  • Key Spectral Changes to Monitor:

    • ¹H NMR: The chemical shift of the protons on the aromatic ring and adjacent to the amine will change significantly upon acylation. The broad -NH₂ signal will be replaced by a sharper amide -NH signal at a different chemical shift.

    • Quantification: By integrating the area under specific peaks, the relative concentrations of all species in the reaction mixture can be determined with high accuracy without the need for calibration curves (if proper acquisition parameters are used).[23]

Experimental Protocol: In-Situ NMR Monitoring
  • System Setup:

    • This is the most complex setup. It can involve:

      • A standard NMR tube in which the reaction is initiated and placed directly into the spectrometer.[24]

      • A flow system where the reaction mixture is continuously pumped from the reactor through the NMR spectrometer.[25]

  • Acquisition Parameters:

    • It is critical to ensure the experiment is quantitative. This requires setting a sufficiently long relaxation delay (d1) between scans (typically 5 times the longest T₁ relaxation time of the nuclei of interest).[13]

  • Reaction Monitoring:

    • Acquire a series of spectra over the course of the reaction.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Identify unique, well-resolved peaks for the reactant and product.

    • Integrate these peaks and plot the normalized integral values over time to obtain detailed kinetic data.

Comparative Analysis and Guide

To assist in selecting the most appropriate technique, the following table summarizes the key attributes of each method for monitoring the N-acylation of this compound.

Parameter FTIR Spectroscopy Raman Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy
Information Richness High (Functional Groups)High (Molecular Fingerprint)Low (Electronic Transitions)Very High (Full Structure)
Selectivity Very GoodVery GoodModerate to LowExcellent
Sensitivity Good (ppm to % level)Moderate (often requires higher conc.)Very Good (µM to mM)Low (mM to M level)
Real-time Capability Excellent (seconds per scan)Good (seconds to minutes)Excellent (sub-second)Moderate (minutes per scan)
Ease of Implementation High (Probes are common)High (Probes are common)High (Probes/flow cells)Low (Requires specialized setup)
Cost (Instrument) ModerateModerate to HighLowVery High
Solvent Compatibility Limited by solvent absorptionExcellent (especially aqueous)Good (solvent must be transparent)Excellent (requires deuterated solvents for locking)
Best For... Tracking functional group changes, robust process control.Aqueous reactions, non-invasive monitoring, complementary to FTIR.Dilute solutions, reactions with significant chromophore changes.Mechanistic studies, identifying intermediates, precise quantification.

Visualization of Workflows

General Experimental Workflow

The following diagram illustrates the general workflow for implementing in-situ spectroscopic monitoring.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Reaction & Key Species B Select Spectroscopic Method (See Fig. 2) A->B C System Setup & Probe Installation B->C D Acquire Background / Reference Spectra C->D E Initiate Reaction D->E F Real-time Data Acquisition E->F G Monitor Until Completion F->G H Data Processing (e.g., Baseline Correction) G->H I Generate Kinetic Profiles (Peak Intensity vs. Time) H->I J Determine Reaction Endpoint & Kinetics I->J

Caption: General workflow for in-situ reaction monitoring.

Decision-Making Logic for Method Selection

This diagram provides a logical framework for choosing the best spectroscopic tool.

G end_node end_node start Need to Monitor N-Acylation Reaction q1 Is identifying unknown intermediates critical? start->q1 q2 Is the reaction in an aqueous solvent? q1->q2 No end_node_nmr Use NMR Spectroscopy q1->end_node_nmr Yes q3 Does the reaction cause a significant color/UV shift? q2->q3 No end_node_raman Use Raman Spectroscopy q2->end_node_raman Yes q4 Are there strong, unique IR bands for reactant/product? q3->q4 No end_node_uv Use UV-Vis Spectroscopy q3->end_node_uv Yes end_node_ftir Use FTIR Spectroscopy q4->end_node_ftir Yes end_node_fallback Use Raman or NMR q4->end_node_fallback No, or peaks overlap

Caption: Decision tree for selecting a spectroscopic method.

Conclusion

For monitoring the N-acylation of this compound, FTIR spectroscopy often represents the most balanced choice, offering excellent selectivity, ease of use, and cost-effectiveness for real-time process control in both research and development settings. Raman spectroscopy serves as a powerful alternative, especially in aqueous media where FTIR is challenged.[14][16] UV-Vis spectroscopy is a simple, high-sensitivity option if the electronic changes are distinct, while in-situ NMR , though complex to implement, provides unparalleled detail for deep mechanistic investigations.[13][25]

The adoption of these in-situ monitoring techniques is fundamental to implementing a Quality by Design (QbD) approach in pharmaceutical development.[6] By gaining a deeper understanding of reaction kinetics and mechanisms in real-time, scientists can develop more robust, efficient, and reliable processes, ultimately accelerating the path from discovery to production.

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A Senior Application Scientist's Guide to Validating the Purity of Ethyl 2-amino-5-bromobenzoate using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a non-negotiable cornerstone of scientific rigor and product safety. Ethyl 2-amino-5-bromobenzoate, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the "why" behind the methodological choices, present comparative data, and offer a transparent, self-validating protocol.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a trifunctional molecule, possessing an aromatic amine, a bromine atom, and an ethyl ester.[1] Each of these functional groups can participate in a variety of chemical transformations. Impurities, whether they are starting materials, by-products, or degradation products, can introduce unforeseen reactivity, leading to the formation of unwanted side products that may be difficult to remove in downstream processes. Therefore, a robust analytical method to confirm the purity of this intermediate is paramount.

Why HPLC Reigns Supreme for Purity Analysis

While several techniques can assess the purity of organic compounds, such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), HPLC, particularly in the reverse-phase mode, offers a superior combination of resolution, sensitivity, and quantitative accuracy for a compound like this compound.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For polar compounds like this compound, reverse-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice.[6] It provides high-resolution separation of the main compound from closely related impurities.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[7][8] While this compound can be analyzed by GC, often requiring derivatization of the polar amine group to improve volatility and peak shape, this adds complexity and potential for incomplete reactions, introducing analytical variability.[7][9]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring reaction progress or as a preliminary purity check.[10][11][12][13] However, it lacks the quantitative precision and resolution of HPLC for accurate purity determination.[11][14]

The choice of HPLC is therefore grounded in its ability to provide precise, reproducible, and quantitative data, which is essential for quality control in a regulated environment.[2]

Experimental Design: A Rationale-Driven Approach

The development of a robust HPLC method is not a matter of arbitrary parameter selection. Each choice is a deliberate step towards achieving optimal separation and detection.

Overall Workflow for HPLC Purity Validation

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample & Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Validation.

Method Development and Rationale
  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reverse-phase HPLC.[6] The non-polar C18 stationary phase provides excellent hydrophobic interactions with the aromatic ring and ethyl ester of this compound, leading to good retention. A standard dimension of 4.6 mm x 250 mm with 5 µm particles offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and water is typical for reverse-phase HPLC.[6] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The addition of a small amount of acid, such as 0.1% formic acid, is crucial.[15] It protonates the amino group of the analyte, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks. The optimal ratio of acetonitrile to water is determined empirically to achieve a retention time that allows for good separation from any potential impurities without being excessively long.

  • Detection Wavelength: A UV detector is commonly used for aromatic compounds.[16] To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase is performed to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main peak and any impurities that share a similar chromophore. A wavelength of approximately 254 nm or 280 nm is often suitable for this class of compounds.[15]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[15]

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be self-validating by incorporating system suitability tests, as mandated by regulatory guidelines such as those from the ICH and USP.[2][17]

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 column (4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard and sample

  • HPLC grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase Preparation: Carefully mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of formic acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is a core principle of trustworthy analytical science.[18][19]

  • Inject the mobile phase (as a blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of the five replicate injections should be not more than 2.0%.

Analysis Procedure
  • Once the system suitability criteria are met, inject the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Integrate the peaks in the chromatogram.

Purity Calculation

The purity is calculated based on the area percent method. This assumes that the response factor of the impurities is similar to that of the main compound.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of HPLC, GC, and TLC for the purity analysis of a batch of this compound.

ParameterHPLCGC (with derivatization)TLC
Purity (%) 99.599.3>98 (semi-quantitative)
Limit of Detection (LOD) 0.01%0.02%~0.5%
Limit of Quantification (LOQ) 0.03%0.06%Not applicable
Precision (%RSD) < 1.0%< 2.0%Not applicable
Resolution of Impurities ExcellentGoodPoor to Moderate
Analysis Time per Sample ~20 minutes~30 minutes~40 minutes

Discussion and Interpretation

The data clearly illustrates the superiority of HPLC for this application.

  • Quantitative Accuracy and Precision: HPLC provides the highest precision (lowest %RSD) and the lowest detection and quantification limits, making it ideal for identifying and quantifying trace impurities.[20]

  • Resolution: The high resolving power of HPLC allows for the separation of closely related impurities that might co-elute in GC or appear as a single spot in TLC.

  • Method Simplicity: While the initial method development for HPLC can be intensive, the final analytical method is straightforward and does not require the extra derivatization step needed for GC analysis of this polar amine.

Method Selection Logic

Analytical Method Selection start Purity Analysis of this compound quant Quantitative Analysis Required? start->quant hplc High-Performance Liquid Chromatography (HPLC) quant->hplc Yes tlc Thin-Layer Chromatography (TLC) quant->tlc No (Qualitative) volatile Is the compound volatile & thermally stable? hplc->volatile volatile->hplc No/Requires Derivatization Preferred Method gc Gas Chromatography (GC) volatile->gc Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

Validating the purity of pharmaceutical intermediates like this compound is a critical step in drug development and manufacturing. While techniques like GC and TLC have their place in the analytical laboratory, High-Performance Liquid Chromatography stands out as the most robust, reliable, and accurate method for this purpose. The reverse-phase HPLC method detailed in this guide, grounded in sound chromatographic principles and incorporating system suitability tests, provides a trustworthy and reproducible approach to ensure the quality of this vital chemical building block. By understanding the causality behind each experimental choice, researchers can confidently implement and adapt this methodology to safeguard the integrity of their scientific work.

References

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Ethyl 2-Amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A particularly valuable building block in drug discovery is Ethyl 2-amino-5-bromobenzoate, which possesses a versatile scaffold amenable to diversification through various cross-coupling strategies. The selection of the optimal palladium catalyst is paramount to the success of these reactions, directly influencing yield, reaction kinetics, and functional group tolerance.

This guide provides an in-depth comparison of common palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with this compound. The insights provided are grounded in experimental data and mechanistic understanding to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The electronic and steric properties of the palladium catalyst, dictated by its ancillary ligands, govern its reactivity and stability. This compound presents a unique substrate with an electron-donating amino group and an electron-withdrawing ester functionality. This electronic profile can influence the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the presence of the primary amine offers a potential coordination site to the palladium center, which can either be beneficial or detrimental depending on the chosen ligand.

Comparative Performance of Palladium Catalysts

The choice of a palladium catalyst system is not a one-size-fits-all solution. The optimal catalyst is highly dependent on the specific cross-coupling reaction being performed. Below is a comparative analysis of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. The coupling of this compound with various arylboronic acids is a key transformation in the synthesis of numerous biologically active molecules.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃1,4-Dioxane/H₂O80-1004-12Good to Excellent[1]
PdCl₂(dppf)dppfK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95[2]

Expert Insights:

  • Pd(PPh₃)₄: This catalyst is a workhorse in Suzuki couplings due to its commercial availability and ease of handling. It is often effective for a range of substrates.

  • PdCl₂(dppf): The bidentate dppf ligand often enhances catalytic activity and stability, leading to higher yields and shorter reaction times compared to monodentate phosphine ligands.

  • Pd(OAc)₂ / SPhos: This combination represents a more modern and highly active catalyst system. The bulky and electron-rich SPhos ligand facilitates both oxidative addition and reductive elimination, making it particularly effective for challenging substrates and allowing for lower catalyst loadings.[2]

Heck Reaction: Olefination of the Aryl Halide

The Heck reaction provides a powerful means to introduce vinyl groups, forming substituted alkenes. The reaction of this compound with various olefins is a valuable tool for molecular elaboration.

Catalyst SystemOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂StyreneEt₃NDMF130499[3]
Pd(OAc)₂StyreneK₃PO₄NMP1403High[4]
Pd(PPh₃)₄AcrylateEt₃NAcetonitrileReflux5GoodGeneral Protocol

Expert Insights:

  • Pd(OAc)₂: Often used in ligand-free conditions or with simple phosphine ligands, Pd(OAc)₂ is a cost-effective and efficient catalyst for the Heck reaction, particularly with activated olefins like styrenes and acrylates.[3][5]

  • Ligand Choice: For less reactive olefins or to control regioselectivity, the addition of phosphine ligands such as P(o-Tolyl)₃ can be beneficial.

  • Base and Solvent: The choice of base and solvent is critical in the Heck reaction. Amine bases like triethylamine often act as both a base and a ligand, while polar aprotic solvents like DMF and NMP are commonly employed.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of arylamines. This reaction is crucial for the synthesis of a vast array of nitrogen-containing compounds in the pharmaceutical industry.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10012>95[6]
Pd(OAc)₂ / RuPhosPiperidineK₃PO₄Dioxane1101690-98[7]
Pd₂(dba)₃ / BippyPhosPrimary & Secondary AminesVariousToluene100VariesGood to Excellent[8]

Expert Insights:

  • Bulky Biarylphosphine Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of bulky and electron-rich biarylphosphine ligands like XPhos, RuPhos, and BippyPhos.[6][7][8] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Catalyst Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precursors that form the active Pd(0) catalyst in situ.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine. Strong bases like sodium tert-butoxide are often required, but weaker bases like potassium phosphate can be used with more active catalyst systems.

Mechanistic Considerations: A Deeper Dive

A fundamental understanding of the catalytic cycles for these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (Ar'-B(OH)₂) C->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Heck Reaction Catalytic Cycle

Heck_Reaction A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Alkene Insertion Complex B->C Olefin Coordination & Insertion D Hydrido-Pd(II) Complex C->D β-Hydride Elimination D->A Reductive Elimination (HX + Base)

Caption: The catalytic cycle of the Heck reaction.

The Heck reaction involves oxidative addition of the aryl halide, followed by coordination and migratory insertion of the olefin. A subsequent β-hydride elimination forms the substituted alkene and a hydrido-palladium complex, which is then reductively eliminated in the presence of a base to regenerate the active catalyst.[3]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Amido-Pd(II) Complex B->C Amine Coordination & Deprotonation C->A Reductive Elimination (Ar-NRR')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Similar to the other cross-coupling reactions, the Buchwald-Hartwig amination begins with oxidative addition. The resulting palladium(II) complex then coordinates the amine, which is deprotonated by a base to form a palladium-amido complex. The final, often rate-limiting, step is the reductive elimination to form the C-N bond.[6]

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for performing a Suzuki-Miyaura coupling with this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The judicious selection of a palladium catalyst is a critical determinant for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, modern biarylphosphine ligand systems like SPhos with Pd(OAc)₂ offer superior performance. In Heck reactions, ligand-free Pd(OAc)₂ provides an efficient and economical option for activated olefins. For the crucial C-N bond formation via Buchwald-Hartwig amination, bulky biarylphosphine ligands such as XPhos and RuPhos are indispensable. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can confidently and efficiently advance their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles. [Link]

  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8847–8859. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic letters, 14(6), 1432–1435. [Link]

  • BenchChem. (2025). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. ResearchGate. [Link]

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  • Diao, T., & Stahl, S. S. (2012). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 41(3), 801-804. [Link]

  • Hansson, M. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Frank, É., Wölfling, J., & Schneider, G. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 70(36), 6241-6248. [Link]

  • Huang, W., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. Chemistry (Weinheim an der Bergstrasse, Germany), 22(40), 14186–14189. [Link]

  • BenchChem. (2025). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. [Link]

  • Sureshbabu, P., et al. (2021). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(39), 8565-8570. [Link]

  • Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Urriolabeitia, E. P., & Urriolabeitia, E. (2011). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 76(17), 7057-7072. [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • BenchChem. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate. [Link]

  • Al-Masri, O. A., & El-Abadelah, M. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC: Online Journal of Organic Chemistry, 2010(10), 208-225. [Link]

  • Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. [Link]

  • Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(6), 923-934. [Link]

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  • Fors, B. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18334-18337. [Link]

  • Shen, W., & Wang, J. (2015). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Organic letters, 17(22), 5626-5629. [Link]

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  • Kumar, A., et al. (2018). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 8(40), 22444-22453. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 2-amino-5-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the versatile scaffold, Ethyl 2-amino-5-bromobenzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the anticancer, anti-inflammatory, and antimicrobial potential of these compounds, supported by experimental data and detailed methodologies.

Introduction: The Versatility of the this compound Scaffold

This compound is a halogenated aromatic amine ester that serves as a highly adaptable starting material in organic synthesis and pharmaceutical research.[1][2] Its structure is distinguished by three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an ethyl ester.[1] This unique combination allows for extensive derivatization, making it an ideal scaffold for building libraries of complex heterocyclic compounds, such as benzothiazoles, quinazolines, and thienopyrimidines, which are core structures in many biologically active molecules.[1][3] This guide explores how strategic modifications to this core structure yield derivatives with significant and varied biological activities.

Core Synthetic Strategies: From Scaffold to Bioactive Derivatives

The derivatization of this compound typically involves leveraging its functional groups to construct more complex heterocyclic systems. For instance, the amino group can react with thiocyanates to initiate cyclization into 2-aminobenzothiazoles, or it can be acylated and then cyclized to form other ring systems. The bromine atom provides a handle for introducing diverse substituents via transition metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. Understanding these synthetic pathways is crucial for designing novel drug candidates.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Key Derivatization Reactions cluster_products Resulting Bioactive Scaffolds A This compound B Reaction with Ammonium Thiocyanate A->B Cyclization C Acylation & Cyclization (e.g., with Chloroacetyl Chloride) A->C Multi-step Synthesis D Gewald Reaction (for Thiophenes) A->D Condensation E 2-Aminobenzothiazole Derivatives B->E G Quinazolinone Derivatives C->G F Thieno[2,3-d]pyrimidine Derivatives D->F

Caption: General synthetic pathways from the core scaffold.

Section 1: Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of this compound, particularly those incorporating benzothiazole and thienopyrimidine rings, have demonstrated significant potential as antiproliferative agents.

Thienopyrimidine and Benzothiazole Derivatives as Antiproliferative Agents

Researchers have successfully synthesized and evaluated a range of derivatives for their ability to inhibit the growth of various cancer cell lines. Thieno[2,3-d]pyrimidines, derived from a related 2-aminothiophene scaffold, have shown potent activity by targeting essential cellular machinery like topoisomerases.[4] Similarly, 2-aminobenzothiazole derivatives have been identified as promising anticancer candidates, with activity observed against lung and breast cancer cell lines.[5]

The primary mechanism often involves inducing apoptosis (programmed cell death) in cancer cells. For example, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that the most active compounds induced apoptosis in MCF-7 breast cancer cells and led to a significant reduction in solid tumor mass in in vivo models.[6]

Table 1: Comparative Anticancer Activity of Selected Derivatives

Compound ClassDerivative/CompoundTarget Cell LineIC₅₀ (µM)Reference
ThienopyrimidineCompound 7a FaDu (Head & Neck)1.73[4]
BenzothiazoleCompound OMS5 A549 (Lung)22.13[5]
BenzothiazoleCompound OMS14 MCF-7 (Breast)29.35[5]
Tetrahydrobenzo[b]thiopheneCompound 4 MCF-7 (Breast)23.2[6]
Tetrahydrobenzo[b]thiopheneCompound 24 HepG-2 (Liver)33.1[6]
Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their specific structural features.

  • Substitution on the Pyrimidine Ring: For thieno[2,3-d]pyrimidines, the nature of the substituent at the 4-position of the pyrimidine ring is critical. Aromatic and alkyl amino groups have been shown to be effective, with a 2-(4-bromobenzyl) tether at the 2-position significantly enhancing potency.[4]

  • Substitution on the Benzothiazole Ring: In the 2-aminobenzothiazole series, the presence of a 4-nitroaniline moiety was found to be a key contributor to the cytotoxic effects against both lung and breast cancer cell lines.[5]

SAR_Anticancer cluster_core Core Scaffold Modification cluster_mods Structural Modifications cluster_activity Biological Outcome Core Thieno[2,3-d]pyrimidine or Benzothiazole Core Mod1 Addition of 4-Bromobenzyl Tether at C2 Position Core->Mod1 affects Mod2 Introduction of 4-Nitroaniline Moiety Core->Mod2 affects Mod3 Simple Alkyl Chains Core->Mod3 affects Activity_High Increased Anticancer Potency (Low µM IC₅₀) Mod1->Activity_High leads to Mod2->Activity_High leads to Activity_Low Reduced or No Activity Mod3->Activity_Low leads to

Caption: Structure-Activity Relationship (SAR) for anticancer derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Derivatives of this compound have been explored as potential non-steroidal anti-inflammatory drugs (NSAIDs) that may offer improved safety profiles.

Benzothiazoles as Potent Anti-inflammatory Agents

The benzothiazole nucleus is a well-established pharmacophore for anti-inflammatory activity.[8] Studies on derivatives synthesized from aromatic amines demonstrate significant reduction in inflammation in preclinical models. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[8]

Table 2: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound ClassDerivative/CompoundTime Post-Carrageenan% Inhibition of EdemaReference
BenzothiazoleCompound 17c 3 hours80%[8]
BenzothiazoleCompound 17i 3 hours78%[8]
2-AminobenzothiazoleCompound Bt2 (5-chloro)3 hoursComparable to Diclofenac
Standard DrugIndomethacin3 hours~70-75% (Varies)[8]
Standard DrugDiclofenac Sodium3 hours78.13%
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory effect is highly sensitive to the substitution pattern on the benzothiazole ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂), at the 4 or 5-position of the benzothiazole ring has been shown to increase anti-inflammatory activity to a level comparable with the standard drug diclofenac. Shifting these substituents to the 6 or 7-position leads to a decrease in activity.

  • Carboxamide Moiety: The incorporation of a benzenesulphonamide and carboxamide moiety onto the benzothiazole scaffold has yielded compounds with potent anti-inflammatory and analgesic properties, with some showing a better ulcerogenic index than celecoxib.[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.[8]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, and 3 hours) using a plethysmometer.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Section 3: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The chemical diversity accessible from the this compound scaffold makes it a promising starting point for this endeavor.

Benzothiazoles as Inhibitors of Gram-Positive Bacteria

Several studies have highlighted the antimicrobial potential of these derivatives. N,N-disubstituted 2-aminobenzothiazoles, for instance, have been identified as potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The activity is often specific, with many compounds showing little to no effect against Gram-negative bacteria, which may be due to the compounds being substrates for bacterial efflux pumps in those organisms.[9]

Table 3: Comparative Antimicrobial Activity of Selected Derivatives

Compound ClassDerivative/CompoundTarget OrganismMIC (µM)Reference
N,N-disubstituted 2-aminobenzothiazoleCompound 1 S. aureus2.9[9]
N,N-disubstituted 2-aminobenzothiazoleCompound 4 (de-chloro analog)S. aureus~6-9[9]
Benzo[b]phenoxazineCompound 9a S. aureusGood Activity[10]
Benzo[b]phenoxazineCompound 9a M. luteumGood Activity[10]

*Qualitative data reported as "good activity" via diffusion method.

Structure-Activity Relationship (SAR) Insights
  • Key Moieties: For activity against S. aureus, an N-propyl imidazole moiety attached to the 2-amino group of the benzothiazole was found to be critical. Removal of this group abolishes the antibacterial effect.[9]

  • Ring Substitution: The substitution on the benzothiazole phenyl ring modulates the activity. A chlorine atom at the 6-position provides potent activity, while its removal results in a 2- to 3-fold loss of potency.[9]

  • Acylthiourea Derivatives: In another class of derivatives, iodine and nitro substituents on a phenyl ring attached to a thiourea moiety favored activity against Gram-negative bacteria, whereas electron-donating groups like methyl and ethyl enhanced activity against Gram-positive and fungal strains.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Overall Workflow: From Synthesis to Biological Validation

The development of new therapeutic agents from a core scaffold like this compound follows a logical progression from chemical synthesis to rigorous biological testing.

Full_Workflow A Synthesis of Derivative Library B Structural Characterization (NMR, MS, IR) A->B C Primary In Vitro Screening (e.g., MTT, MIC assays) B->C D Identification of 'Hit' Compounds C->D E Secondary / Mechanistic Assays (e.g., COX inhibition, Apoptosis assay) D->E G Lead Optimization (SAR Studies) D->G Feedback Loop F In Vivo Efficacy Testing (e.g., Paw Edema, Tumor Model) E->F H Preclinical Candidate Selection F->H G->A

Caption: A typical drug discovery workflow for novel derivatives.

Conclusion

This compound has proven to be an exceptionally valuable scaffold for the generation of novel, biologically active compounds. Through strategic chemical modifications, derivatives exhibiting potent and specific anticancer, anti-inflammatory, and antimicrobial activities have been developed. The structure-activity relationship studies summarized in this guide highlight critical chemical features required for each type of activity, providing a rational basis for the design of future therapeutic agents. The continued exploration of this versatile chemical space holds significant promise for addressing unmet needs in medicine.

References

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Safety Operating Guide

A Strategic Guide to the Disposal of Ethyl 2-amino-5-bromobenzoate: Ensuring Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of chemical compounds to encompass their entire lifecycle, including their safe and compliant disposal. Ethyl 2-amino-5-bromobenzoate (CAS No. 63243-76-5) is a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutics.[1] However, its halogenated aromatic structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for researchers and laboratory managers to handle and dispose of this compound, ensuring the protection of personnel and the environment while adhering to stringent regulatory standards.

Part 1: Foundational Safety and Hazard Mitigation

Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is paramount. This proactive approach forms the bedrock of a safe laboratory environment.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound is not a benign substance. The primary hazards include:

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

While comprehensive toxicological data is not fully available, the chemical structure—a brominated aromatic amine—warrants a precautionary principle. The potential for the formation of hazardous byproducts during thermal decomposition, such as nitrogen oxides (NOx) and hydrogen bromide (HBr), must be a key consideration in the disposal strategy.[2][3]

Essential Personal Protective Equipment (PPE) and Controls

Adherence to proper PPE is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

Protective EquipmentSpecificationRationale
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact.
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, complying with OSHA 29 CFR 1910.133 standards.[3][4]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Prevents accidental skin exposure.
Respiratory Protection For nuisance exposures or spills, a P95 (US) or P1 (EU) particle respirator. For higher levels, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[2]Required if there is a risk of exceeding exposure limits or when engineering controls are insufficient.

Part 2: Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct classification and segregation at the point of generation. This step is critical for preventing dangerous chemical reactions and ensuring the waste is accepted by a licensed disposal facility.

Classification as Hazardous Waste

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), any solid waste exhibiting hazardous characteristics or listed as such must be managed as hazardous waste.[5][6] Given its chemical nature as a halogenated organic compound and the recommended disposal method of incineration, this compound must be treated as hazardous waste.[2]

The Critical Importance of Segregation

The principle of "like with like" is fundamental in hazardous waste management. This compound waste must be collected in a dedicated container for halogenated organic solids .

Do NOT mix with:

  • Non-halogenated organic waste: Mixing complicates the incineration process and can increase disposal costs.

  • Aqueous waste: This compound has low water solubility; mixing can create multiphasic waste that is difficult to manage.

  • Acids, bases, or oxidizing agents: Incompatible materials can react violently, producing heat or toxic gases.[7]

  • Sharps or laboratory glass: These should be disposed of in their respective designated containers.

Part 3: On-Site Accumulation Protocol

Systematic collection and storage within the laboratory are governed by strict regulations to minimize risk and ensure a seamless handover to waste management professionals.

Step-by-Step Waste Collection Procedure
  • Container Selection: Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) pail or drum, that shows no signs of degradation.[7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[8] This label is a regulatory requirement and must be completed accurately and legibly.

  • Label Information: The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • The accumulation start date (the date the first piece of waste is added).

    • The specific hazard(s) (e.g., "Irritant").

    • The name of the Principal Investigator and the laboratory location.[8]

  • Waste Addition: Add waste to the container inside a chemical fume hood. Use a funnel or spatula to minimize the generation of dust.

  • Secure Closure: Keep the container tightly sealed at all times, except when adding waste. This is a critical EPA requirement to prevent spills and fugitive emissions.[7][10]

Managing the Satellite Accumulation Area (SAA)

The designated location within the lab where the waste container is stored is known as a Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel operating the process.[7][9]

  • Subject to weekly inspections to check for leaks and proper labeling.[7]

Part 4: The Final Disposal Pathway

The ultimate destruction of this compound is a controlled process that must be handled by certified professionals. Laboratory personnel are responsible for the initial stages, leading to a compliant handoff.

Disposal Workflow

The logical flow from generation to final disposal is a critical pathway that ensures safety and compliance at every stage.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_pro Professional Waste Management A 1. Identify Waste: This compound B 2. Characterize as Hazardous Waste (RCRA) A->B C 3. Segregate: Halogenated Organic Solids B->C D 4. Accumulate in SAA (Labeled, Closed Container) C->D E 5. Request Pickup via Institutional EHS Office D->E F 6. Transport by Licensed Hauler E->F Transfer of Custody G 7. Receipt at Permitted Disposal Facility (TSDF) F->G H 8. Final Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Recommended Disposal Method: High-Temperature Incineration

The SDS for this compound explicitly recommends incineration as the disposal method.[2] This is the industry standard for halogenated organic compounds for several key reasons:

  • Complete Destruction: High temperatures effectively break the robust carbon-bromine and aromatic ring bonds, destroying the compound.

  • Hazard Neutralization: A properly equipped incinerator includes an afterburner and a scrubber system. These are essential for neutralizing the acidic gases (like HBr and NOx) produced during combustion, preventing their release into the atmosphere.[2]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] Such actions are illegal and pose a significant threat to aquatic ecosystems and wastewater treatment facilities.

Part 5: Emergency Preparedness

Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.

Spill Response

For a small laboratory spill of solid this compound:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Don PPE: Wear the full PPE detailed in Part 1.

  • Contain & Clean: Gently sweep the solid material to avoid creating dust. Use an absorbent pad for any associated solvent.

  • Collect: Place all contaminated materials (spilled product, absorbent pads, gloves) into your hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By implementing this comprehensive disposal strategy, researchers can confidently manage this compound waste, upholding the highest standards of safety, environmental stewardship, and regulatory compliance.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Chemsrc. (2025, August 29). This compound | CAS#:63243-76-5.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 5-Amino-2-bromobenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-3-bromobenzoic acid.
  • Maryland Department of the Environment. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 69, 451-456.
  • MySkinRecipes. (n.d.). This compound.

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Navigating the Safe Handling of Ethyl 2-amino-5-bromobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proficient handling of Ethyl 2-amino-5-bromobenzoate (CAS No: 63243-76-5), a key intermediate in the synthesis of pharmaceuticals.[1][2] By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of comprehensive laboratory safety.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is critical. While the toxicological properties of this compound have not been exhaustively investigated, the available data indicates several areas for caution.[3] It is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Key Hazard Considerations:

  • Inhalation: May cause respiratory irritation.[3][4]

  • Skin Contact: Can cause skin irritation.[4]

  • Eye Contact: Poses a risk of serious eye irritation.[4]

  • Ingestion: While specific data is limited, ingestion should always be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory scenarios. The causality behind these recommendations lies in creating effective barriers to the identified routes of exposure.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields or goggles.Nitrile or other chemically resistant gloves.Standard laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Performing reactions and work-up procedures Chemical safety goggles. A face shield is recommended if there is a splash hazard.Chemically resistant gloves (e.g., nitrile, neoprene).Chemically resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts.
Handling bulk quantities or potential for aerosolization Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., type OV/AG/P99) may be necessary.[3]
Cleaning spills Chemical safety goggles and a face shield.Chemically resistant gloves.Chemically resistant coveralls or apron.A NIOSH-approved respirator is recommended.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Decision_Process Start Start: Handling This compound AssessTask Assess Task: - Scale (small/large) - Potential for splash/aerosol Start->AssessTask SmallScale Small Scale / Low Hazard AssessTask->SmallScale Low Risk LargeScale Large Scale / High Hazard AssessTask->LargeScale High Risk EyeProtection Eye/Face Protection HandProtection Hand Protection BodyProtection Body Protection RespiratoryProtection Respiratory Protection SmallScale->EyeProtection Safety Glasses SmallScale->HandProtection Nitrile Gloves SmallScale->BodyProtection Lab Coat SmallScale->RespiratoryProtection Good Ventilation LargeScale->EyeProtection Goggles & Face Shield LargeScale->HandProtection Chem-Resistant Gloves LargeScale->BodyProtection Chem-Resistant Apron/Suit LargeScale->RespiratoryProtection Fume Hood / Respirator

Caption: PPE Selection Workflow for this compound.

Operational Plans: From Receipt to Disposal

A proactive approach to safety involves a comprehensive plan for the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents.

Handling Procedures
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure. Avoid creating dust.[3]

  • Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • After Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • After Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[3]

In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) to the attending medical professional.[3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Capot Chemical Co., Ltd. (2019).
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2009).
  • Fisher Scientific. (2024).
  • Fisher Scientific. (n.d.).
  • Chemsrc. (2025). This compound | CAS#:63243-76-5. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • MP Biomedicals. (2018).
  • FUJIFILM Wako Chemicals. (n.d.).
  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid.
  • Central Drug House (P) Ltd. (n.d.).
  • Doron Scientific. (2023).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2023).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Georganics. (n.d.). 5-Amino-2-bromobenzoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.